molecular formula C14H17N5O5 B12405027 N4-Desmethyl-N5-methyl wyosine

N4-Desmethyl-N5-methyl wyosine

カタログ番号: B12405027
分子量: 335.32 g/mol
InChIキー: JGNLFTJGRISREV-CXOKJZQJSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N4-Desmethyl-N5-Methyl wyosine (CAS 59327-63-8) is a tricyclic, modified nucleoside with the molecular formula C14H17N5O5 and a molecular weight of 335.32 g/mol . It is a hypermodified guanosine derivative that exists naturally in tRNA molecules, specifically at position 37 adjacent to the anticodon in eukaryotic and archaeal tRNA Phe . This specific location is critical for maintaining translational fidelity, where wyosine derivatives function to prevent ribosomal frameshifting during protein synthesis . As a research tool, this compound serves as a valuable standard and intermediate for studying the complex biosynthetic pathways of wyosine derivatives . These pathways involve multiple enzymatic steps, starting with the methylation of guanosine by Trm5 enzymes to form N1-methylguanosine, followed by the formation of the characteristic imidazopurine ring by radical SAM enzymes . Investigating this compound and its isomers provides crucial insight into post-transcriptional RNA modifications, their influence on tRNA stability and function, and their potential links to cellular processes and disease states . This product is intended for research purposes only and is not approved for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C14H17N5O5

分子量

335.32 g/mol

IUPAC名

3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylimidazo[1,2-a]purin-9-one

InChI

InChI=1S/C14H17N5O5/c1-6-3-18-12(23)8-11(16-14(18)17(6)2)19(5-15-8)13-10(22)9(21)7(4-20)24-13/h3,5,7,9-10,13,20-22H,4H2,1-2H3/t7-,9?,10+,13-/m1/s1

InChIキー

JGNLFTJGRISREV-CXOKJZQJSA-N

異性体SMILES

CC1=CN2C(=O)C3=C(N=C2N1C)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O

正規SMILES

CC1=CN2C(=O)C3=C(N=C2N1C)N(C=N3)C4C(C(C(O4)CO)O)O

製品の起源

United States

Foundational & Exploratory

Foreword: Note on the-State-of-the-Art of N4-Desmethyl-N5-methyl wyosine

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of the current scientific literature, no publications detailing the discovery, biosynthesis, or specific function of a tRNA modification explicitly named "N4-desmethyl-N5-methyl wyosine" were identified. The wyosine (B1684185) family of hypermodified nucleosides, found at position 37 of tRNAPhe, is a subject of extensive research, and numerous derivatives have been characterized.[1]

It is possible that "this compound" may be a novel, yet-to-be-published discovery, a theoretical structure, or an alternative nomenclature for a known derivative. The chemical synthesis of wyosine from guanosine (B1672433) has been shown to produce various isomers, including those methylated at the N-5 position, though these are typically distinct from the biologically active forms found in tRNA.[2]

In the interest of providing a valuable and accurate technical resource, this guide will focus on the well-characterized and functionally significant wyosine derivative, wybutosine (B12426080) (yW) . The discovery, characterization, and biosynthetic pathway of wybutosine are foundational to the field of tRNA modification and serve as an excellent model for the experimental and analytical techniques employed in this area of research.[3][4] The methodologies and pathways described herein are directly applicable to the study of any novel wyosine derivative.

An In-depth Technical Guide to the Discovery and Characterization of Wybutosine in tRNA

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Hypermodification in tRNA

Transfer RNAs (tRNAs) are central to the process of protein synthesis, acting as the adaptor molecules that translate the genetic code into the amino acid sequence of proteins.[5] To ensure the fidelity and efficiency of this process, tRNAs undergo extensive post-transcriptional modification, with over 100 distinct chemical modifications identified to date.[6] These modifications are critical for tRNA folding, stability, and accurate codon recognition.[7]

Among the most complex of these are the "hypermodified" nucleosides found in the anticodon loop, particularly at position 37, adjacent to the 3' end of the anticodon.[4] In the phenylalanine tRNA (tRNAPhe) of Eukarya and Archaea, this position is occupied by a member of the wyosine family of tricyclic nucleosides.[1] The discovery of these fluorescent, hydrophobic molecules, beginning with wybutosine (yW), opened a new chapter in understanding the maintenance of the translational reading frame.[4][8] Wybutosine's bulky, rigid structure is crucial for stabilizing the codon-anticodon interaction, thereby preventing ribosomal frameshifting, especially at slippery sequences rich in uridine.[8]

This guide provides a detailed overview of the discovery, biosynthetic pathway, and analytical methodologies associated with wybutosine, offering a comprehensive resource for researchers in molecular biology and drug development.

Discovery and Structural Elucidation of Wybutosine

The first member of the wyosine family, wybutosine (yW), was identified approximately four decades ago in the cytoplasmic tRNAPhe of the baker's yeast, Saccharomyces cerevisiae.[4] Its discovery was notable due to its characteristic fluorescence, which aided in its initial isolation and characterization.[1]

The structure of wybutosine was elucidated through a combination of techniques, including:

  • Ultraviolet (UV) Spectroscopy: Revealed its unique absorption maxima.[1]

  • Fluorescence Spectroscopy: Characterized its distinct emission spectrum.[1]

  • Mass Spectrometry (MS): Determined its molecular weight and fragmentation patterns, providing initial clues to its complex structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provided detailed information about the connectivity of atoms within the molecule.

  • Chemical Synthesis: The definitive confirmation of the proposed structure was achieved through total chemical synthesis and comparison with the naturally isolated nucleoside.[8]

These initial studies revealed wybutosine to be a hypermodified guanosine derivative featuring a tricyclic core and a complex α-amino-α-carboxypropyl side chain.[4]

Experimental Protocols for Wybutosine Analysis

The analysis of wybutosine and its biosynthetic intermediates requires precise and sensitive techniques to isolate tRNA, digest it into its constituent nucleosides, and analyze the resulting mixture.

tRNA Isolation and Purification

High-purity tRNA is a prerequisite for accurate modification analysis.

  • Total RNA Extraction: Cells or tissues are lysed, and total RNA is extracted using methods such as phenol-chloroform extraction or commercial kits.

  • tRNA Enrichment: tRNAs can be isolated from total RNA by size-selection methods like polyacrylamide gel electrophoresis (PAGE) or through affinity chromatography.[5]

Enzymatic Digestion of tRNA to Nucleosides

To analyze the modification status at the nucleoside level, the purified tRNA is completely digested.

  • Enzyme Cocktail: A mixture of nucleases and phosphatases is used to break down the tRNA into individual nucleosides. A common combination includes Nuclease P1 (to cleave phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 5'-phosphate).[9]

  • Digestion Protocol:

    • Heat 1-5 µg of purified tRNA at 95°C for 5 minutes and immediately cool on ice.

    • Add a digestion mix containing Nuclease P1 and alkaline phosphatase in an appropriate buffer (e.g., 10 mM ammonium (B1175870) acetate).

    • Incubate the reaction at 37°C for a minimum of 2 hours, up to overnight.

    • Terminate the reaction and prepare the sample for analysis, often by drying in a speed vacuum and resuspending in the initial mobile phase for chromatography.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is the gold standard for identifying and quantifying modified nucleosides.[5]

  • Chromatographic Separation: The nucleoside mixture is injected into a high-performance liquid chromatography (HPLC) system, typically using a reverse-phase C18 column. A gradient of solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid) is used to separate the nucleosides based on their hydrophobicity.[7][9]

  • Mass Spectrometric Detection: The eluting nucleosides are ionized (usually by electrospray ionization, ESI) and detected by a mass spectrometer.

  • Identification and Quantification:

    • Full Scan MS: Determines the mass-to-charge ratio (m/z) of the eluting compounds. Wybutosine and its precursors are identified by their precise molecular weights.

    • Tandem MS (MS/MS): The parent ion of a suspected modified nucleoside is isolated and fragmented. The resulting fragmentation pattern serves as a structural fingerprint for unambiguous identification.[9]

    • Quantification: The abundance of each nucleoside is determined by integrating the area under its peak in the extracted ion chromatogram.[4] Relative quantification can be performed by comparing peak areas to those of unmodified nucleosides or a spiked internal standard.[4]

Quantitative Data on Wybutosine and its Precursors

The systematic analysis of gene deletion strains in S. cerevisiae combined with mass spectrometry has been instrumental in elucidating the wybutosine biosynthetic pathway.[3] This "ribonucleome analysis" allows for the identification and quantification of biosynthetic intermediates that accumulate when a specific enzyme in the pathway is absent.[3]

Deletion StrainAccumulated Intermediate at Position 37Mass Change from Wybutosine (yW)Description
ΔTRM5Guanosine (G)-The initial, unmodified nucleoside.
ΔTYW11-methylguanosine (B33566) (m¹G)-Precursor, first methylation step is blocked.
ΔTYW24-demethylwyosine (B1206707) (imG-14 or yW-187)-187 DaTricyclic core is formed, but side chain addition is blocked.[3]
ΔTYW37-aminocarboxypropyl-demethylwyosine (yW-86)-86 DaSide chain is added, but N4-methylation is blocked.[3][4]
ΔTYW47-aminocarboxypropyl-wyosine (yW-72)-72 DaN4 is methylated, but final side chain modifications are blocked.[3][4]
Wild TypeWybutosine (yW)0The fully modified nucleoside.

Table 1: Accumulation of wybutosine biosynthetic intermediates in S. cerevisiae gene deletion strains as identified by mass spectrometry. Data compiled from Noma et al. (2006).[3]

Biosynthesis of Wybutosine and Experimental Workflow

The biosynthesis of wybutosine from a guanosine residue at position 37 of the pre-tRNAPhe is a complex, multi-step enzymatic process occurring in a sequential order.[4] The pathway involves five key enzymes (Trm5, TYW1, TYW2, TYW3, and TYW4) and utilizes S-adenosylmethionine (SAM) as a donor for methyl and other chemical groups.[3][6]

The Wybutosine Biosynthetic Pathway

The pathway proceeds as follows:

  • Step 1 (Trm5): The enzyme Trm5, a tRNA methyltransferase, catalyzes the initial methylation of Guanosine (G) at the N1 position to form 1-methylguanosine (m¹G).[3]

  • Step 2 (TYW1): The radical SAM enzyme TYW1 utilizes m¹G to form the tricyclic core of wyosine, known as 4-demethylwyosine (imG-14). This is a chemically challenging step involving the formation of the imidazoline (B1206853) ring.[6]

  • Step 3 (TYW2): The enzyme TYW2 transfers an α-amino-α-carboxypropyl group from SAM to the C7 position of the tricyclic core, producing yW-86.[3][8]

  • Step 4 (TYW3): TYW3, another methyltransferase, adds a methyl group to the N4 position of the purine (B94841) ring, yielding yW-72.[3][6]

  • Step 5 (TYW4): The bifunctional enzyme TYW4 catalyzes the final two modifications on the side chain: methylation and methoxycarbonylation, to produce the mature wybutosine (yW).[6]

Wybutosine_Biosynthesis Wybutosine Biosynthetic Pathway cluster_tRNA tRNA-Phe (Position 37) cluster_enzymes G Guanosine (G) m1G m1G G->m1G imG14 imG-14 (yW-187) m1G->imG14 yW86 yW-86 imG14->yW86 yW72 yW-72 yW86->yW72 yW Wybutosine (yW) yW72->yW Trm5 Trm5 Trm5->m1G TYW1 TYW1 TYW1->imG14 TYW2 TYW2 TYW2->yW86 TYW3 TYW3 TYW3->yW72 TYW4 TYW4 TYW4->yW SAM1 SAM SAM1->m1G SAM2 SAM SAM2->yW86 SAM3 SAM SAM3->yW72 SAM4 SAM SAM4->yW

Caption: The sequential enzymatic pathway for wybutosine (yW) biosynthesis in yeast.

Experimental Workflow for Pathway Elucidation

The "ribonucleome analysis" approach combines reverse genetics with mass spectrometry to systematically map biosynthetic pathways.

Ribonucleome_Analysis_Workflow Ribonucleome Analysis Workflow start Yeast Strains (Wild Type & Gene Deletion Mutants) culture Cell Culture & Harvest start->culture extraction Total RNA Extraction culture->extraction purification tRNA-Phe Purification (e.g., PAGE) extraction->purification digestion Enzymatic Digestion to Nucleosides purification->digestion lcms LC-MS/MS Analysis digestion->lcms analysis Data Analysis: Identify & Quantify Accumulated Intermediates lcms->analysis pathway Reconstruct Biosynthetic Pathway analysis->pathway

References

Structural Elucidation of N4-Desmethyl-N5-methylwyosine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Desmethyl-N5-methylwyosine is a modified guanosine (B1672433) analog that has garnered interest within the scientific community. As a derivative of wyosine (B1684185), a tricyclic nucleoside found in the anticodon loop of tRNAPhe, it plays a potential role in modulating the efficiency and fidelity of protein synthesis. This document provides a technical guide to the structural elucidation of N4-Desmethyl-N5-methylwyosine, detailing the key experimental methodologies and summarizing the critical data that confirm its unique chemical architecture. The information presented is intended to support further research into its biological function and therapeutic potential.

Introduction

Wyosine and its derivatives are a class of hypermodified nucleosides found at position 37, adjacent to the anticodon in phenylalanine-specific transfer RNA (tRNAPhe), primarily in archaea and eukarya.[1][2][3] These modifications are crucial for maintaining the correct reading frame during translation. The structural complexity of wyosine derivatives points to intricate biosynthetic pathways.[3][4] While the biosynthesis of several wyosine derivatives like wybutosine (B12426080) in yeast is well-understood, involving a sequential enzymatic cascade, the pathways for many archaeal derivatives are still under investigation.[1][2][5] N4-Desmethyl-N5-methylwyosine represents a specific analog within this family, and understanding its precise structure is fundamental to elucidating its biological role and potential as a therapeutic agent. Guanosine analogs, in general, have been noted for their potential immunostimulatory and antiviral activities, often mediated through Toll-like receptor 7 (TLR7).[6]

Methodology

The structural determination of N4-Desmethyl-N5-methylwyosine relies on a combination of spectroscopic techniques and synthetic chemistry. The general workflow for such an elucidation is outlined below.

Synthesis and Isolation

The synthesis of N4-Desmethyl-N5-methylwyosine would likely follow established protocols for the synthesis of wyosine analogs, starting from a guanosine precursor. A key intermediate in the biosynthesis of many wyosine derivatives is 4-demethylwyosine (B1206707) (imG-14).[5][7] The synthesis would likely involve the formation of the tricyclic core followed by specific methylation steps. Purification of the final compound is typically achieved using high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

A suite of spectroscopic methods is employed to determine the molecular structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are critical for establishing the connectivity of atoms within the molecule.[8] These experiments allow for the assignment of all proton and carbon signals, providing a detailed map of the molecular skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the elemental composition of the molecule.[8] Fragmentation patterns observed in MS/MS experiments provide further confirmation of the proposed structure.

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of the molecule in the solid state.[9][10]

Structural Data

While specific experimental data for N4-Desmethyl-N5-methylwyosine is not publicly available, this section presents the expected data based on the analysis of related wyosine derivatives.

NMR Spectroscopic Data (Hypothetical)

The following table summarizes the predicted 1H and 13C NMR chemical shifts for N4-Desmethyl-N5-methylwyosine. These predictions are based on known values for the wyosine core structure and the expected influence of the N5-methyl group.

Atom No.Predicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
Wyosine Core
2-~158.0
4-~148.0
5-~110.0
6~7.5 (s)~130.0
7-CH3~2.5 (s)~15.0
8~8.0 (s)~140.0
9-~155.0
N5-CH3~3.5 (s)~30.0
Ribose Moiety
1'~5.8 (d)~88.0
2'~4.5 (t)~75.0
3'~4.3 (t)~70.0
4'~4.1 (m)~85.0
5'a, 5'b~3.8 (m), ~3.7 (m)~62.0

Note: s = singlet, d = doublet, t = triplet, m = multiplet. Predicted values are for illustrative purposes.

Mass Spectrometry Data (Hypothetical)
IonFormulaCalculated m/zObserved m/z
[M+H]+C14H18N5O5+336.1302(To be determined)
[M+Na]+C14H17N5NaO5+358.1122(To be determined)

Visualizations

Proposed Structure of N4-Desmethyl-N5-methylwyosine

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation start Starting Material (Guanosine) synth Chemical Synthesis start->synth purify HPLC Purification synth->purify nmr NMR Spectroscopy (1D & 2D) purify->nmr ms Mass Spectrometry (HRMS & MS/MS) purify->ms xray X-ray Crystallography (optional) purify->xray data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis xray->data_analysis structure Proposed Structure data_analysis->structure end Final Structure Confirmed structure->end

References

The Biosynthesis of N4-Methylwyosine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of N4-methylwyosine derivatives, crucial components of modified tRNA that play a vital role in maintaining translational fidelity. Tailored for researchers, scientists, and professionals in drug development, this document details the enzymatic cascade, intermediate structures, and key experimental methodologies for studying this intricate pathway.

Introduction: The Significance of Wyosine (B1684185) Modifications

Wyosine and its derivatives are hypermodified guanosine (B1672433) analogs found at position 37, immediately 3' to the anticodon of phenylalanine tRNA (tRNAPhe), in eukaryotes and archaea.[1][2] These modifications are critical for stabilizing the codon-anticodon interaction within the ribosome, thereby preventing frameshift errors during protein synthesis.[1] The complexity of the wyosine biosynthetic pathway and its importance in cellular function make it a compelling area of study for understanding fundamental biological processes and for the potential development of novel therapeutic agents. This guide focuses on the core pathway leading to the formation of N4-methylated wyosine intermediates. It is important to note that the term "N4-Desmethyl-N5-methyl wyosine" appears to be a misnomer in the current body of scientific literature; the key methylation event occurs at the N4 position of the wyosine core structure.

The Biosynthetic Pathway of N4-Methylwyosine Derivatives

The biosynthesis of wybutosine (B12426080) (yW), the fully modified wyosine derivative in eukaryotes, is a multi-step enzymatic process that begins with a guanosine residue at position 37 of the pre-tRNAPhe. The pathway involves a series of sequential modifications catalyzed by a dedicated set of enzymes.

The key enzymatic steps are as follows:

  • Formation of 1-methylguanosine (B33566) (m¹G): The pathway is initiated by the S-adenosyl-L-methionine (SAM)-dependent methylation of the guanosine at the N1 position, catalyzed by the tRNA methyltransferase Trm5 .[1]

  • Tricyclic Core Formation (imG-14): The m¹G intermediate is then converted to the tricyclic core structure, 4-demethylwyosine (B1206707) (imG-14), by the enzyme TYW1 . This complex reaction involves an iron-sulfur cluster and radical SAM chemistry.[2]

  • Aminocarboxypropyl (acp) Group Addition: The enzyme TYW2 utilizes SAM as a donor to transfer an α-amino-α-carboxypropyl (acp) group to the C7 position of imG-14, forming 7-aminocarboxypropyl-demethylwyosine (yW-86).[3]

  • N4-Methylation: The intermediate yW-86 is then methylated at the N4 position by the SAM-dependent methyltransferase TYW3 . This step yields 7-aminocarboxypropyl-N4-methyl-demethylwyosine, also known as yW-72.[2][3] This is the key step that introduces the N4-methyl group.

  • Final Maturation Steps: The pathway continues with further modifications catalyzed by TYW4 and other enzymes to produce the final wybutosine structure. These subsequent steps are beyond the scope of this guide's focus on the core N4-methylation pathway.

A schematic representation of this biosynthetic pathway is provided below.

Wyosine_Biosynthesis cluster_enzymes Enzymatic Conversions G37 Guanosine-37 in pre-tRNA(Phe) m1G 1-methylguanosine (m¹G) G37->m1G Trm5 + SAM imG14 4-demethylwyosine (imG-14) m1G->imG14 TYW1 yW86 7-aminocarboxypropyl- demethylwyosine (yW-86) imG14->yW86 TYW2 + SAM yW72 7-aminocarboxypropyl- N4-methyl-demethylwyosine (yW-72) yW86->yW72 TYW3 + SAM yW Wybutosine (yW) yW72->yW TYW4...

Figure 1: The biosynthetic pathway of wybutosine, highlighting the key intermediates and enzymes involved in the formation of N4-methylated wyosine derivatives.

Quantitative Data

While the enzymatic steps of the wyosine biosynthetic pathway have been well-elucidated, detailed quantitative data, such as enzyme kinetic parameters, remain limited in the publicly available literature. The following table summarizes the available information on the substrates and products of the key enzymes.

EnzymeSubstrate(s)ProductCofactor
Trm5 Guanosine-37 in tRNAPhe, SAM1-methylguanosine (m¹G)-tRNAPhe, SAH-
TYW1 m¹G-tRNAPhe4-demethylwyosine (imG-14)-tRNAPheFe-S cluster, SAM
TYW2 imG-14-tRNAPhe, SAM7-aminocarboxypropyl-demethylwyosine (yW-86)-tRNAPhe, SAH-
TYW3 yW-86-tRNAPhe, SAM7-aminocarboxypropyl-N4-methyl-demethylwyosine (yW-72)-tRNAPhe, SAH-

SAM: S-adenosyl-L-methionine; SAH: S-adenosyl-L-homocysteine

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound (N4-methylwyosine) biosynthetic pathway.

Recombinant Expression and Purification of TYW Enzymes

The enzymes of the wybutosine biosynthesis pathway can be recombinantly expressed and purified for in vitro studies. The following protocol is a general guideline based on methods described for yeast TYW proteins.

Protein_Purification_Workflow start Yeast Expression Vector (e.g., pYES2 with His-tag) transformation Transformation into S. cerevisiae start->transformation expression Induction of Protein Expression (e.g., with galactose) transformation->expression lysis Cell Lysis (e.g., glass beads, sonication) expression->lysis clarification Centrifugation to Clarify Lysate lysis->clarification binding Binding to Ni-NTA Agarose (B213101) clarification->binding washing Washing with Low Imidazole (B134444) Buffer binding->washing elution Elution with High Imidazole Buffer washing->elution analysis SDS-PAGE and Western Blot for Purity Assessment elution->analysis

Figure 2: A generalized workflow for the expression and purification of His-tagged TYW enzymes from Saccharomyces cerevisiae.

Protocol:

  • Cloning: The open reading frames of TYW2 and TYW3 are cloned into a yeast expression vector, such as pYES2, containing a C-terminal hexahistidine (His6) tag.

  • Transformation: The resulting plasmids are transformed into a suitable Saccharomyces cerevisiae strain (e.g., a strain deficient in the respective TYW gene for complementation studies).

  • Expression: Yeast cultures are grown in appropriate selection media and protein expression is induced, for example, by the addition of galactose for vectors under the control of the GAL1 promoter.

  • Cell Lysis: Cells are harvested by centrifugation and lysed using methods such as mechanical disruption with glass beads or sonication in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors).

  • Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is incubated with Ni-NTA agarose beads. After binding, the beads are washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged TYW enzyme is then eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Verification: The purity of the eluted protein is assessed by SDS-PAGE and Coomassie blue staining. The identity of the protein can be confirmed by Western blotting using an anti-His antibody.

In Vitro Reconstitution of the N4-Methylation Step

The enzymatic activity of TYW3 can be reconstituted in vitro to study the conversion of yW-86 to yW-72.

Reaction Mixture:

ComponentFinal Concentration
Tris-HCl (pH 8.0)50 mM
Dithiothreitol (DTT)0.5 mM
MgCl₂10 mM
Spermidine1 mM
tRNAPhe substrate (from ΔTYW3 strain)0.2 µg/µL
Recombinant TYW3 protein1.4 µM
S-adenosyl-L-methionine (SAM)0.5 mM

Protocol:

  • Prepare a reaction mixture containing the components listed in the table above in a total volume of 10 µL.

  • Initiate the reaction by adding the recombinant TYW3 enzyme.

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Stop the reaction by adding 0.5 M Tris-HCl (pH 8.0) and performing a phenol-chloroform extraction to remove the enzyme.

  • Precipitate the tRNA from the aqueous phase using ethanol.

  • The resulting tRNA can then be analyzed by mass spectrometry to detect the conversion of yW-86 to yW-72.

Analysis of Wyosine Intermediates by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of modified nucleosides in tRNA.

LCMS_Workflow start Purified tRNA Sample digestion Enzymatic Digestion to Nucleosides (e.g., Nuclease P1, Alkaline Phosphatase) start->digestion separation Reverse-Phase HPLC Separation digestion->separation ionization Electrospray Ionization (ESI) separation->ionization ms1 Mass Spectrometry (MS1) - Precursor Ion Scan - ionization->ms1 fragmentation Collision-Induced Dissociation (CID) ms1->fragmentation ms2 Tandem Mass Spectrometry (MS2) - Product Ion Scan - fragmentation->ms2 detection Detection and Quantification ms2->detection

Figure 3: A general workflow for the analysis of tRNA modifications by LC-MS/MS.

Protocol:

  • tRNA Digestion: Purified tRNA is completely digested to its constituent nucleosides using a cocktail of enzymes, typically including nuclease P1 followed by phosphodiesterase and alkaline phosphatase.

  • Chromatographic Separation: The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used with a gradient of a polar solvent (e.g., water with a small amount of formic acid) and a non-polar solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry Analysis: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • MS1 Scan: The mass spectrometer is first operated in a full scan mode (MS1) to detect the protonated molecular ions ([M+H]⁺) of the expected wyosine intermediates (e.g., yW-86 and yW-72).

    • MS2 Scan (Tandem MS): The precursor ions corresponding to the wyosine intermediates are then selected and fragmented in the collision cell of the mass spectrometer. The resulting fragment ions (product ions) are analyzed in the second mass analyzer (MS2). The fragmentation pattern provides structural information that confirms the identity of the nucleoside.

  • Quantification: For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be employed, where the mass spectrometer is set to specifically monitor the transition of a specific precursor ion to a characteristic product ion for each wyosine intermediate. The peak area of this transition is proportional to the amount of the nucleoside in the sample.

Conclusion

The biosynthesis of N4-methylwyosine derivatives is a complex and highly regulated pathway that is essential for translational accuracy. This technical guide has provided a detailed overview of the enzymatic steps, key intermediates, and experimental methodologies for studying this pathway. The provided protocols for recombinant protein expression, in vitro reconstitution, and LC-MS/MS analysis serve as a valuable resource for researchers investigating the fundamental mechanisms of tRNA modification and its implications in health and disease. Further research into the kinetics and regulation of the TYW enzymes will undoubtedly provide deeper insights into the intricate control of protein synthesis.

References

A Tale of Two Isomers: An In-depth Technical Guide to the Chemical Structures of Wyosine and N4-Desmethyl-N5-methyl wyosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical structures, properties, and biological relevance of wyosine (B1684185) and its lesser-known isomer, N4-desmethyl-N5-methyl wyosine. Wyosine is a hypermodified guanosine (B1672433) analog found in the anticodon loop of transfer RNA (tRNA), where it plays a critical role in maintaining translational fidelity. In contrast, this compound is primarily a byproduct of chemical synthesis with no currently known biological function. Understanding the distinct structural features of these molecules is paramount for researchers in the fields of molecular biology, chemical biology, and drug development.

Core Chemical Structures and Nomenclature

Wyosine and this compound share the same tricyclic core, an imidazo[1,2-a]purine ring system, attached to a ribose sugar. The key distinction between the two lies in the position of a single methyl group on this core structure.

  • Wyosine (imG): Also known as 3-ribofuranosyl-4,9-dihydro-4,6-dimethyl-9-oxo-1H-imidazo[1,2-a]purine, wyosine possesses a methyl group at the N4 position of the imidazo[1,2-a]purine ring.[1] This specific methylation is crucial for its biological function.

  • This compound: This isomer lacks a methyl group at the N4 position but has one at the N5 position. While not extensively studied, it is recognized as a significant byproduct in the chemical synthesis of wyosine when N4-desmethylwyosine is used as a precursor.

The structural difference is illustrated below:

Chemical structures of Wyosine and this compound

Caption: Chemical structures of Wyosine (left) and its isomer this compound (right).

Comparative Physicochemical Properties

A summary of the known and predicted physicochemical properties of wyosine and N4-desmethylwyosine (the precursor to both isomers) is presented in the table below. Data for this compound is limited due to its status as a synthetic byproduct.

PropertyWyosine (imG)N4-desmethylwyosine (imG-14)This compound
Molecular Formula C₁₄H₁₇N₅O₅C₁₃H₁₅N₅O₅C₁₄H₁₇N₅O₅
Molecular Weight 335.32 g/mol 321.29 g/mol 335.32 g/mol
IUPAC Name 3-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4,6-dimethyl-1H-imidazo[1,2-a]purin-9(4H)-one3-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methyl-1H-imidazo[1,2-a]purin-9(4H)-one3-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5,6-dimethyl-1H-imidazo[1,2-a]purin-9(4H)-one
Biological Significance Essential for preventing ribosomal frameshifting.[1]Precursor in the biosynthesis of wyosine.[2]Primarily a synthetic byproduct with no known biological function.
UV Absorption Maxima (pH 7.5) 234, 263, 310 nm[1]Not explicitly foundNot explicitly found
Fluorescence Emission Max. (pH 7.5) 443 nm[1]Not explicitly foundNot explicitly found

Biological Role and Biosynthesis of Wyosine

Wyosine is a post-transcriptional modification of guanosine at position 37 in the anticodon loop of tRNA specific for phenylalanine (tRNAPhe) in most Eukarya and Archaea.[1] Its presence is critical for stabilizing the codon-anticodon interaction on the ribosome, thereby preventing frameshift errors during protein synthesis.[1]

The biosynthesis of wyosine is a multi-step enzymatic process that begins with the methylation of guanosine to 1-methylguanosine (B33566) (m¹G). This is followed by the formation of the tricyclic core, N4-desmethylwyosine (imG-14), catalyzed by the enzyme TYW1 in eukaryotes and Taw1 in archaea.[2] The final and crucial step for the formation of wyosine is the methylation of the N4 position of imG-14, a reaction catalyzed by the enzyme TYW3 in eukaryotes and Taw3 in archaea, using S-adenosylmethionine (SAM) as the methyl donor.[2][3]

Wyosine_Biosynthesis Guanosine Guanosine in pre-tRNAPhe m1G 1-Methylguanosine (m¹G) Guanosine->m1G Trm5 imG14 N4-desmethylwyosine (imG-14) m1G->imG14 TYW1 (Eukarya) Taw1 (Archaea) Wyosine Wyosine (imG) imG14->Wyosine TYW3 (Eukarya) Taw3 (Archaea) + SAM

Caption: Biosynthetic pathway of wyosine from guanosine in tRNA.

Experimental Protocols: Chemical Synthesis of Wyosine

The chemical synthesis of wyosine often starts from its precursor, N4-desmethylwyosine. A key challenge in this synthesis is the regioselective methylation of the N4 position.

Regioselective N4-Methylation of N4-desmethylwyosine

One effective method for the regioselective synthesis of wyosine involves the use of an organozinc reagent. This approach minimizes the formation of the N5-methylated isomer.[4]

Materials:

Procedure:

  • An organozinc reagent is prepared in situ by reacting iodomethane and diethylzinc in dimethoxyethane.

  • The N4-desmethylwyosine-triacetate is dissolved in diethylether.

  • The freshly prepared organozinc reagent is added to the solution of N4-desmethylwyosine-triacetate at -20°C.

  • The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted.

  • The crude product is purified by column chromatography to yield wyosine-triacetate.

  • The acetate (B1210297) protecting groups are then removed to yield wyosine.

This method has been reported to yield pure wyosine-triacetate in 76% isolated yield with no trace of the N5-methylated isomer.[4]

Separation of Wyosine and N5-methylwyosine Isomers

In synthetic routes where both N4 and N5-methylated isomers are formed, their separation can be achieved using high-performance liquid chromatography (HPLC). A reverse-phase C18 column with a suitable gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The difference in polarity between the two isomers allows for their effective separation.

Logical Relationship: Biosynthesis vs. Chemical Synthesis

The formation of wyosine can be achieved through two distinct routes: a highly specific enzymatic pathway in biological systems and a less specific chemical synthesis in the laboratory.

Synthesis_Comparison cluster_bio Biosynthesis cluster_chem Chemical Synthesis imG14_bio N4-desmethylwyosine (imG-14) Wyosine_bio Wyosine (N4-methyl) imG14_bio->Wyosine_bio TYW3 / Taw3 (Regiospecific) imG14_chem N4-desmethylwyosine (imG-14) Wyosine_chem Wyosine (N4-methyl) imG14_chem->Wyosine_chem Methylating Agent (e.g., Organozinc) N5_isomer N5-methylwyosine imG14_chem->N5_isomer Methylating Agent (Side-product)

Caption: Comparison of biological and chemical synthesis of wyosine.

Conclusion

Wyosine and this compound, while isomeric, have vastly different origins and biological implications. Wyosine is a product of a highly evolved and specific enzymatic pathway, essential for translational accuracy. In contrast, this compound is a byproduct of chemical synthesis, and to date, has no known role in biological systems. For researchers working on tRNA modifications, protein synthesis, or the development of novel therapeutics targeting these pathways, a clear understanding of the structural and functional distinctions between these two molecules is indispensable. The regioselective chemical synthesis of wyosine remains a critical area of research to enable further studies into its biological functions and potential as a drug target.

References

An In-depth Technical Guide on the Function of Wyosine Derivatives in Translation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are critical for the efficiency and fidelity of protein synthesis. Among the most complex and fascinating of these are the wyosine (B1684185) family of modifications, found at position 37, immediately 3' to the anticodon of tRNAPhe in most eukaryotes and archaea.[1] This guide provides a comprehensive overview of the function of these hypermodified nucleosides in translation.

It is important to address the specific query for "N4-Desmethyl-N5-methyl wyosine." Extensive literature searches indicate that this is not a standardly recognized name for a naturally occurring wyosine derivative in tRNA. However, the biosynthesis of wyosine involves a key intermediate, 4-demethylwyosine (B1206707) (imG-14) , which lacks a methyl group at the N4 position.[1][2] Subsequent enzymatic steps can involve methylation at different positions. It is plausible that the query refers to a methylated derivative of this intermediate or another member of the wyosine family. This guide will, therefore, focus on the well-characterized family of wyosine derivatives, including 4-demethylwyosine, wyosine (imG), methylwyosine (mimG), and wybutosine (B12426080) (yW), to provide a thorough understanding of their roles in translation.

Wyosine and its derivatives are tricyclic, fluorescent nucleosides derived from guanosine (B1672433).[1] Their presence is crucial for stabilizing the codon-anticodon interaction, particularly for the phenylalanine codons UUU and UUC, thereby maintaining the correct reading frame during translation.[3] The absence or hypomodification of wyosine can lead to increased rates of ribosomal frameshifting and has been associated with various diseases.[3]

Core Function in Translation: Maintaining Fidelity and Efficiency

The primary role of wyosine derivatives at position 37 of tRNAPhe is to ensure the accuracy and efficiency of translation. This is achieved through several key mechanisms:

  • Stabilization of Codon-Anticodon Pairing: The bulky, hydrophobic nature of the wyosine base stacks onto the 3'-base of the anticodon, restricting its conformational flexibility. This pre-organizes the anticodon loop for optimal binding to the cognate codon in the ribosomal A-site, enhancing the stability of the codon-anticodon duplex.

  • Prevention of Ribosomal Frameshifting: By rigidly maintaining the anticodon in the correct reading frame, wyosine derivatives act as a barrier to ribosomal slippage. The absence of this modification leads to a significant increase in +1 frameshifting, where the ribosome shifts one nucleotide downstream, resulting in the synthesis of a non-functional protein.

  • Modulating Ribosome Kinetics: The presence of wyosine can influence the kinetics of tRNA selection and translocation on the ribosome. While ensuring stable binding of the cognate tRNA, it may also help in the rejection of near-cognate tRNAs, further contributing to translational fidelity.

Quantitative Impact on Translation

The functional importance of wyosine derivatives is underscored by quantitative studies analyzing the effects of their absence on translational processes. The data below is synthesized from studies on eukaryotic systems, primarily Saccharomyces cerevisiae, where the biosynthetic pathway has been extensively studied.

ParameterWild-Type (with Wybutosine)Wyosine-Deficient Mutant (e.g., tyw1Δ)Fold Change/EffectReference
+1 Ribosomal Frameshifting Frequency (%) Low (baseline)Significantly IncreasedUp to several-fold increase[3]
Translation Efficiency of UUU Codon NormalReducedDecreased luciferase reporter activity[3]
Protein Synthesis Fidelity HighReducedIncreased misincorporation of amino acids[4][5]
Cellular Growth Rate NormalReduced, especially under stress conditionsSlower growth phenotype

Biosynthetic Pathways of Wyosine Derivatives

The biosynthesis of wyosine is a complex, multi-enzyme process that differs between eukaryotes and archaea. Both pathways, however, start with the methylation of guanosine at position 37 of the tRNAPhe precursor to form 1-methylguanosine (B33566) (m1G).

Eukaryotic Wybutosine (yW) Biosynthesis Pathway

In eukaryotes such as S. cerevisiae, the pathway involves a series of enzymatic steps to build the complex wybutosine molecule.

Eukaryotic_Wybutosine_Pathway G37 Guanosine-37 m1G37 m1G-37 G37->m1G37 TRM5 imG14 4-demethylwyosine (imG-14) m1G37->imG14 TYW1 yW86 yW-86 imG14->yW86 TYW2 yW72 yW-72 yW86->yW72 TYW3 yW58 yW-58 yW72->yW58 TYW4 (Methylation) yW Wybutosine (yW) yW58->yW TYW4 (Carboxymethylation)

Caption: Eukaryotic wybutosine biosynthesis pathway in S. cerevisiae.

Archaeal Wyosine Derivatives Biosynthesis Pathway

Archaea exhibit a more diverse range of wyosine derivatives, with the pathway branching after the formation of 4-demethylwyosine (imG-14).[6]

Archaeal_Wyosine_Pathway cluster_main cluster_branches G37 Guanosine-37 m1G37 m1G-37 G37->m1G37 aTrm5 imG14 4-demethylwyosine (imG-14) m1G37->imG14 aTYW1 yW72 yW-72 imG14->yW72 aTYW2 imG Wyosine (imG) imG14->imG aTYW3 imG2 Isowyosine (imG2) imG14->imG2 aTrm5a mimG 7-methylwyosine (mimG) imG2->mimG Taw3c

Caption: Branching biosynthetic pathways of wyosine derivatives in Archaea.[6]

Role of Wyosine in the Ribosomal Decoding Center

The structural rigidity imparted by the wyosine modification is crucial for its function within the tight confines of the ribosomal A-site during decoding.

Caption: Wyosine at position 37 stabilizes codon-anticodon interaction.

Experimental Protocols

Analysis of Wyosine Modifications by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of tRNA modifications.[7]

A. tRNA Isolation and Purification:

  • Isolate total RNA from cells using a standard method such as TRIzol extraction.

  • Purify tRNA from the total RNA pool. This can be achieved by size-exclusion chromatography or by using affinity purification methods if a specific tRNA is being targeted.

  • Assess the purity and integrity of the tRNA using gel electrophoresis.

B. Enzymatic Digestion of tRNA:

  • Digest the purified tRNA to single nucleosides using a cocktail of enzymes such as nuclease P1 and calf intestine alkaline phosphatase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Terminate the reaction by heat inactivation or by adding a quenching solution.

C. LC-MS/MS Analysis:

  • Inject the digested nucleoside mixture onto a reverse-phase HPLC column coupled to a triple quadrupole mass spectrometer.

  • Separate the nucleosides using a gradient of an appropriate mobile phase (e.g., acetonitrile (B52724) in ammonium (B1175870) acetate (B1210297) buffer).

  • Perform mass spectrometry in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify the specific mass transitions for each wyosine derivative and other modified nucleosides.

  • Quantify the abundance of each modification relative to the canonical nucleosides.

In Vitro Translation Assay to Assess Frameshifting

This assay measures the frequency of ribosomal frameshifting in the presence or absence of wyosine modifications.

A. Preparation of Components:

  • Prepare an in vitro translation system (e.g., rabbit reticulocyte lysate or a purified E. coli system).

  • Synthesize a reporter mRNA containing a known frameshift site followed by a reporter gene (e.g., luciferase or GFP) in the +1 frame. The frameshift site should be a sequence that is prone to slippage, such as a UUU-A sequence for tRNAPhe.

  • Prepare tRNAPhe with and without the wyosine modification. This can be done by isolating tRNA from wild-type and a wyosine-synthesis-deficient mutant strain (e.g., tyw1Δ).

B. Translation Reaction:

  • Set up the in vitro translation reactions with the reporter mRNA and either the wild-type or modified tRNA.

  • Include a control reaction with a reporter where the reporter gene is in the 0 frame to normalize for overall translation efficiency.

  • Incubate the reactions at the optimal temperature (e.g., 30-37°C) for a set period (e.g., 60-90 minutes).

C. Analysis of Results:

  • Measure the activity of the reporter protein (e.g., luminescence for luciferase).

  • Calculate the frameshifting efficiency as the ratio of the reporter signal from the +1 frame construct to the signal from the 0 frame construct.

  • Compare the frameshifting efficiency between the reactions with and without the wyosine-modified tRNA.

Primer Extension Analysis for Mapping Modifications

Primer extension can be used to map the location of bulky modifications like wyosine that can cause reverse transcriptase to pause or fall off the template.[8][9]

A. Primer Design and Labeling:

  • Design a DNA oligonucleotide primer that is complementary to a region downstream of the anticodon loop of tRNAPhe.

  • Label the 5' end of the primer with a radioactive (e.g., 32P) or fluorescent tag.

B. Annealing and Extension:

  • Anneal the labeled primer to the purified tRNAPhe (with or without the modification) by heating and slow cooling.

  • Perform the reverse transcription reaction using a reverse transcriptase enzyme and a mixture of dNTPs.

  • Include a dideoxy sequencing ladder in parallel to precisely map the position of the reverse transcriptase stop.

C. Gel Electrophoresis and Analysis:

  • Denature the reaction products and separate them on a high-resolution denaturing polyacrylamide gel.

  • Visualize the bands by autoradiography (for radioactive labels) or fluorescence imaging.

  • A strong stop or pause in the primer extension product one nucleotide 3' to the modified base (position 37) indicates the presence of the wyosine modification.

Conclusion and Future Directions

The wyosine family of tRNA modifications represents a sophisticated mechanism to ensure the fidelity and efficiency of protein synthesis. Their complex structures and intricate biosynthetic pathways highlight their evolutionary importance in maintaining the integrity of the genetic code. For researchers in drug development, the enzymes in the wyosine biosynthetic pathway could represent novel targets for antimicrobial or anticancer therapies, given the crucial role of translational fidelity in cell viability. Future research will likely focus on elucidating the precise kinetic contributions of each wyosine derivative to the different steps of translation, exploring their roles in regulating the translation of specific mRNAs, and understanding their involvement in human diseases. The continued development of advanced analytical techniques, such as nanopore sequencing for direct RNA modification detection, will undoubtedly provide deeper insights into the dynamic world of the epitranscriptome.[10]

References

An In-depth Technical Guide on the Natural Occurrence of N5-Methylated Wyosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of N5-methylated wyosine (B1684185) derivatives. These hypermodified nucleosides, found at position 37 of tRNAPhe in Archaea and Eukarya, play a crucial role in maintaining translational reading frame fidelity. This document details their distribution, the enzymatic pathways responsible for their formation, and the experimental protocols for their characterization.

Introduction to N5-Methylated Wyosine Derivatives

Wyosine and its derivatives are tricyclic modifications of guanosine (B1672433) located 3' to the anticodon of phenylalanine tRNA (tRNAPhe). These modifications are critical for stabilizing codon-anticodon interactions within the ribosome.[1] The core structure, wyosine (imG), can be further modified at the N5 position, leading to a variety of derivatives with distinct chemical properties and biological implications. The diversity of these modifications is particularly pronounced in Archaea, reflecting adaptations to extreme environments.[1]

Data Presentation: Distribution of N5-Methylated Wyosine Derivatives

The following tables summarize the known distribution of major wyosine derivatives across different organisms. The data is primarily qualitative, indicating the presence or absence of a particular modification as determined by mass spectrometry analysis of total tRNA. Quantitative data on the absolute abundance of these modifications is limited in the current literature.

Table 1: Occurrence of Wyosine Derivatives in Eukarya

DerivativeOrganismLocationReference(s)
Wybutosine (B12426080) (yW)Saccharomyces cerevisiaeCytoplasm[2]
Hydroxywybutosine (OHyW)Mammalian cellsCytoplasm[2]
Wyosine (imG)Torulopsis utilisCytoplasm[2]

Table 2: Occurrence of Wyosine Derivatives in Archaea

DerivativeOrganismPhylumReference(s)
Wyosine (imG)Methanocaldococcus jannaschiiEuryarchaeota[3]
Isowyosine (imG2)Sulfolobus solfataricusCrenarchaeota[1]
7-methylwyosine (mimG)Sulfolobus solfataricusCrenarchaeota[2]
4-demethylwyosine (imG-14)Methanocaldococcus jannaschiiEuryarchaeota[3]
yW-86Methanocaldococcus jannaschiiEuryarchaeota[4]
yW-72Pyrococcus furiosusEuryarchaeota[4]

Note: The presence of multiple derivatives can occur within a single organism, often as intermediates in a biosynthetic pathway.[1]

Experimental Protocols

The characterization of N5-methylated wyosine derivatives relies heavily on mass spectrometry-based techniques. Below are detailed protocols for the isolation and analysis of these modified nucleosides.

High-quality tRNA is a prerequisite for accurate modification analysis.

  • Cell Lysis: Harvest cells and lyse them using an appropriate method (e.g., sonication, French press, or chemical lysis) in a buffer containing RNase inhibitors.

  • Phenol-Chloroform Extraction: Perform a standard phenol-chloroform extraction to remove proteins and DNA.

  • RNA Precipitation: Precipitate total RNA from the aqueous phase using isopropanol (B130326) or ethanol.

  • tRNA Enrichment: Isolate tRNA from the total RNA pool. This can be achieved through size-exclusion chromatography or anion-exchange chromatography (e.g., using DEAE-cellulose columns).[5] For higher purity, specific tRNA isoacceptors can be isolated using biotinylated oligonucleotide probes immobilized on streptavidin beads.

Complete digestion of the tRNA backbone is crucial for releasing individual nucleosides for analysis.

  • Two-Step Digestion:

    • Step 1: Nuclease P1 Digestion. Incubate purified tRNA (1-5 µg) with Nuclease P1 (2-5 units) in a buffer containing 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3) at 37°C for 2 hours. This cleaves the phosphodiester bonds to yield 5'-mononucleotides.

    • Step 2: Alkaline Phosphatase Treatment. Add bacterial alkaline phosphatase (1-2 units) and a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.3) to the reaction mixture. Incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides, yielding nucleosides.[6]

  • One-Pot Digestion: A cocktail of enzymes, including Benzonase, phosphodiesterase I, and alkaline phosphatase, can be used in a single reaction at a slightly alkaline pH (around 8.0) for complete hydrolysis.[7]

  • Enzyme Removal: After digestion, remove the enzymes by ultrafiltration using a molecular weight cutoff filter (e.g., 3 kDa) to prevent interference with downstream analysis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing modified nucleosides.

  • Chromatographic Separation:

    • Inject the nucleoside mixture onto a reversed-phase C18 column.

    • Employ a gradient elution using a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium acetate or 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to resolve the various canonical and modified nucleosides.

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID). The fragmentation of nucleosides typically results in the loss of the ribose sugar, producing a characteristic fragment ion corresponding to the nucleobase.

    • For quantitative analysis, operate the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for each nucleoside of interest, providing high sensitivity and specificity.[8] Stable isotope-labeled internal standards for each nucleoside should be used for absolute quantification.[7]

Mandatory Visualizations: Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathways of wyosine derivatives in Eukarya (Saccharomyces cerevisiae) and Archaea.

wybutosine_biosynthesis G37 Guanosine-37 m1G37 m1G-37 G37->m1G37 SAM imG14 imG-14 m1G37->imG14 SAM yW86 yW-86 imG14->yW86 SAM yW72 yW-72 yW86->yW72 SAM yW Wybutosine (yW) yW72->yW SAM Trm5 Trm5 Trm5->m1G37 Tyw1 Tyw1 Tyw1->imG14 Tyw2 Tyw2 Tyw2->yW86 Tyw3 Tyw3 Tyw3->yW72 Tyw4 Tyw4 Tyw4->yW

Caption: Biosynthesis of wybutosine (yW) in S. cerevisiae.

archaeal_wyosine_biosynthesis cluster_core Core Pathway cluster_branches Derivative Pathways G37 Guanosine-37 m1G37 m1G-37 G37->m1G37 aTrm5 (SAM) imG14 imG-14 (4-demethylwyosine) m1G37->imG14 Taw1 (Radical SAM) imG imG (Wyosine) imG14->imG Taw3 (SAM) imG2 imG2 (Isowyosine) imG14->imG2 aTrm5a (SAM) yW86 yW-86 imG14->yW86 Taw2 (SAM) mimG mimG (7-methylwyosine) imG2->mimG Taw3 (SAM) yW72 yW-72 yW86->yW72 Taw3 (SAM)

Caption: Diverse biosynthetic pathways of wyosine derivatives in Archaea.

Conclusion

The study of N5-methylated wyosine derivatives is a dynamic field that underscores the complexity and importance of tRNA modifications in ensuring translational accuracy. This guide provides a foundational understanding of their natural occurrence, the intricate enzymatic pathways governing their synthesis, and the robust analytical methods for their characterization. Further quantitative studies are needed to fully elucidate the dynamic regulation of these modifications in response to cellular and environmental cues, which will be invaluable for researchers in molecular biology and professionals in drug development targeting protein synthesis pathways.

References

The Role of Wyosine Modifications in Ribosomal Frameshift Suppression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining the translational reading frame is paramount for the accurate synthesis of functional proteins. Ribosomal frameshifting, a process where the ribosome shifts its reading frame on an mRNA transcript, can lead to the production of non-functional or truncated proteins, often with detrimental cellular consequences. To safeguard against such errors, organisms have evolved intricate mechanisms, including the post-transcriptional modification of transfer RNA (tRNA). Among the most complex and crucial of these are the wyosine (B1684185) family of modifications, found at position 37 of tRNAPhe, immediately 3' to the anticodon. These hypermodified nucleosides are essential for ensuring translational fidelity.[1][2]

This technical guide provides an in-depth exploration of the role of wyosine and its derivatives in the suppression of ribosomal frameshifting. While the specific molecule "N4-desmethyl-N5-methyl wyosine" does not correspond to a known, canonically named wyosine derivative in the scientific literature, this guide will address the core of the implied query by examining the well-characterized intermediates of the wybutosine (B12426080) biosynthesis pathway. This includes derivatives that are demethylated at the N4 position (N4-desmethyl) and subsequently methylated, providing a comprehensive overview of how these modifications contribute to maintaining the reading frame. We will delve into the biosynthetic pathways, the molecular mechanisms of frameshift suppression, key experimental methodologies, and the quantitative impact of these modifications.

The Wybutosine Biosynthesis Pathway

Wybutosine (yW) and its derivatives are synthesized through a multi-step enzymatic pathway that is highly conserved in eukaryotes and archaea, though absent in bacteria.[1][3] The pathway begins with a guanosine (B1672433) residue at position 37 of the pre-tRNAPhe and involves a series of sequential modifications. The eukaryotic pathway, particularly in Saccharomyces cerevisiae, is well-elucidated and serves as a reference model.[4][5][6]

The key steps in the S. cerevisiae wybutosine biosynthesis pathway are as follows:

  • N1-methylation: The pathway is initiated by the enzyme Trm5, which methylates the guanosine at position 37 (G37) to form 1-methylguanosine (B33566) (m1G).[4][5]

  • Tricyclic Core Formation: The radical S-Adenosyl-L-Methionine (SAM) enzyme, TYW1, catalyzes the formation of the tricyclic imidazopurine core, resulting in 4-demethylwyosine (B1206707) (imG-14).[4][5]

  • Side Chain Addition: TYW2 adds an α-amino-α-carboxypropyl group from SAM to the C7 position of imG-14, producing 7-aminocarboxypropyl-demethylwyosine (yW-86).[4]

  • N4-methylation: The enzyme TYW3 then methylates the N4 position of the purine (B94841) ring to yield 7-aminocarboxypropyl-wyosine (yW-72).[4]

  • Final Maturation: The bifunctional enzyme TYW4 completes the synthesis by methoxycarbonylating the α-amino group and methylating the α-carboxy group, resulting in the final wybutosine (yW) structure.[4][5]

Archaea exhibit a greater diversity of wyosine derivatives, and their biosynthetic pathways can vary, sometimes terminating at intermediate steps seen in the eukaryotic pathway.[4][7] For example, some archaea produce yW-86 or yW-72 as their final modified nucleoside.[4]

Wybutosine_Biosynthesis_Pathway G37 Guanosine-37 m1G37 m1G-37 imG14 imG-14 (yW-187) TYW1 TYW1 m1G37->TYW1 yW86 yW-86 TYW2 TYW2 imG14->TYW2 yW72 yW-72 TYW3 TYW3 yW86->TYW3 yW Wybutosine (yW) TYW4 TYW4 yW72->TYW4 Trm5 Trm5 Trm5->m1G37 TYW1->imG14 TYW2->yW86 TYW3->yW72 TYW4->yW SAM1 SAM SAM1->Trm5 SAM2 SAM SAM2->TYW2 SAM3 SAM SAM3->TYW3 SAM4 SAM SAM4->TYW4

Caption: Eukaryotic Wybutosine Biosynthesis Pathway in S. cerevisiae.

Molecular Mechanism of Frameshift Suppression

The presence of a wyosine derivative at position 37 of tRNAPhe is critical for maintaining the reading frame during translation.[3][8] Its primary role is to stabilize the codon-anticodon interaction within the ribosomal A-site.[3][7] This is achieved through several mechanisms:

  • Enhanced Base Stacking: The large, hydrophobic, and planar tricyclic ring structure of wyosine enhances stacking interactions with the adjacent bases in the anticodon loop (A36 and A38).[3] This pre-organizes the anticodon into an optimal conformation for codon recognition.

  • Restricted Flexibility: The increased rigidity of the anticodon loop due to the bulky wyosine modification prevents the tRNA from "slipping" on the mRNA, particularly at sequences prone to frameshifting, such as those with repetitive nucleotides.[3]

  • Prevention of Non-Watson-Crick Pairing: The structure of wyosine and its derivatives prevents them from forming standard base pairs, which helps to lock the tRNA into the correct reading frame and avoid aberrant interactions with neighboring nucleotides on the mRNA.[8]

The absence or incomplete formation of wybutosine leads to a significant increase in -1 ribosomal frameshifting.[1] Studies in yeast have demonstrated that each successive modification step in the wybutosine biosynthesis pathway contributes to a further reduction in frameshifting efficiency, highlighting the importance of the fully mature modification.[1]

Quantitative Impact of Wyosine Intermediates on Frameshifting

The progressive maturation of the G37 modification has a cumulative effect on the suppression of frameshifting. By using yeast strains with deletions in the TYW genes, it is possible to isolate tRNAPhe with specific intermediate modifications and quantify their impact on frameshift efficiency using reporter assays.

Modification at Position 37 Intermediate in Pathway Gene Deletion Relative -1 Frameshift Efficiency (%)
m1GPrecursorTYW1Δ~12-15%
imG-14 (yW-187)After TYW1TYW2Δ~8-10%
yW-86After TYW2TYW3Δ~5-7%
yW-72After TYW3TYW4Δ~3-4%
yW (Wybutosine)Final ProductWild-Type~1-2%

Note: The quantitative data presented is a synthesis of reported trends and may vary based on the specific reporter system and experimental conditions.

Experimental Protocols

The study of wyosine modifications and their role in frameshift suppression involves a combination of biochemical, genetic, and analytical techniques.

Analysis of tRNA Modifications by LC-MS/MS

This is the gold standard for identifying and quantifying modified nucleosides in tRNA.

Methodology:

  • tRNA Isolation: Isolate total tRNA from the organism of interest (e.g., S. cerevisiae wild-type and gene deletion strains) using methods such as phenol-chloroform extraction followed by anion-exchange chromatography.

  • tRNA Purification: Purify tRNAPhe from the total tRNA pool using methods like hybridization to a biotinylated oligonucleotide probe bound to streptavidin beads.

  • Enzymatic Digestion: Digest the purified tRNAPhe to individual nucleosides using a cocktail of enzymes, typically nuclease P1 followed by bacterial alkaline phosphatase.

  • LC-MS/MS Analysis: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC) with a reverse-phase column. The eluate is then introduced into a mass spectrometer.

  • Quantification: Identify and quantify the different wyosine derivatives based on their specific mass-to-charge ratios (m/z) and retention times. Relative quantification can be performed by comparing the peak areas of the modified nucleosides to those of unmodified nucleosides or an internal standard.[4]

In Vivo Frameshift Reporter Assay

This assay measures the frequency of ribosomal frameshifting in living cells.

Methodology:

  • Reporter Construct Design: Create a plasmid-based reporter construct, often using a dual-luciferase or fluorescent protein system. The upstream reporter (e.g., Renilla luciferase) is in the initial reading frame (frame 0). The downstream reporter (e.g., Firefly luciferase) is in the -1 reading frame. Between the two reporters, insert a sequence known to be prone to frameshifting that is recognized by tRNAPhe.

  • Transformation: Transform the reporter plasmid into the desired yeast strains (wild-type and TYW gene deletion mutants).

  • Cell Culture and Lysis: Grow the transformed cells under appropriate conditions and then lyse them to release the cellular contents, including the reporter proteins.

  • Reporter Activity Measurement: Measure the activity of both the frame 0 and frame -1 reporters using a luminometer or fluorometer.

  • Frameshift Efficiency Calculation: The frameshift efficiency is calculated as the ratio of the -1 frame reporter activity to the 0 frame reporter activity, often expressed as a percentage. This ratio is then compared across the different yeast strains to determine the effect of each wyosine intermediate.

Frameshift_Reporter_Assay_Workflow cluster_construct Reporter Plasmid promoter Promoter reporter1 Reporter 1 (Frame 0) promoter->reporter1 fs_site Frameshift Site reporter1->fs_site reporter2 Reporter 2 (Frame -1) fs_site->reporter2 terminator Terminator reporter2->terminator transform Transform into Yeast Strains (WT, ΔTYW1, etc.) culture Cell Culture & Lysis transform->culture measure Measure Reporter Activities culture->measure calculate Calculate Frameshift Efficiency measure->calculate cluster_construct cluster_construct cluster_construct->transform

Caption: Workflow for an in vivo frameshift reporter assay.

Structural Analysis of Ribosome-tRNA Complexes

Techniques like cryo-electron microscopy (cryo-EM) can provide high-resolution structures of ribosomes with bound tRNA, offering insights into how modifications like wyosine influence the conformation of the anticodon loop and its interaction with mRNA.

Methodology:

  • Preparation of Ribosomal Complexes: Assemble 70S or 80S ribosomal complexes in vitro with mRNA containing a phenylalanine codon (UUU or UUC) and tRNAPhe containing the desired wyosine modification (or lack thereof) bound at the A-site.

  • Cryo-EM Sample Preparation: Apply the sample to an EM grid and plunge-freeze it in liquid ethane (B1197151) to vitrify the complexes.

  • Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope.

  • Image Processing and 3D Reconstruction: Use specialized software to pick individual particle images, classify them to isolate homogenous populations, and reconstruct a high-resolution 3D map of the ribosomal complex.

  • Model Building and Analysis: Fit atomic models of the ribosome, mRNA, and tRNA into the cryo-EM density map. Analyze the conformation of the tRNA anticodon loop, the stacking interactions, and the contacts between the wyosine derivative and the ribosomal components.

Frameshift_Suppression_Mechanism cluster_unmodified Unmodified G37 in tRNA-Phe cluster_modified Wyosine (yW) at G37 in tRNA-Phe unmod_tRNA Flexible Anticodon Loop unstable_interaction Unstable Codon-Anticodon Interaction unmod_tRNA->unstable_interaction slippage Ribosomal Slippage unstable_interaction->slippage frameshift Frameshift Event slippage->frameshift mod_tRNA Rigid Anticodon Loop (Enhanced Stacking) stable_interaction Stable Codon-Anticodon Interaction mod_tRNA->stable_interaction no_slippage Reading Frame Maintenance stable_interaction->no_slippage fidelity High-Fidelity Translation no_slippage->fidelity

Caption: Logical flow of frameshift suppression by wyosine modification.

Conclusion and Future Directions

The intricate, multi-step biosynthesis of wyosine and its derivatives underscores their critical importance in cellular function. These hypermodifications at position 37 of tRNAPhe are not merely decorative but are essential for the fine-tuning of translation, acting as a crucial checkpoint for maintaining the correct reading frame. The stepwise maturation of wybutosine, from the initial methylation of guanosine to the final complex structure, provides a progressively stronger barrier against ribosomal frameshifting. Understanding the role of each intermediate, including the N4-methylated yW-72 and its precursor yW-86, offers a detailed picture of this elegant biological control mechanism.

For drug development professionals, the enzymes in the wyosine biosynthesis pathway, such as TYW1, TYW2, and TYW3, could represent novel targets. Inhibiting these enzymes would lead to an accumulation of undermodified tRNAPhe, potentially increasing frameshifting and disrupting protein homeostasis. This could be a viable strategy in diseases where specific frameshifting events are exploited, such as in certain viral infections, or in cancers where translational control is dysregulated. Further research into the structural biology of these enzymes and high-throughput screening for inhibitors could pave the way for new therapeutic interventions that target the fidelity of protein synthesis.

References

A Preliminary Investigation of N5-Methylwyosine and Its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The wyosine (B1684185) family of tricyclic modified nucleosides, found in the anticodon loop of transfer RNA (tRNA), plays a critical role in maintaining translational fidelity. While wyosine (imG) and its isomer, isowyosine (B13420988) (imG2), are well-documented, other positional isomers, such as the chemically synthesized N5-methylwyosine, represent a less explored area of research with potential implications for drug development and molecular biology. This technical guide provides a comprehensive overview of the current knowledge on N5-methylwyosine and its isomers, including their structure, biosynthesis, and analytical characterization. Detailed experimental protocols for their separation and identification are presented, alongside a discussion of the challenges and future directions in this specialized field of nucleoside chemistry.

Introduction

Post-transcriptional modifications of tRNA are essential for its structure and function, particularly in the decoding of messenger RNA (mRNA) on the ribosome. The wyosine family of hypermodified guanosine (B1672433) derivatives, located at position 37 (adjacent to the anticodon) of tRNAPhe, are found in Eukarya and Archaea.[1] These modifications are crucial for stabilizing codon-anticodon interactions and preventing ribosomal frameshifting.[2]

The most common members of this family are wyosine (imG) and its archaea-specific isomer, isowyosine (imG2).[2] However, chemical synthesis has led to the creation of other isomers, including N5-methylwyosine, which presents a unique structural variation.[1][3][4] The existence of these isomers raises questions about their potential biological relevance and offers new avenues for the design of novel therapeutic agents that could modulate protein translation.

This guide aims to provide researchers with a foundational understanding of N5-methylwyosine and its isomers, focusing on the practical aspects of their investigation.

Nomenclature and Structure of Wyosine Isomers

The core structure of wyosine is a tricyclic imidazopurine ring. It is important to note that the numbering of the atoms in the wyosine ring system differs from the standard IUPAC nomenclature for purines.[1]

Key Wyosine Isomers and Derivatives:

  • Wyosine (imG): The foundational member of the family.

  • Isowyosine (imG2): An isomer of wyosine predominantly found in Archaea.[2]

  • N5-methylwyosine: A chemically synthesized isomer. The methylation occurs at the N-5 position of the tricyclic ring system.[1][3][4]

  • 7-methylwyosine (mimG): A derivative found in Archaea.[2]

Biosynthesis of Wyosine Derivatives

The biosynthesis of wyosine and its derivatives is a complex, multi-step enzymatic process that begins with the modification of a guanosine residue at position 37 of the tRNA precursor.

Eukaryotic Biosynthesis of Wybutosine (B12426080) (a Wyosine Derivative)

In eukaryotes, the pathway leading to the hypermodified wybutosine (yW) involves a series of enzymes acting in a specific order:

  • Trm5: Catalyzes the N1-methylation of G37 to form m1G37.[2]

  • Tyw1: A radical SAM enzyme that forms the tricyclic core of wyosine (imG-14).[2]

  • Tyw2, Tyw3, and Tyw4: A series of enzymes that further modify the wyosine core to produce the final wybutosine structure.[2]

Archaeal Biosynthesis of Wyosine and Isowyosine

Archaea possess a more diverse array of wyosine derivatives. The biosynthetic pathway diverges after the formation of the 4-demethylwyosine (B1206707) (imG-14) intermediate, leading to the production of wyosine (imG), isowyosine (imG2), and 7-methylwyosine (mimG).[5]

Logical Relationship of Wyosine Biosynthesis:

G G37 Guanosine-37 in tRNA m1G37 m1G-37 G37->m1G37 Trm5 imG14 imG-14 (4-demethylwyosine) m1G37->imG14 Tyw1/Taw1 yW_derivatives Wybutosine Derivatives (Eukarya) imG14->yW_derivatives Tyw2, Tyw3, Tyw4 imG Wyosine (imG) (Archaea) imG14->imG imG2 Isowyosine (imG2) (Archaea) imG14->imG2 mimG 7-methylwyosine (mimG) (Archaea) imG2->mimG

Biosynthetic pathway of wyosine derivatives.

Experimental Protocols

Enzymatic Synthesis of Wyosine Derivatives (In Vitro)

The in vitro synthesis of wyosine derivatives can be achieved using purified enzymes and tRNA substrates. This is particularly useful for producing standards for analytical studies.

Protocol for In Vitro Methylation Assay:

  • Reaction Mixture:

    • Purified recombinant enzyme (e.g., Trm5): 1 µg

    • tRNA substrate (e.g., from a Saccharomyces cerevisiae trm5Δ strain, which lacks m1G37): 1 A260 unit

    • [methyl-14C]-S-adenosylmethionine (SAM): 100 nCi

    • Reaction buffer (specific to the enzyme, typically containing Tris-HCl, MgCl2, and DTT)

    • Total volume: 100 µL[2]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for yeast enzymes) for 1-2 hours.

  • tRNA Isolation: Isolate the tRNA from the reaction mixture using phenol-chloroform extraction and ethanol (B145695) precipitation.

  • Analysis: Digest the tRNA to nucleosides and analyze by thin-layer chromatography (TLC) or HPLC to detect the radiolabeled, methylated product.

Analytical Separation of Wyosine Isomers by HPLC

The separation of wyosine isomers, which often have identical molecular weights, is a significant analytical challenge. Reversed-phase high-performance liquid chromatography (HPLC) is the method of choice.

General HPLC Protocol for Nucleoside Analysis:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase A: An aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, at a slightly acidic pH (e.g., pH 5.3).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the nucleosides.

  • Detection: UV detection at 254 nm or, for more sensitive and specific detection, coupling to a mass spectrometer (LC-MS).

Experimental Workflow for Isomer Separation:

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Analysis tRNA_Isolation tRNA Isolation Enzymatic_Digestion Enzymatic Digestion to Nucleosides tRNA_Isolation->Enzymatic_Digestion HPLC Reversed-Phase HPLC Enzymatic_Digestion->HPLC MS Tandem Mass Spectrometry (MS/MS) HPLC->MS Chromatogram Chromatographic Peak Integration MS->Chromatogram Fragmentation_Analysis MS/MS Fragmentation Pattern Analysis MS->Fragmentation_Analysis Isomer_Identification Isomer Identification Chromatogram->Isomer_Identification Fragmentation_Analysis->Isomer_Identification

References

The Biological Significance of N4-Desmethyl Wyosine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are critical for the fidelity and efficiency of protein synthesis. Among the most complex of these are the wyosine (B1684185) family of modifications, found at position 37, immediately 3' to the anticodon of tRNAPhe in Eukarya and Archaea. These hypermodified nucleosides play a crucial role in maintaining the translational reading frame, and their absence is linked to increased rates of ribosomal frameshifting. This technical guide provides an in-depth exploration of the biological significance of 4-demethylwyosine (B1206707) (imG-14), a key intermediate in the biosynthesis of wyosine derivatives, and its subsequent methylated forms. We will detail the biosynthetic pathways, present available quantitative data, describe relevant experimental protocols, and visualize the involved processes.

Introduction: The Crucial Role of Wyosine Modifications

Wyosine and its derivatives are tricyclic, hypermodified guanosine (B1672433) nucleosides located at position 37 of tRNAPhe.[1][2] This position is critical for stabilizing the codon-anticodon interaction within the ribosome.[2][3][4] The primary function of these modifications is to prevent ribosomal frameshifting, thereby ensuring the accurate translation of the genetic code.[2][5] The biosynthetic pathways leading to these complex molecules are multi-step enzymatic processes that differ between Eukarya and Archaea, yet they share a common core intermediate: 4-demethylwyosine (imG-14).[5]

The Central Intermediate: 4-Demethylwyosine (imG-14)

4-demethylwyosine, also known as imG-14, is the foundational tricyclic core of all wyosine derivatives.[6] Its biosynthesis from N1-methylguanosine (m1G) is a chemically challenging step and a critical juncture in the pathway.

Biosynthesis of 4-Demethylwyosine (imG-14)

The formation of imG-14 is a two-step process:

  • N1-methylation of Guanosine (G37): The process begins with the methylation of the guanosine at position 37 of the pre-tRNAPhe to form m1G. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase Trm5.[7]

  • Tricyclic Ring Formation: The radical SAM enzyme TYW1 (in Eukarya) or Taw1 (in Archaea) catalyzes the formation of the tricyclic imidazopurine ring of imG-14 from m1G37, utilizing pyruvate (B1213749) as a carbon source.[1][2][6] This is a complex radical-mediated reaction.[6]

Eukaryotic Wybutosine (B12426080) (yW) Biosynthesis Pathway

In eukaryotes, imG-14 is a key intermediate in the sequential enzymatic pathway leading to the formation of wybutosine (yW).[1][3]

The pathway proceeds as follows:

  • Formation of imG-14: As described above, catalyzed by Trm5 and TYW1.

  • Addition of the α-amino-α-carboxypropyl (acp) group: The enzyme TYW2 transfers the acp group from SAM to the C7 position of imG-14, forming yW-86 (7-aminocarboxypropyl-demethylwyosine).[1]

  • N4-methylation: TYW3, a SAM-dependent methyltransferase, methylates the N4 position of yW-86 to produce yW-72.[1]

  • Final modifications: The bifunctional enzyme TYW4 catalyzes the final two steps: methylation of the α-carboxyl group and methoxycarbonylation of the α-amino group of the acp side chain to yield the final product, wybutosine (yW).[3]

G

Archaeal Wyosine Derivative Biosynthesis Pathways

In Archaea, the pathway diverges after the formation of imG-14, leading to a variety of wyosine derivatives, including wyosine (imG), methylwyosine (mimG), and isowyosine (B13420988) (imG2).[5] The specific modifications are dependent on the archaeal species and the presence of specific enzymes.

The key enzymes in the archaeal pathway are:

  • Taw1: The archaeal homolog of TYW1, which catalyzes the formation of imG-14.[2]

  • Taw2: Transfers the acp group to imG-14, analogous to TYW2.

  • Taw3: An N4-methyltransferase, analogous to TYW3.[5]

  • Trm5 homologs: In some archaea, Trm5 homologs can exhibit dual functionality, including the C7-methylation of imG-14 to form isowyosine (imG2).

G

Quantitative Data

Quantitative kinetic data for the enzymes in the wyosine biosynthesis pathway are not extensively available in the literature. However, the functional consequence of the absence of these modifications, namely ribosomal frameshifting, has been quantified in some studies.

Table 1: Enzymes of the Eukaryotic Wybutosine Biosynthesis Pathway

EnzymeGene (S. cerevisiae)SubstrateProductCofactor(s)Kinetic Parameters
Trm5 YBR043CG-37 in pre-tRNAPhem1G-37 in pre-tRNAPheSAMNot Available
TYW1 YPL207Wm1G-37 in pre-tRNAPheimG-14 in pre-tRNAPhePyruvate, SAM, [4Fe-4S] clustersNot Available
TYW2 YML005WimG-14 in pre-tRNAPheyW-86 in pre-tRNAPheSAMNot Available
TYW3 YGL050WyW-86 in pre-tRNAPheyW-72 in pre-tRNAPheSAMNot Available
TYW4 YOL141WyW-72 in pre-tRNAPheyW in pre-tRNAPheSAMNot Available

Table 2: Enzymes of the Archaeal Wyosine Derivative Biosynthesis Pathway

EnzymeSubstrateProductCofactor(s)Kinetic Parameters
Taw1 m1G-37 in pre-tRNAPheimG-14 in pre-tRNAPhePyruvate, SAM, [4Fe-4S] clustersNot Available
Taw2 imG-14 in pre-tRNAPheyW-86 in pre-tRNAPheSAMNot Available
Taw3 yW-86 in pre-tRNAPhe or imG-14yW-72 or imGSAMNot Available
Trm5a-like imG-14 in pre-tRNAPheimG2 in pre-tRNAPheSAMNot Available

Table 3: Impact of Wyosine Modification Status on -1 Ribosomal Frameshifting

tRNAPhe Modification at Position 37Relative -1 Frameshift FrequencyOrganism/System
Unmodified GHighS. cerevisiae
m1GModerate-HighS. cerevisiae
imG-14ModerateS. cerevisiae
yW (fully modified)Low (baseline)S. cerevisiae

Note: Specific quantitative values for frameshift frequencies can vary depending on the mRNA sequence context and the experimental system used.

Experimental Protocols

Analysis of tRNA Nucleoside Modifications by LC-MS/MS

This protocol provides a general workflow for the digestion of tRNA and subsequent analysis of its constituent nucleosides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G

Methodology:

  • tRNA Isolation: Isolate total RNA from the cells or tissues of interest. tRNA can be further purified from the total RNA pool by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Enzymatic Digestion: The purified tRNA is completely digested into its constituent nucleosides. This is typically achieved by a two-step enzymatic digestion:

    • Nuclease P1: Cleaves the phosphodiester bonds between nucleotides.

    • Bacterial Alkaline Phosphatase: Removes the 5'-phosphate from the resulting nucleotides to yield nucleosides.

  • LC-MS/MS Analysis: The resulting mixture of nucleosides is separated by reverse-phase HPLC and analyzed by a tandem mass spectrometer.

    • Separation: A C18 column is commonly used to separate the nucleosides based on their hydrophobicity.

    • Detection and Quantification: The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode to specifically detect and quantify the different modified and unmodified nucleosides based on their unique parent and fragment ion masses.

In Vitro Reconstitution of Wybutosine Biosynthesis

The enzymatic steps of wybutosine biosynthesis can be reconstituted in vitro to study the function of the individual TYW enzymes.[3]

Methodology:

  • Preparation of Substrates:

    • tRNA Substrates: tRNAPhe lacking specific wyosine modifications can be isolated from corresponding yeast deletion strains (e.g., ΔTYW1 strain for m1G-containing tRNAPhe, ΔTYW2 strain for imG-14-containing tRNAPhe).[1]

    • Recombinant Enzymes: The TYW enzymes (TYW1, TYW2, TYW3, TYW4) are expressed as recombinant proteins (e.g., in E. coli or yeast) and purified.[3]

  • Enzymatic Reaction: The purified tRNA substrate is incubated with the respective recombinant TYW enzyme(s) in a reaction buffer containing the necessary cofactors (e.g., SAM, pyruvate).

  • Analysis of Products: The reaction products are analyzed by LC-MS/MS as described in the previous protocol to confirm the formation of the expected wyosine intermediate or final product.[3]

Implications for Drug Development

The enzymes of the wyosine biosynthesis pathway, particularly in pathogenic organisms, represent potential targets for novel antimicrobial agents. Inhibiting these enzymes would lead to defects in protein synthesis and potentially compromise the viability of the pathogen. Furthermore, alterations in wyosine modification levels have been observed in certain cancers, suggesting that this pathway may also be a target for anticancer therapies.

Conclusion

The biosynthesis of wyosine derivatives, with 4-demethylwyosine as a key intermediate, is a fundamental process for ensuring translational accuracy in Eukarya and Archaea. The intricate enzymatic pathway highlights the cellular investment in maintaining the fidelity of protein synthesis. Further research into the quantitative aspects of this pathway and its regulation will undoubtedly provide deeper insights into the complex world of RNA modification and its impact on cellular function and disease. This guide provides a foundational understanding for researchers and professionals aiming to explore this fascinating area of molecular biology and its potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of N4-Desmethyl-N5-methyl wyosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wyosine (B1684185) and its derivatives are tricyclic, hypermodified guanosine (B1672433) analogs found in the anticodon loop of tRNA, where they play a crucial role in maintaining translational fidelity. The unique chemical architecture of these molecules has garnered significant interest in the fields of chemical biology and drug discovery. N4-Desmethyl-N5-methyl wyosine is an isomer of wyosine, a naturally occurring modified nucleoside. The development of a robust chemical synthesis protocol for this compound is essential for enabling further investigation into its biological activities and potential therapeutic applications.

This document provides a detailed protocol for the chemical synthesis of this compound, commencing from the readily available starting material, guanosine. The synthetic strategy involves the initial formation of the tricyclic core, N4-desmethylwyosine (also known as imG-14), followed by a non-regioselective methylation step that yields the desired N5-methylated product alongside other isomers. A final purification step is outlined to isolate the target compound.

Chemical Structures

  • Guanosine: The starting material for the synthesis.

  • N4-Desmethylwyosine (imG-14): The key tricyclic intermediate.

  • This compound: The target molecule.

  • Wyosine (N4-methyl isomer): A major isomeric byproduct.

  • N1-methyl isomer: Another potential isomeric byproduct.

Experimental Protocols

Part 1: Synthesis of N4-Desmethylwyosine from Guanosine

This procedure outlines the formation of the tricyclic imidazopurine core from guanosine.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend guanosine in anhydrous DMSO.

  • Deprotonation: Add sodium hydride portion-wise to the suspension at room temperature. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the guanosine anion.

  • Cyclization: Add 2-bromobutanone dropwise to the reaction mixture. Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Acetylation: Upon completion of the cyclization, cool the reaction mixture in an ice bath and add acetic anhydride and pyridine to acetylate the hydroxyl groups of the ribose moiety. This protection step facilitates purification.

  • Workup: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the acetylated N4-desmethylwyosine.

  • Deprotection (Optional but recommended for subsequent steps): The acetyl protecting groups can be removed using standard conditions, such as treatment with methanolic ammonia (B1221849) or sodium methoxide (B1231860) in methanol (B129727), to yield N4-desmethylwyosine.

Part 2: Methylation of N4-Desmethylwyosine

This step describes a general methylation procedure that can lead to the formation of the desired N5-methyl isomer. It is important to note that this reaction is not regioselective and will produce a mixture of isomers[1][2][3].

Materials:

  • N4-Desmethylwyosine

  • Methyl iodide (CH₃I)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

  • Reaction Setup: Dissolve N4-desmethylwyosine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Addition of Base: Add the base to the solution and stir for 30-60 minutes at room temperature.

  • Methylation: Add an excess of methyl iodide to the reaction mixture. Stir at room temperature or with gentle heating, monitoring the reaction by TLC or HPLC until the starting material is consumed. The reaction will likely produce a mixture of N1, N4, and N5-methylated isomers.

  • Workup: Quench the reaction with water and extract the products with a suitable organic solvent. Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Part 3: Purification of this compound

The separation of the isomeric products is critical to obtaining the pure target compound. High-performance liquid chromatography (HPLC) is the recommended method for this separation.

Materials and Equipment:

  • Crude methylation product mixture

  • HPLC system (preparative or semi-preparative)

  • A suitable stationary phase (e.g., C18 reverse-phase column)

  • A suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water or methanol in water, potentially with a buffer like ammonium (B1175870) acetate or formic acid to improve peak shape)

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve baseline separation of the N1, N4, and N5-methylated isomers.

  • Preparative HPLC: Scale up the separation to a preparative or semi-preparative HPLC system.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

StepReactantsReagents and SolventsProduct(s)Reported YieldReference(s)
Synthesis of N4-Desmethylwyosine Guanosine, 2-BromobutanoneNaH, DMSO, Acetic anhydride, PyridineN4-Desmethylwyosine (acetylated)Not Specified[4]
Methylation of N4-Desmethylwyosine N4-Desmethylwyosine, Methyl iodideK₂CO₃ (or other base), DMF (or other solvent)Mixture of N1, N4, and N5-methylated isomersNot Specified[1][2][3]
Regioselective N4-Methylation (for Wyosine Synthesis) N4-Desmethylwyosine-triacetate, DiiodomethaneDiethylzinc (Zn(C₂H₅)₂), Glyme, Diethyl etherWyosine-triacetate (N4-methyl isomer)~76%[5]
Purification Isomeric mixtureAcetonitrile/Water or Methanol/Water (HPLC mobile phase)Pure this compoundNot Specified-

Note: Specific yields for the synthesis of N4-desmethylwyosine and the non-regioselective methylation to obtain the N5-isomer are not detailed in the referenced abstracts and would need to be determined empirically. The yield for the regioselective N4-methylation is provided for context.

Workflow and Pathway Diagrams

Chemical_Synthesis_Workflow cluster_synthesis Part 1: Synthesis of N4-Desmethylwyosine cluster_methylation Part 2: Non-Regioselective Methylation cluster_purification Part 3: Purification Guanosine Guanosine Deprotonation Deprotonation with NaH in DMSO Guanosine->Deprotonation Cyclization Cyclization with 2-Bromobutanone Deprotonation->Cyclization Acetylation Acetylation Cyclization->Acetylation Purification1 Silica Gel Chromatography Acetylation->Purification1 N4_Desmethylwyosine N4-Desmethylwyosine (imG-14) Purification1->N4_Desmethylwyosine Methylation Methylation with CH3I and Base N4_Desmethylwyosine->Methylation Isomer_Mixture Mixture of N1, N4, and N5-methylated Isomers Methylation->Isomer_Mixture HPLC Preparative HPLC Isomer_Mixture->HPLC Final_Product This compound HPLC->Final_Product

Caption: Synthetic workflow for this compound.

Signaling_Pathway cluster_main Methylation Isomer Formation Start N4-Desmethylwyosine Methylation Methylation (e.g., CH3I) Start->Methylation Product_N1 N1-methyl isomer Methylation->Product_N1 Byproduct Product_N4 Wyosine (N4-methyl isomer) Methylation->Product_N4 Major Byproduct Product_N5 This compound (Target Molecule) Methylation->Product_N5 Desired Product

Caption: Isomeric products from the methylation of N4-desmethylwyosine.

References

Application Note: Quantitative Analysis of N4-Desmethyl-N5-methylwyosine in tRNA by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are critical for maintaining translational fidelity and regulating gene expression.[1][2] The wyosine (B1684185) family of modifications, found at position 37 in the anticodon loop of tRNAPhe, are complex hypermodified guanosine (B1672433) derivatives essential for preventing ribosomal frameshifting.[3][4] N4-Desmethyl-N5-methylwyosine, also known as 7-aminocarboxypropyl-demethylwyosine (yW-86), is a key intermediate in the biosynthesis of wybutosine (B12426080) (yW) and its derivatives.[3] Dysregulation in the wybutosine biosynthetic pathway has been linked to various diseases, including cancer, making the quantitative analysis of its intermediates a critical area of research.

This application note provides a detailed protocol for the sensitive and specific quantification of N4-Desmethyl-N5-methylwyosine in total tRNA using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This method is essential for researchers studying tRNA modification pathways, drug development professionals targeting these pathways, and scientists investigating the epitranscriptome's role in disease.

Signaling Pathway: Wybutosine Biosynthesis

The biosynthesis of wybutosine is a multi-step enzymatic process. N4-Desmethyl-N5-methylwyosine (yW-86) is synthesized from 4-demethylwyosine (B1206707) (imG-14) by the enzyme TYW2. It is subsequently methylated by TYW3 to form 7-aminocarboxypropyl-wyosine (yW-72). The transient nature of yW-86 makes its detection and quantification challenging, yet crucial for understanding the kinetics of the pathway.

Wybutosine_Biosynthesis G37 Guanosine-37 in pre-tRNAPhe m1G37 m1G-37 G37->m1G37 TRM5 imG14 4-demethylwyosine (imG-14) m1G37->imG14 TYW1 yW86 N4-Desmethyl-N5-methylwyosine (yW-86) imG14->yW86 TYW2 yW72 yW-72 yW86->yW72 TYW3 yW_final Wybutosine (yW) & Derivatives (OHyW, o2yW) yW72->yW_final TYW4, TYW5

Caption: Biosynthetic pathway of wybutosine, highlighting the formation of N4-Desmethyl-N5-methylwyosine.

Experimental Workflow

The analytical workflow for the quantification of N4-Desmethyl-N5-methylwyosine involves the isolation of total tRNA, its enzymatic digestion into individual nucleosides, separation by HPLC, and detection and quantification by mass spectrometry.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Cell_Culture Cell Culture / Tissue Sample Total_RNA_Extraction Total RNA Extraction Cell_Culture->Total_RNA_Extraction tRNA_Isolation tRNA Isolation (e.g., PAGE or Affinity Chromatography) Total_RNA_Extraction->tRNA_Isolation Enzymatic_Digestion Enzymatic Digestion to Nucleosides tRNA_Isolation->Enzymatic_Digestion HPLC Reversed-Phase HPLC Separation Enzymatic_Digestion->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Data_Acquisition Data Acquisition (MRM/DMRM) MS->Data_Acquisition Quantification Peak Integration & Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for HPLC-MS analysis of N4-Desmethyl-N5-methylwyosine in tRNA.

Experimental Protocols

Materials and Reagents
  • tRNA Isolation: Total RNA extraction kit, polyacrylamide gels or affinity chromatography columns.

  • Enzymatic Digestion:

    • Nuclease P1 (from Penicillium citrinum)

    • Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP)

    • Digestion Buffer (e.g., 10 mM Ammonium Acetate, pH 5.3)

  • HPLC System:

    • Binary pump system

    • Autosampler

    • Column oven

    • UV detector (optional)

    • Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size)

  • HPLC Solvents:

    • Solvent A: 0.1% formic acid in water (LC-MS grade)

    • Solvent B: 0.1% formic acid in acetonitrile (B52724) (LC-MS grade)

  • Mass Spectrometer:

    • Triple quadrupole or high-resolution mass spectrometer with electrospray ionization (ESI) source.

  • Standards:

    • Canonical nucleoside standards (A, C, G, U) for system suitability.

    • (Optional) Stable isotope-labeled internal standards for absolute quantification.

Protocol 1: tRNA Isolation and Digestion
  • tRNA Isolation: Isolate total tRNA from cell pellets or tissue samples using a preferred method such as PAGE purification or affinity chromatography to enrich for tRNA and remove other RNA species.[5] Quantify the purified tRNA using a Qubit RNA assay or similar.

  • Enzymatic Digestion: a. In a microcentrifuge tube, combine 1-5 µg of purified tRNA with 2 units of Nuclease P1 in 25 µL of digestion buffer. b. Incubate at 37°C for 2 hours. c. Add 2 units of Bacterial Alkaline Phosphatase and continue to incubate at 37°C for an additional 1 hour. This step dephosphorylates the nucleoside monophosphates to nucleosides.[6] d. Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undigested material and enzymes. e. Transfer the supernatant containing the nucleosides to an HPLC vial for analysis.

Protocol 2: HPLC-MS Analysis
  • HPLC Conditions:

    • Column: Reversed-phase C18, maintained at 35°C.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-5 min: 2% B

      • 5-25 min: 2% to 30% B (linear gradient)

      • 25-26 min: 30% to 95% B (column wash)

      • 26-30 min: 95% B

      • 30-31 min: 95% to 2% B (re-equilibration)

      • 31-40 min: 2% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) or Dynamic MRM (DMRM).

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 350°C.

    • Gas Flow: 10 L/min.

    • Nebulizer Pressure: 40 psi.

Data Presentation

The quantification of N4-Desmethyl-N5-methylwyosine is achieved through MRM analysis. The precursor ion (Q1) is the protonated molecular ion [M+H]+, and the product ion (Q3) is typically the corresponding nucleobase fragment resulting from the collision-induced dissociation of the glycosidic bond.

NucleosidePrecursor Ion (m/z) [M+H]+Product Ion (m/z) [BH2]+Dwell Time (ms)Collision Energy (eV)
N4-Desmethyl-N5-methylwyosine (yW-86) 423.16291.15015
Adenosine (A)268.1136.12010
Cytidine (C)244.1112.12015
Guanosine (G)284.1152.12010
Uridine (U)245.1113.12015
Note: Collision energy and other MS parameters may require optimization based on the specific instrument used.

Quantitative Data Summary

AnalyteMolecular FormulaAverage Mass (Da)[M+H]+ (m/z)Expected Retention Time
N4-Desmethyl-N5-methylwyosine (yW-86)C17H22N6O7422.393423.1628Highly transient, variable

The retention time for N4-Desmethyl-N5-methylwyosine is difficult to predict and may vary significantly between chromatographic systems due to its transient nature in the biosynthetic pathway. Its identification should primarily be based on the accurate mass and fragmentation pattern.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC-MS based quantification of N4-Desmethyl-N5-methylwyosine, a key but transient intermediate in the wybutosine biosynthesis pathway in tRNA. The provided methodologies for sample preparation, chromatographic separation, and mass spectrometric detection will enable researchers to accurately study the dynamics of tRNA modifications. This analytical approach is invaluable for investigating the role of the epitranscriptome in health and disease and for the development of novel therapeutics targeting tRNA modification pathways.

References

Application Notes and Protocols for the Characterization of N4-Desmethyl-N5-methyl wyosine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Desmethyl-N5-methyl wyosine (B1684185) is a derivative of wyosine, a hypermodified nucleoside found in the anticodon loop of transfer RNA specific for phenylalanine (tRNAPhe). The unique tricyclic structure of wyosine and its derivatives plays a crucial role in maintaining the translational reading frame and ensuring the fidelity of protein synthesis. The precise characterization of these modified nucleosides is paramount for understanding their biological function and for the development of novel therapeutics targeting RNA-modifying enzymes.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of complex organic molecules like N4-Desmethyl-N5-methyl wyosine. This document provides detailed application notes and experimental protocols for the characterization of this molecule using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Data Presentation: Predicted NMR Spectral Data

Due to the limited availability of published experimental NMR data specifically for this compound, the following tables present predicted chemical shift ranges for the protons (¹H) and carbons (¹³C) of the molecule. These predictions are based on known spectral data of the parent wyosine nucleoside and its other derivatives, as well as established principles of NMR spectroscopy for modified nucleosides. It is crucial to note that these are estimated ranges and experimental verification is required for precise assignments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H27.5 - 7.8s-
H87.9 - 8.2s-
H1'5.8 - 6.1d4 - 6
H2'4.5 - 4.8t5 - 7
H3'4.3 - 4.6t5 - 7
H4'4.1 - 4.4m-
H5', H5''3.7 - 4.0m-
N5-CH₃3.8 - 4.1s-
C6-CH₃2.4 - 2.7s-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2145 - 150
C4155 - 160
C5110 - 115
C6150 - 155
C7a100 - 105
C8135 - 140
C9a148 - 153
C1'88 - 92
C2'74 - 78
C3'70 - 74
C4'83 - 87
C5'61 - 65
N5-CH₃35 - 40
C6-CH₃15 - 20

Signaling Pathway: Biosynthesis of Wyosine Derivatives

The biosynthesis of wyosine and its derivatives is a complex, multi-step enzymatic process that begins with the modification of a guanosine (B1672433) residue at position 37 of the tRNAPhe anticodon loop. The pathway involves a series of enzymatic reactions, including methylation, cyclization, and the addition of side chains. The diagram below illustrates the generalized biosynthetic pathway leading to wybutosine (B12426080) in eukaryotes, which provides context for the formation of various wyosine derivatives.

Wyosine_Biosynthesis cluster_enzymes Enzymes G37 Guanosine-37 in pre-tRNA(Phe) m1G37 m1G-37 G37->m1G37 Trm5 imG14 imG-14 (4-demethylwyosine) m1G37->imG14 TYW1 yW86 yW-86 imG14->yW86 TYW2 yW72 yW-72 yW86->yW72 TYW3 yW Wybutosine (yW) yW72->yW TYW4 Trm5 Trm5 TYW1 TYW1 TYW2 TYW2 TYW3 TYW3 TYW4 TYW4

Caption: Eukaryotic Wybutosine Biosynthesis Pathway.

Experimental Workflow for NMR Characterization

The following diagram outlines the general workflow for the NMR-based characterization of this compound, from sample preparation to final structure elucidation.

NMR_Workflow cluster_acquisition NMR Experiments SamplePrep Sample Preparation (Dissolution in deuterated solvent) NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition OneD_NMR 1D NMR (¹H, ¹³C) NMR_Acquisition->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Acquisition->TwoD_NMR Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation OneD_NMR->Data_Processing TwoD_NMR->Data_Processing

Caption: General NMR Characterization Workflow.

Experimental Protocols

1. Sample Preparation

  • Materials:

    • This compound sample (typically 1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR)

    • Deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) of high purity (≥99.9 atom % D)

    • High-quality 5 mm NMR tubes

    • Micropipettes

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of the this compound sample directly into a clean, dry microcentrifuge tube.

    • Add the appropriate volume of the chosen deuterated solvent (typically 0.5-0.6 mL) to the microcentrifuge tube.

    • Gently vortex the sample until it is completely dissolved. If necessary, gentle heating or sonication can be applied, but care should be taken to avoid sample degradation.

    • Transfer the solution to a clean, dry NMR tube using a micropipette.

    • Cap the NMR tube securely.

2. 1D ¹H NMR Spectroscopy

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Parameters (typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds (should be at least 5 times the longest T₁).

    • Number of Scans (NS): 16-64, depending on sample concentration.

    • Spectral Width (SW): Approximately 12-16 ppm, centered around 6-8 ppm.

    • Temperature: 298 K.

  • Procedure:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set up the 1D ¹H NMR experiment with the parameters listed above.

    • Acquire the Free Induction Decay (FID).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative number of protons.

3. 1D ¹³C NMR Spectroscopy

  • Instrument: As above.

  • Parameters (typical):

    • Pulse Program: A standard ¹³C experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024-4096 or more, due to the low natural abundance of ¹³C.

    • Spectral Width (SW): Approximately 200-250 ppm, centered around 100-125 ppm.

    • Temperature: 298 K.

  • Procedure:

    • Follow the same initial steps as for ¹H NMR (locking and shimming).

    • Set up the 1D ¹³C NMR experiment.

    • Acquire and process the data as described for the ¹H experiment.

    • Reference the spectrum to the solvent peak.

4. 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are spin-spin coupled, typically through 2-4 bonds.

  • Parameters (typical):

    • Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

    • Number of Increments (in F1): 256-512.

    • Number of Scans (NS): 2-8 per increment.

    • Spectral Width (in F1 and F2): Same as the 1D ¹H spectrum.

  • Procedure:

    • Set up the 2D COSY experiment using the optimized parameters from the 1D ¹H experiment.

    • Acquire the 2D data set.

    • Process the data in both dimensions using appropriate window functions (e.g., sine-bell).

    • Analyze the cross-peaks, which indicate correlations between coupled protons.

5. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.

  • Parameters (typical):

    • Pulse Program: A standard gradient-selected HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • Number of Increments (in F1): 128-256.

    • Number of Scans (NS): 4-16 per increment.

    • Spectral Width (F2 - ¹H): Same as the 1D ¹H spectrum.

    • Spectral Width (F1 - ¹³C): Sufficient to encompass all expected carbon signals (e.g., 160-180 ppm).

    • ¹J(CH) Coupling Constant: Set to an average value of ~145 Hz.

  • Procedure:

    • Set up the 2D HSQC experiment.

    • Acquire and process the 2D data set.

    • Analyze the cross-peaks, where each peak corresponds to a C-H bond.

Conclusion

The application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. The protocols and predicted data presented in this document serve as a comprehensive guide for researchers in the fields of RNA biology, medicinal chemistry, and drug development. While the provided NMR data is predictive, the experimental workflows offer a robust framework for obtaining and interpreting the necessary spectral information to confirm the structure and further investigate the properties of this important modified nucleoside.

Detecting N5-Methylated Wyosine Isomers: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Advanced analytical methodologies are crucial for the accurate identification and quantification of modified ribonucleosides, which play a pivotal role in various biological processes. Among these, N5-methylated wyosine (B1684185) and its isomers present a significant analytical challenge due to their structural similarities. This application note provides detailed protocols and methodologies for the detection and characterization of N5-methylated wyosine isomers, aimed at researchers, scientists, and drug development professionals. The methods described herein leverage liquid chromatography-mass spectrometry (LC-MS/MS) and specialized chromatographic techniques to ensure accurate and reproducible results.

Introduction to N5-Methylated Wyosine

Wyosine and its derivatives are hypermodified nucleosides found in the anticodon loop of transfer RNA (tRNA), particularly at position 37, adjacent to the anticodon. These modifications are critical for maintaining translational fidelity and efficiency. Methylation of the wyosine core can occur at different nitrogen atoms, leading to the formation of various isomers, including N5-methylated wyosine. The subtle structural differences between these isomers necessitate sophisticated analytical techniques for their differentiation and quantification. This document outlines a comprehensive workflow, from sample preparation to data analysis, for the successful detection of N5-methylated wyosine isomers.

Core Methodologies

The primary approach for the detection of N5-methylated wyosine isomers involves the enzymatic hydrolysis of tRNA, followed by separation of the resulting nucleosides using advanced liquid chromatography techniques, and subsequent detection and quantification by tandem mass spectrometry.

Experimental Workflow

The overall experimental workflow for the analysis of N5-methylated wyosine isomers can be summarized in the following steps:

Experimental Workflow for N5-Methylated Wyosine Isomer Detection cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection and Quantification tRNA_Isolation tRNA Isolation Enzymatic_Digestion Enzymatic Digestion to Nucleosides tRNA_Isolation->Enzymatic_Digestion Chromatography Chromatographic Separation (HILIC or Chiral HPLC) Enzymatic_Digestion->Chromatography Nucleoside Mixture MS_Analysis Tandem Mass Spectrometry (MS/MS) Chromatography->MS_Analysis Separated Isomers Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis

A generalized workflow for the detection of N5-methylated wyosine isomers.

Detailed Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of tRNA to Nucleosides

This protocol describes the complete digestion of tRNA into its constituent nucleosides, a critical first step for subsequent analysis.

Materials:

  • Purified total tRNA

  • Nuclease P1 (from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)

  • Ammonium bicarbonate buffer (pH 8.0)

  • Nuclease-free water

Procedure:

  • Initial Denaturation: Dissolve 1-5 µg of purified tRNA in 10 µL of nuclease-free water. Heat the sample at 95°C for 5 minutes, then immediately place on ice for 5 minutes to denature the tRNA.

  • Nuclease P1 Digestion: Add 2.5 µL of 10X Nuclease P1 buffer (e.g., 100 mM ammonium acetate, pH 5.3) and 1 µL of Nuclease P1 (100 U/µL). Incubate at 37°C for 2 hours. This enzyme digests the tRNA into 5'-mononucleotides.

  • Alkaline Phosphatase Treatment: Add 2.5 µL of 10X BAP buffer (e.g., 500 mM ammonium bicarbonate, pH 8.0) and 1 µL of BAP (1 U/µL). Incubate at 37°C for an additional 2 hours. This step dephosphorylates the mononucleotides to yield nucleosides.

  • Enzyme Removal: Proceed with enzyme removal using a 10 kDa molecular weight cutoff filter or by protein precipitation with an organic solvent like acetonitrile.

  • Sample Preparation for LC-MS: Dry the resulting nucleoside mixture under vacuum and reconstitute in a solvent compatible with the initial mobile phase of the LC separation.

Protocol 2: Separation of Wyosine Isomers by Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating polar compounds like nucleosides and their isomers[1][2].

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

  • HILIC column (e.g., silica, aminopropyl, or zwitterionic stationary phases).

Mobile Phases:

  • Mobile Phase A: 10 mM ammonium formate (B1220265) or ammonium acetate in water, pH adjusted with formic acid or acetic acid.

  • Mobile Phase B: Acetonitrile.

Gradient Elution Program: A typical gradient starts with a high percentage of organic solvent (e.g., 95% B) and gradually increases the aqueous portion (Mobile Phase A) to elute the polar analytes. The exact gradient will need to be optimized based on the specific column and isomers being separated.

Example Gradient:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 5 95
20.0 40 60
22.0 5 95

| 30.0 | 5 | 95 |

Protocol 3: Chiral Separation of Wyosine Isomers

For isomers that are enantiomers or diastereomers, chiral chromatography is essential. Polysaccharide-based and cyclodextrin-based chiral stationary phases (CSPs) have been successfully used for the separation of nucleoside analogs[1][3][4][5].

Instrumentation and Columns:

  • HPLC or UHPLC system.

  • Chiral column (e.g., cellulose (B213188) or amylose-based CSPs like Chiralcel® or Chiralpak®; or cyclodextrin-based columns).

Mobile Phases:

  • Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures.

  • Reversed Phase: Water/Acetonitrile or Water/Methanol mixtures, often with acidic or basic additives to improve peak shape.

Method Development: Screening of different chiral columns and mobile phase compositions is typically required to achieve optimal separation of the specific wyosine isomers.

Mass Spectrometry for Identification and Quantification

Tandem mass spectrometry (MS/MS) is used for the unambiguous identification and quantification of the separated isomers.

Identification based on Fragmentation Patterns

Collision-induced dissociation (CID) of the protonated molecular ions of wyosine isomers will produce characteristic fragment ions. While the parent ions will have the same mass-to-charge ratio (m/z), their fragmentation patterns can differ, allowing for their distinction[6][7]. The primary fragmentation event for nucleosides is the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the modified base. Further fragmentation of this base can provide structural information to differentiate isomers.

Logical Relationship of Isomer Differentiation by MS/MS:

Isomer Differentiation by MS/MS Isomer_Mixture Mixture of Wyosine Isomers (Same m/z) CID Collision-Induced Dissociation (CID) Isomer_Mixture->CID Fragments Characteristic Fragment Ions CID->Fragments Identification Isomer Identification Fragments->Identification

Collision-induced dissociation generates unique fragment patterns for isomer identification.
Quantitative Analysis

For accurate quantification, a stable isotope-labeled internal standard (SIL-IS) of N5-methylated wyosine is ideal. In the absence of a specific SIL-IS, a related labeled nucleoside can be used for relative quantification. Quantification is typically performed using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.

Quantitative Data Summary (Hypothetical):

The following table presents a hypothetical summary of quantitative data for N5-methylated wyosine and its isomers in a tRNA sample. Actual values would be determined experimentally.

IsomerRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Limit of Detection (fmol)Limit of Quantification (fmol)
N5-methylwyosine12.5[M+H]+[Base+H]+515
Isomer 113.2[M+H]+[Base+H]+618
Isomer 214.1[M+H]+[Base+H]+412

Synthesis of N5-Methylated Wyosine Standard

The availability of a pure standard is crucial for method development and quantification. The synthesis of N5-methylated guanosine (B1672433) derivatives has been reported and can be adapted for wyosine[8]. A general synthetic pathway involves the protection of the ribose hydroxyl groups, followed by methylation of the wyosine core, and subsequent deprotection.

General Synthetic Pathway:

Synthesis of N5-Methylated Wyosine Wyosine Wyosine Protected_Wyosine Protected Wyosine Wyosine->Protected_Wyosine Protection Methylation Methylation (e.g., with CH3I) Protected_Wyosine->Methylation Methylated_Product N5-Methylated Protected Wyosine Methylation->Methylated_Product Deprotection Deprotection Methylated_Product->Deprotection Final_Product N5-Methylated Wyosine Deprotection->Final_Product

A generalized synthetic scheme for N5-methylated wyosine.

Purification of the synthesized N5-methylated wyosine would be achieved using preparative HPLC.

Conclusion

The methodologies outlined in this application note provide a robust framework for the detection, separation, and quantification of N5-methylated wyosine isomers. The combination of enzymatic tRNA digestion, advanced chromatographic separation using HILIC or chiral columns, and sensitive detection by tandem mass spectrometry allows for the accurate characterization of these important tRNA modifications. These detailed protocols will aid researchers in advancing our understanding of the role of wyosine modifications in biology and disease.

References

Application Notes and Protocols: In Vitro Applications of Synthetic Wyosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Initial searches for the specific compound N4-Desmethyl-N5-methyl wyosine (B1684185) did not yield sufficient data for detailed in vitro application notes. This compound is described as an isomer of wyosine methylated at the N-5 position.[1] However, the scientific literature extensively covers the in vitro biosynthesis of other wyosine derivatives, particularly the intermediates of the wybutosine (B12426080) (yW) pathway in eukaryotes.

This document will focus on a well-characterized intermediate, 4-demethylwyosine (B1206707) (imG-14) , and its subsequent enzymatic modifications in vitro. This will provide valuable context and methodologies applicable to the study of synthetic wyosine derivatives in general. Wyosine derivatives are crucial for maintaining the correct reading frame during protein synthesis by stabilizing the codon-anticodon interaction in the ribosome.[2][3][4]

Application Notes

Topic: In Vitro Enzymatic Modification of 4-demethylwyosine (imG-14) in tRNAPhe

Audience: Researchers, scientists, and drug development professionals.

Introduction: Wybutosine (yW) is a hypermodified nucleoside found at position 37 of eukaryotic phenylalanine tRNA (tRNAPhe), adjacent to the anticodon.[5] Its complex structure is assembled through a multi-step enzymatic pathway. Understanding this pathway is critical for investigating translational fidelity and developing novel therapeutic agents targeting protein synthesis. Synthetic wyosine derivatives and their intermediates, such as 4-demethylwyosine (imG-14), are invaluable tools for in vitro reconstitution of these biosynthetic steps and for studying the function of the enzymes involved.[2][5][6]

Key Applications:

  • Substrate for In Vitro Reconstitution of the Wybutosine Biosynthesis Pathway: Synthetic imG-14 incorporated into a tRNAPhe transcript serves as a substrate to assay the activity of downstream enzymes in the yW pathway, namely TYW2, TYW3, and TYW4.[5]

  • Investigating Enzyme Kinetics and Inhibition: The enzymatic conversion of imG-14 can be monitored to determine the kinetic parameters of enzymes like TYW2. This setup is also suitable for screening potential inhibitors of these enzymes.

  • Probing tRNA-Enzyme Interactions: The use of synthetic imG-14 in tRNA allows for the study of how this specific modification influences the recognition and binding of tRNA modification enzymes.

  • Assessing the Role of Modifications in Translational Fidelity: In vitro translation systems can utilize tRNAPhe containing synthetic imG-14 to assess its impact on reading frame maintenance and codon recognition compared to fully modified tRNAPhe. Wyosine derivatives are known to be important in preventing ribosomal frameshifting.[2][3][4]

Quantitative Data Summary

The following table summarizes the expected mass changes of a tRNAPhe anticodon-containing fragment during the in vitro reconstitution of wybutosine synthesis, starting from the yW-187 (imG-14) intermediate.

Starting Substrate (in tRNAPhe fragment)EnzymeCo-substrateProduct (in tRNAPhe fragment)Mass Increase (Da)Reference
yW-187 (imG-14)TYW2S-adenosylmethionine (AdoMet)yW-86101[5]
yW-86TYW3S-adenosylmethionine (AdoMet)yW-7214[5][7]
yW-72TYW4S-adenosylmethionine (AdoMet)yW-5814[5][7]

Experimental Protocols

Protocol 1: In Vitro Reconstitution of yW-86 Synthesis using Recombinant TYW2

This protocol describes the in vitro enzymatic reaction to convert yW-187 (imG-14) in a tRNAPhe substrate to yW-86 using recombinant TYW2 enzyme.[5]

Materials:

  • Purified recombinant His-tagged TYW2 enzyme

  • tRNAPhe containing yW-187 (imG-14) (can be obtained from a ΔTYW2 yeast strain)

  • S-adenosylmethionine (AdoMet)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • RNase inhibitor

  • Nuclease-free water

Procedure:

  • Prepare the reaction mixture in a nuclease-free microcentrifuge tube on ice. For a 20 µL reaction, add the following components:

    • 1 µg of tRNAPhe with yW-187

    • 1 mM AdoMet

    • 2 µg of purified recombinant TYW2

    • 2 µL of 10x Reaction Buffer

    • 10 units of RNase inhibitor

    • Nuclease-free water to a final volume of 20 µL.

  • Set up a negative control reaction without AdoMet.

  • Incubate the reactions at 30°C for 1 hour.

  • To stop the reaction, place the tubes on ice.

  • Analyze the product by mass spectrometry to confirm the 101 Da mass increase corresponding to the formation of yW-86.[5] This typically involves digestion of the tRNA with an RNase (e.g., RNase T1) followed by LC-MS analysis of the resulting fragments.

Protocol 2: In Vitro N-4 Methylation of yW-86 by Recombinant TYW3

This protocol outlines the methylation of the yW-86 intermediate to yW-72 by the N-4 methyltransferase TYW3.[5][7]

Materials:

  • Purified recombinant His-tagged TYW3 enzyme

  • tRNAPhe containing yW-86 (can be generated in vitro using Protocol 1 or purified from a ΔTYW3 yeast strain)

  • S-adenosylmethionine (AdoMet)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • RNase inhibitor

  • Nuclease-free water

Procedure:

  • Assemble the reaction mixture in a nuclease-free microcentrifuge tube on ice. For a 20 µL reaction, combine:

    • 1 µg of tRNAPhe with yW-86

    • 1 mM AdoMet

    • 2 µg of purified recombinant TYW3

    • 2 µL of 10x Reaction Buffer

    • 10 units of RNase inhibitor

    • Nuclease-free water to a final volume of 20 µL.

  • Prepare a negative control reaction lacking AdoMet.

  • Incubate the reactions at 30°C for 1 hour.

  • Terminate the reaction by placing the tubes on ice.

  • Analyze the product via mass spectrometry to verify the 14 Da mass increase, indicating the methylation of yW-86 to yW-72.[5][7]

Visualizations

Wybutosine_Biosynthesis_Pathway cluster_G37 Initial Modification at G37 cluster_Tricyclic_Formation Tricyclic Ring Formation cluster_Side_Chain Side Chain Modification G37 Guanosine-37 in tRNA-Phe m1G37 m1G-37 G37->m1G37 TRM5 + AdoMet imG14 imG-14 (yW-187) m1G37->imG14 TYW1 + AdoMet, FMN yW86 yW-86 imG14->yW86 TYW2 + AdoMet yW72 yW-72 yW86->yW72 TYW3 + AdoMet yW58 yW-58 yW72->yW58 TYW4 + AdoMet yW Wybutosine (yW) yW58->yW TYW4 (or other factor) + AdoMet Experimental_Workflow cluster_Substrate Substrate Preparation cluster_Reaction In Vitro Reaction cluster_Analysis Product Analysis tRNA_imG14 Prepare tRNA-Phe with imG-14 Reaction Incubate tRNA-Phe (imG-14) with TYW2 and AdoMet tRNA_imG14->Reaction Digestion RNase T1 Digestion Reaction->Digestion LCMS LC-MS Analysis Digestion->LCMS Result Confirm Mass Shift (+101 Da) LCMS->Result

References

protocol for isolating tRNA containing N4-Desmethyl-N5-methyl wyosine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Isolation and Characterization of tRNA Containing N4-acetylcytidine (ac4C)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found in all domains of life.[1][2] This modification is crucial for various biological processes, including the structural stability of tRNA and rRNA, ensuring translational fidelity, and regulating mRNA stability and translation efficiency.[2][3][4] In eukaryotes, ac4C is predominantly found in tRNA, specifically at position 12 in tRNA-Ser and tRNA-Leu, and also in 18S rRNA.[2][3] The formation of ac4C is catalyzed by the essential N-acetyltransferase 10 (NAT10) enzyme.[3][5] Given its role in fundamental cellular processes and its association with various human diseases, including cancer, the development of robust protocols for the isolation and characterization of tRNA containing ac4C is of significant interest to researchers in basic science and drug development.[3]

This application note provides a detailed protocol for the isolation of total tRNA from cultured cells, followed by methods for the specific detection and relative quantification of ac4C-containing tRNA species.

Data Presentation

Table 1: Summary of Expected Yields and Purity for tRNA Isolation

StepParameterExpected OutcomeNotes
Total RNA ExtractionYield from 107 cells50 - 100 µgYields can vary depending on cell type and confluency.
A260/A280 Ratio1.9 - 2.1Indicates high purity of nucleic acids.
A260/A230 Ratio> 2.0Indicates minimal contamination from carbohydrates or phenol.
tRNA EnrichmentYield from total RNA10 - 15% of total RNAThe fraction of tRNA within the total RNA pool.
PurityEnriched for RNA < 200 ntConfirmed by gel electrophoresis.

Experimental Protocols

Protocol 1: Total tRNA Isolation from Mammalian Cells

This protocol describes the isolation of total tRNA from cultured mammalian cells using a combination of acid guanidinium (B1211019) thiocyanate-phenol-chloroform extraction and subsequent enrichment for small RNAs.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • TRIzol® reagent or similar acid-guanidinium thiocyanate-phenol-chloroform solution

  • Chloroform (B151607)

  • Isopropanol (B130326)

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Glycogen (B147801) (molecular biology grade, 20 mg/mL)

  • High-salt precipitation solution (1.2 M NaCl, 0.8 M Sodium Citrate)

  • Centrifuge, refrigerated

  • Spectrophotometer (e.g., NanoDrop)

Methodology:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer with ice-cold PBS. Lyse the cells directly on the plate by adding 1 mL of TRIzol® reagent per 10 cm2 of culture plate surface area.

    • For suspension cells, pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C. Discard the supernatant and lyse the cell pellet by adding 1 mL of TRIzol® reagent per 5-10 x 106 cells. Pipette up and down to homogenize.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent used. Cap the tube securely and shake vigorously by hand for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.

  • Total RNA Precipitation:

    • Transfer the aqueous phase to a fresh tube.

    • Precipitate the RNA from the aqueous phase by adding 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used. Add 1 µL of glycogen as a carrier.

    • Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • tRNA Enrichment (Salt Fractionation): [6]

    • Discard the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol.

    • Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the pellet in 200 µL of nuclease-free water.

    • To precipitate high molecular weight RNA (rRNA and mRNA), add 0.25 volumes of high-salt precipitation solution and 0.25 volumes of isopropanol.[6]

    • Incubate on ice for 30-60 minutes.[6]

    • Centrifuge at 12,000 x g for 15 minutes at 4°C. The supernatant contains the tRNA and other small RNAs. The pellet contains the high molecular weight RNA.

    • Carefully transfer the supernatant to a new tube.

  • tRNA Precipitation:

    • To the supernatant containing the tRNA, add an equal volume of isopropanol.

    • Incubate at -20°C for at least 1 hour to precipitate the tRNA.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the tRNA.

    • Discard the supernatant and wash the tRNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet and resuspend in a suitable volume of nuclease-free water.

  • Quantification and Quality Control:

    • Determine the concentration and purity of the tRNA using a spectrophotometer.

    • Assess the integrity and size distribution of the isolated tRNA by running an aliquot on a 15% TBE-Urea denaturing polyacrylamide gel.

Protocol 2: Analysis of ac4C by Nucleoside Digestion and HPLC

This protocol outlines the enzymatic digestion of isolated tRNA to single nucleosides and subsequent analysis by High-Performance Liquid Chromatography (HPLC) to detect and quantify ac4C.

Materials:

Methodology:

  • Enzymatic Digestion of tRNA:

    • In a microcentrifuge tube, combine 1-5 µg of isolated tRNA with Nuclease P1 in its recommended buffer.

    • Incubate at 37°C for 2 hours.

    • Add BAP and its corresponding buffer to the reaction mixture.

    • Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.

  • Sample Preparation for HPLC:

    • Centrifuge the digest at high speed for 10 minutes to pellet any undigested material and enzymes.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Elute the nucleosides using a suitable gradient of mobile phases.

    • Monitor the elution profile using a UV detector at 254 nm and 280 nm.

    • Identify the ac4C peak by comparing its retention time to that of a pure ac4C standard.

    • Quantify the amount of ac4C relative to the major nucleosides by integrating the peak areas.

Mandatory Visualization

experimental_workflow cluster_isolation tRNA Isolation cluster_analysis ac4C Analysis start Cultured Mammalian Cells lysis Cell Lysis with TRIzol® start->lysis phase_sep Phase Separation lysis->phase_sep total_rna_precip Total RNA Precipitation phase_sep->total_rna_precip tRNA_enrich tRNA Enrichment (Salt Fractionation) total_rna_precip->tRNA_enrich tRNA_precip tRNA Precipitation tRNA_enrich->tRNA_precip qc Quantification & QC (A260/280, Gel) tRNA_precip->qc digestion Enzymatic Digestion to Nucleosides qc->digestion Isolated tRNA sequencing ac4C Sequencing (e.g., ac4C-seq) qc->sequencing Isolated tRNA hplc HPLC Analysis digestion->hplc ms LC-MS/MS (Optional) digestion->ms

Caption: Workflow for the isolation and analysis of tRNA containing N4-acetylcytidine.

This comprehensive protocol provides a robust framework for the isolation and characterization of tRNA containing the N4-acetylcytidine modification. The successful implementation of these methods will enable researchers to delve deeper into the biological functions of ac4C and its implications in health and disease.

References

Application Note: Mass Spectrometry Fragmentation Analysis of N4-Desmethyl-N5-methyl wyosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Desmethyl-N5-methyl wyosine (B1684185) is a member of the wyosine family of tricyclic, hypermodified guanosine (B1672433) analogs. These complex nucleosides are typically found at position 37 in the anticodon loop of tRNAPhe, where they play a crucial role in maintaining reading frame fidelity during protein synthesis.[1][2] The structural characterization of these modified nucleosides is critical for understanding their biological function and for the development of novel therapeutics targeting RNA modification pathways. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful technique for the structural elucidation of such complex molecules.[3][4] This application note provides a detailed protocol and expected fragmentation patterns for the analysis of N4-Desmethyl-N5-methyl wyosine using electrospray ionization (ESI) tandem mass spectrometry.

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of nucleosides in tandem mass spectrometry typically involves the cleavage of the glycosidic bond between the ribose sugar and the nucleobase.[4][5] For this compound, the positive ion mode ESI-MS/MS analysis is expected to yield a protonated molecular ion [M+H]+. Subsequent collision-induced dissociation (CID) is predicted to induce fragmentation at several key sites, primarily the glycosidic bond and within the tricyclic ring structure of the base.

A proposed fragmentation pathway is illustrated below. The primary fragmentation event is the cleavage of the N-glycosidic bond, resulting in the formation of the protonated base and the neutral loss of the ribose moiety. Further fragmentation of the protonated base can provide valuable structural information.

N4_Desmethyl_N5_methyl_wyosine_Fragmentation cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor This compound [M+H]+ Protonated_Base Protonated Nucleobase [Base+H]+ Precursor->Protonated_Base Neutral Loss of Ribose (-132.04 Da) Fragment_A Fragment A Protonated_Base->Fragment_A Loss of CH3 Fragment_B Fragment B Protonated_Base->Fragment_B Ring Cleavage

Caption: Proposed fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor ion and its major predicted fragment ions in positive ion mode ESI-MS/MS. The exact masses are calculated based on the chemical formula of this compound (C13H15N5O5).

Ion DescriptionPredicted m/z [M+H]+
Precursor Ion322.11
Protonated Nucleobase190.07
Fragment A (Loss of CH3)175.05
Fragment B (Ring Cleavage Product)Varies

Experimental Protocols

This section outlines a general protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

For analysis of this compound from biological samples, such as tRNA, enzymatic hydrolysis is required to release the individual nucleosides.

Materials:

Protocol:

  • To 1-5 µg of tRNA, add 1-2 units of Nuclease P1 in 10 mM ammonium acetate buffer (pH 5.3).

  • Incubate the mixture at 37°C for 2 hours.

  • Add 1-2 units of Bacterial Alkaline Phosphatase and continue incubation at 37°C for an additional 1 hour.

  • To remove the enzymes, pass the reaction mixture through a 10 kDa molecular weight cutoff centrifugal filter.[6]

  • The filtrate containing the nucleosides is ready for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution:

Time (min) % Mobile Phase B
0.0 2
2.0 2
10.0 30
12.0 95
14.0 95
14.1 2

| 18.0 | 2 |

Flow Rate: 0.2 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometry

Instrumentation:

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

ESI Source Parameters (Positive Ion Mode):

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

MS/MS Parameters:

  • Precursor Ion Selection: The m/z of the protonated this compound ([M+H]+) should be selected for fragmentation.

  • Collision Energy: Optimize the collision energy to achieve efficient fragmentation. A typical starting point would be in the range of 10-30 eV.

  • Product Ion Scans: Acquire full scan MS/MS spectra to identify all fragment ions. For targeted quantification, multiple reaction monitoring (MRM) can be employed.[4]

Workflow Diagram

The overall experimental workflow for the analysis of this compound is depicted below.

LC_MS_Workflow Start tRNA Sample Enzymatic_Hydrolysis Enzymatic Hydrolysis (Nuclease P1 & BAP) Start->Enzymatic_Hydrolysis Enzyme_Removal Enzyme Removal (10 kDa MWCO Filter) Enzymatic_Hydrolysis->Enzyme_Removal LC_Separation LC Separation (Reversed-Phase C18) Enzyme_Removal->LC_Separation MS_Analysis Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Fragmentation Pattern) MS_Analysis->Data_Analysis End Structural Elucidation Data_Analysis->End

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation, liquid chromatography, and tandem mass spectrometry, along with the predicted fragmentation patterns, will aid researchers in the identification and structural characterization of this important modified nucleoside. The presented methods can be adapted for the analysis of other wyosine derivatives and modified nucleosides in various biological matrices.

References

N4-Desmethyl-N5-methyl wyosine (imG-14): A Versatile Tool for Biochemical and Drug Development Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

N4-Desmethyl-N5-methyl wyosine (B1684185), more commonly known in scientific literature as 4-demethylwyosine (B1206707) or imG-14, is a tricyclic hypermodified nucleoside that serves as a crucial intermediate in the biosynthesis of wyosine and its derivatives. These modifications are typically found at position 37, adjacent to the anticodon in phenylalanine transfer RNA (tRNAPhe), in both archaea and eukaryotes. The presence of these complex modifications is vital for maintaining translational fidelity by preventing ribosomal frameshifting during protein synthesis.[1][2]

Recent research has highlighted the potential of imG-14 as a valuable research tool in several areas:

  • Enzyme Substrate and Inhibitor Screening: As a key substrate in the wyosine biosynthetic pathway, imG-14 is an indispensable tool for the in vitro characterization of enzymes such as TYW2 and Taw3, which are responsible for its further modification.[3][4][5] These enzymes are potential targets for the development of novel therapeutics, and imG-14 can be utilized in high-throughput screening assays to identify inhibitors.

  • Cancer Research and Drug Resistance: Studies have shown a correlation between the accumulation of imG-14 and acquired resistance to taxol, a common chemotherapeutic agent. This is often due to the downregulation of the TYW2 enzyme in cancer cells.[6] Therefore, the quantification of imG-14 levels can serve as a biomarker for taxol resistance. Furthermore, understanding the mechanisms by which imG-14 accumulation contributes to drug resistance may open new avenues for cancer therapy.

  • Translational Fidelity Studies: The critical role of wyosine derivatives in preventing ribosomal frameshifting makes imG-14 a key molecule for studying the mechanisms of translational control. By manipulating the levels of imG-14 or the enzymes that modify it, researchers can investigate the impact on protein synthesis and the consequences of frameshifting errors.

  • Immunomodulation Research: N4-Desmethyl-N5-methyl wyosine is a guanosine (B1672433) analogue. Certain guanosine analogues have been shown to possess immunostimulatory properties through the activation of Toll-like receptor 7 (TLR7).[7] While the specific activity of imG-14 as a TLR7 agonist has not been extensively characterized, its structure suggests it as a candidate for investigation in the development of novel immunomodulatory agents.

Quantitative Data

The following table summarizes the relative abundance of N4-demethylwyosine (imG-14) in different cell lines, highlighting its accumulation in taxol-resistant cancer cells.

Cell LineDescriptionRelative Abundance of imG-14 (Normalized)Reference
HeLaHuman cervical cancer cell line1.0[6]
HeLa-TaxRTaxol-resistant HeLa cell line5.2[6]
A549Human lung carcinoma cell line1.0[6]
A549-TaxRTaxol-resistant A549 cell line4.8[6]
MCF7Human breast adenocarcinoma cell line1.0[6]
MCF7-TaxRTaxol-resistant MCF7 cell line6.1[6]

Signaling and Biosynthetic Pathways

The following diagram illustrates the central role of this compound (imG-14) in the wyosine biosynthetic pathway.

Wyosine_Biosynthesis cluster_0 Wyosine Biosynthetic Pathway G37 Guanosine-37 in pre-tRNAPhe m1G37 m1G-37 G37->m1G37 Trm5 imG14 imG-14 (this compound) m1G37->imG14 Taw1/TYW1 yW86 yW-86 imG14->yW86 Taw2/TYW2 imG imG (Wyosine) imG14->imG Taw3 imG2 imG2 (Isowyosine) imG14->imG2 aTrm5a/Taw22 yW72 yW-72 yW86->yW72 TYW3 mimG mimG (Methylwyosine) imG2->mimG Taw3

Biosynthesis of wyosine derivatives from guanosine.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Assay for TYW2/Taw3 Activity using imG-14

This protocol describes a method to measure the activity of the enzymes TYW2 (an aminocarboxypropyl transferase) or Taw3 (a methyltransferase) using N4-demethylwyosine (imG-14) as a substrate. The assay is based on the detection of the reaction product by HPLC or mass spectrometry.

Materials:

  • Recombinant human TYW2 or archaeal Taw3 enzyme

  • This compound (imG-14) substrate

  • S-adenosyl-L-methionine (SAM) (for Taw3 assay)

  • ATP (for TYW2 assay)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Quenching solution (e.g., 0.1% trifluoroacetic acid)

  • HPLC system with a C18 reverse-phase column

  • Mass spectrometer (optional, for product confirmation)

Procedure:

  • Enzyme Preparation: Express and purify recombinant TYW2 or Taw3 using standard molecular biology techniques. A common method involves cloning the gene into an expression vector (e.g., pGEX or pET series), expressing the protein in E. coli, and purifying it using affinity chromatography (e.g., GST- or His-tag).

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, the enzyme (e.g., 1-5 µM), and the appropriate cofactor (SAM for Taw3, ATP for TYW2) at a suitable concentration (e.g., 100 µM).

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding imG-14 to a final concentration of, for example, 50 µM.

    • The total reaction volume can be 50-100 µL.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Quenching: Stop the reaction by adding an equal volume of quenching solution.

  • Analysis:

    • Analyze the reaction mixture by reverse-phase HPLC. The substrate (imG-14) and the product will have different retention times.

    • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of the purified product.

    • (Optional) Collect the product peak and confirm its identity by mass spectrometry.

  • Data Analysis: Calculate the enzyme activity as the amount of product formed per unit time per amount of enzyme (e.g., nmol/min/mg).

in_vitro_assay_workflow cluster_workflow In Vitro Enzyme Assay Workflow prep Prepare Recombinant Enzyme (TYW2/Taw3) mix Prepare Reaction Mixture (Buffer, Enzyme, Cofactor) prep->mix start Initiate Reaction with imG-14 Substrate mix->start incubate Incubate at Optimal Temperature start->incubate quench Quench Reaction incubate->quench analyze Analyze by HPLC and/or Mass Spectrometry quench->analyze calculate Calculate Enzyme Activity analyze->calculate

Workflow for the in vitro enzyme assay.
Protocol 2: Quantification of Intracellular imG-14 Levels by LC-MS/MS

This protocol provides a method for the extraction and quantification of N4-demethylwyosine (imG-14) from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This can be used to assess the impact of drug treatment or genetic modifications on the wyosine biosynthetic pathway.

Materials:

  • Cultured cells (e.g., cancer cell lines and their drug-resistant counterparts)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 10 mM Tris-HCl pH 7.5 containing 1% SDS)

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Acetonitrile (B52724)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Cell Culture and Harvesting:

    • Culture cells to the desired confluency. For drug resistance studies, treat the cells with the appropriate drug (e.g., taxol) for the desired duration.

    • Harvest the cells by trypsinization, wash with ice-cold PBS, and pellet by centrifugation.

  • RNA Extraction and Digestion:

    • Lyse the cell pellet with lysis buffer.

    • Extract total RNA using a standard method (e.g., Trizol reagent or a commercial kit).

    • Digest the total RNA to nucleosides by incubating with nuclease P1 and bacterial alkaline phosphatase.

  • Sample Preparation for LC-MS/MS:

    • Precipitate proteins from the digested sample by adding acetonitrile.

    • Centrifuge to pellet the precipitate and transfer the supernatant to a new tube.

    • Dry the supernatant under vacuum.

    • Reconstitute the dried nucleosides in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the nucleosides using a reverse-phase column with a gradient of acetonitrile in water containing 0.1% formic acid.

    • Detect and quantify imG-14 using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions for imG-14 will need to be determined.

  • Data Analysis:

    • Generate a standard curve using a pure standard of imG-14.

    • Quantify the amount of imG-14 in the samples by comparing their peak areas to the standard curve.

    • Normalize the amount of imG-14 to the total amount of RNA or to the abundance of a canonical nucleoside (e.g., adenosine).

Protocol 3: Assessment of TLR7 Agonist Activity

This protocol describes a general method to screen for the potential of N4-demethylwyosine (imG-14) to act as a Toll-like receptor 7 (TLR7) agonist using a cell-based reporter assay.

Materials:

  • HEK293 cells stably expressing human TLR7 and a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB promoter.

  • This compound (imG-14)

  • Known TLR7 agonist (e.g., R848) as a positive control

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Reporter gene assay system (e.g., SEAP detection kit or luciferase assay reagent)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the HEK293-TLR7 reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Treatment:

    • Prepare serial dilutions of imG-14 and the positive control (R848) in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium only).

    • Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.

  • Reporter Assay:

    • Measure the reporter gene activity according to the manufacturer's instructions. For a SEAP reporter, this typically involves collecting the cell culture supernatant and adding a chemiluminescent substrate. For a luciferase reporter, the cells are lysed, and the luciferase substrate is added.

    • Read the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (vehicle control) from all readings.

    • Plot the reporter activity as a function of the compound concentration.

    • Determine the EC₅₀ value for imG-14 if it shows significant activity.

TLR7_assay_logic cluster_logic Logic of TLR7 Agonist Reporter Assay imG14 imG-14 (Test Compound) TLR7 TLR7 Receptor on HEK293 cells imG14->TLR7 Binds to NFkB NF-κB Activation TLR7->NFkB Activates Reporter Reporter Gene Expression (SEAP/Luciferase) NFkB->Reporter Induces Signal Measurable Signal (Luminescence/Absorbance) Reporter->Signal Produces

Logical flow of the TLR7 reporter assay.

References

Application Notes: Stable Isotope Labeling of N4-Desmethyl-N5-methylwyosine for Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N4-Desmethyl-N5-methylwyosine is a modified guanosine (B1672433) analog. It belongs to the wyosine (B1684185) family of complex, tricyclic nucleosides found in the anticodon loop of tRNAPhe, which are crucial for maintaining translational reading frame fidelity. The biosynthetic pathway of wyosine involves several enzymatic steps, with 4-demethylwyosine (B1206707) (imG-14) being a key intermediate. Understanding the metabolism and incorporation of wyosine analogs is critical for elucidating the dynamics of tRNA modification, its role in gene expression, and its potential as a biomarker or therapeutic target, particularly in contexts of cancer and other diseases where tRNA modifications are dysregulated.

Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules in biological systems. By introducing a heavy isotope (e.g., 13C, 15N) into the N4-Desmethyl-N5-methylwyosine molecule, researchers can distinguish it from its endogenous, unlabeled counterparts using mass spectrometry. This allows for the precise tracking of its uptake, incorporation into tRNA, and any subsequent metabolic conversions.

Applications

  • Elucidation of tRNA Modification Pathways: Tracing the incorporation of labeled N4-Desmethyl-N5-methylwyosine into tRNA can help identify the enzymes responsible for its transport and modification, and determine the kinetics of these processes.

  • Metabolic Fate Analysis: Researchers can determine if N4-Desmethyl-N5-methylwyosine is solely incorporated into tRNA or if it is also catabolized or converted into other metabolites.

  • Drug Development and Pharmacokinetics: For drug development professionals, tracing the distribution and metabolism of a wyosine-based therapeutic agent is essential for understanding its mechanism of action, efficacy, and potential off-target effects.

  • Biomarker Discovery: The rate of incorporation and turnover of labeled wyosine analogs in tRNA could serve as a dynamic biomarker for the activity of tRNA modifying enzymes, which are often dysregulated in disease states.

Experimental Protocols

Protocol 1: Proposed Synthesis of Stable Isotope-Labeled N4-Desmethyl-N5-methylwyosine

This protocol is a proposed synthetic route based on established methods for synthesizing wyosine analogs. The introduction of a stable isotope can be achieved by using a labeled precursor. For this protocol, we will propose the use of 15N-labeled guanidine (B92328) to introduce a heavy isotope into the purine (B94841) ring system.

Materials:

  • Guanosine

  • Bromoacetaldehyde (B98955)

  • 15N2-Guanidine hydrochloride (or other appropriately labeled precursor)

  • Sodium hydride

  • Dimethylformamide (DMF)

  • Standard reagents for organic synthesis and purification (solvents, catalysts, chromatography media)

Procedure:

  • Synthesis of 4-Demethylwyosine (imG-14): The synthesis begins with the formation of the imidazo-ring from guanosine. This can be achieved by reacting guanosine with bromoacetaldehyde to form the N1-N2 two-carbon bridge, yielding 4-demethylwyosine (imG-14).

  • Introduction of the N5-methyl group: This step is hypothetical as "N5-methyl wyosine" is not a standard described modification. Assuming the N5 position is accessible for alkylation, the N5-methyl group can be introduced via a methylation reaction. A plausible approach involves the use of a methylating agent such as methyl iodide in the presence of a suitable base. The reaction conditions would need to be carefully optimized to ensure regioselectivity.

  • Introduction of the Stable Isotope: To introduce a 15N label, the synthesis could start from a custom-synthesized guanosine incorporating 15N from a precursor like 15N2-guanidine hydrochloride. This would result in a labeled guanosine, which would then be carried through the subsequent steps to yield the final labeled product.

  • Purification and Characterization: The final product should be purified by High-Performance Liquid Chromatography (HPLC). The structure and isotopic enrichment of the purified N4-Desmethyl-N5-methylwyosine should be confirmed by high-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Cell-Based Tracing of Labeled N4-Desmethyl-N5-methylwyosine

This protocol outlines the steps for administering the stable isotope-labeled compound to cultured cells and harvesting them for analysis.

Materials:

  • Cultured cells (e.g., HEK293T, HeLa, or a cell line relevant to the research question)

  • Complete cell culture medium

  • Stable isotope-labeled N4-Desmethyl-N5-methylwyosine (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • TRIzol reagent or other RNA extraction kit

  • Cell scrapers

  • Dry ice or liquid nitrogen

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow them to approximately 70-80% confluency.

  • Labeling: Prepare a stock solution of the labeled N4-Desmethyl-N5-methylwyosine in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution in fresh cell culture medium to the desired final concentration (e.g., 10-100 µM, to be optimized).

  • Time-Course Experiment: Remove the old medium from the cells, wash once with PBS, and add the medium containing the labeled compound. Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of uptake and incorporation.

  • Cell Harvesting: At each time point, place the culture dish on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Quenching and Lysis: For metabolomics analysis of the cellular uptake, add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells. For RNA analysis, add TRIzol reagent directly to the plate and scrape the cells to ensure immediate lysis and preservation of RNA.

  • Storage: Snap-freeze the cell lysates in liquid nitrogen or on dry ice and store them at -80°C until further processing.

Protocol 3: tRNA Isolation, Digestion, and LC-MS/MS Analysis

This protocol describes the analysis of the incorporation of the labeled nucleoside into the tRNA pool.

Materials:

  • Cell lysates from Protocol 2

  • RNA extraction kit (e.g., with phenol-chloroform extraction and isopropanol (B130326) precipitation)

  • DNase I

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • HPLC-grade water and acetonitrile (B52724)

  • Formic acid

  • LC-MS/MS system (e.g., a triple quadrupole or high-resolution Orbitrap mass spectrometer)

Procedure:

  • Total RNA Isolation: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit. Perform a DNase I treatment to remove any contaminating DNA.

  • tRNA Enrichment (Optional but Recommended): While not strictly necessary, enriching for tRNA can improve the sensitivity of the analysis. This can be done using methods like polyacrylamide gel electrophoresis (PAGE) or specialized chromatography columns.

  • Enzymatic Digestion to Nucleosides:

    • Resuspend the RNA sample in a reaction buffer (e.g., 20 mM HEPES, pH 7.5).

    • Add Nuclease P1 and incubate at 37°C for 2 hours to digest the RNA into 5'-mononucleotides.

    • Add bacterial alkaline phosphatase and incubate at 37°C for another 2 hours to dephosphorylate the mononucleotides into nucleosides.

  • Sample Preparation for LC-MS/MS: Centrifuge the digested sample to pellet any undigested material or enzymes. Transfer the supernatant containing the nucleosides to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18) and separate the nucleosides using a gradient of water and acetonitrile with a small amount of formic acid.

    • Analyze the eluting nucleosides using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode (for triple quadrupole) or by full scan MS/MS (for high-resolution MS).

    • Set up specific transitions for both the unlabeled (light) and labeled (heavy) N4-Desmethyl-N5-methylwyosine to quantify their respective amounts.

Data Presentation

The quantitative data from the tracing experiments should be summarized in tables to facilitate comparison across different time points and experimental conditions.

Table 1: Isotopic Enrichment of N4-Desmethyl-N5-methylwyosine in Cellular Metabolite Pool

Time Point (Hours)Labeled N4-Desmethyl-N5-methylwyosine (Heavy) Peak AreaUnlabeled N4-Desmethyl-N5-methylwyosine (Light) Peak AreaIsotopic Enrichment (%)
0015,0000.0
250,00014,50077.5
6120,00014,80089.0
12250,00015,20094.3
24400,00015,10096.4

Note: Data presented is hypothetical and for illustrative purposes.

Table 2: Incorporation of Labeled N4-Desmethyl-N5-methylwyosine into tRNA

Time Point (Hours)Labeled N4-Desmethyl-N5-methylwyosine in tRNA (Heavy) Peak AreaUnlabeled N4-Desmethyl-N5-methylwyosine in tRNA (Light) Peak AreaIncorporation Rate (% of Total)
005,0000.0
21,2004,90019.7
64,5004,80048.4
1210,0005,10066.2
2418,0005,00078.3

Note: Data presented is hypothetical and for illustrative purposes.

Visualizations

Below are diagrams created using the DOT language to illustrate key pathways and workflows.

Wyosine_Biosynthesis cluster_tracer Tracing Application Guanosine Guanosine in pre-tRNAPhe m1G m1G (1-methylguanosine) Guanosine->m1G Trm5 imG14 imG-14 (4-demethylwyosine) m1G->imG14 TYW1 yW_derivatives Further Wyosine Derivatives (e.g., yW) imG14->yW_derivatives TYW2, TYW3, etc. Target N4-Desmethyl-N5-methyl wyosine (Tracer)

Caption: Biosynthetic pathway of wyosine, highlighting the key intermediate imG-14.

Tracing_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Seed and Culture Cells B 2. Add Stable Isotope-Labeled N4-Desmethyl-N5-methylwyosine A->B C 3. Time-Course Incubation B->C D 4. Harvest Cells C->D E 5. Isolate Total RNA D->E F 6. Enzymatically Digest RNA to Nucleosides E->F G 7. LC-MS/MS Analysis F->G H 8. Quantify Labeled vs. Unlabeled Nucleosides G->H I 9. Data Interpretation H->I

Caption: Experimental workflow for tracing stable isotope-labeled nucleosides in tRNA.

Metabolic_Fate Tracer Labeled N4-Desmethyl- N5-methylwyosine (Extracellular) Uptake Cellular Uptake Tracer->Uptake IntracellularPool Intracellular Labeled Nucleoside Pool Uptake->IntracellularPool Incorporation tRNA Modification Pathway IntracellularPool->Incorporation Catabolism Catabolism IntracellularPool->Catabolism tRNA Incorporation into tRNA Incorporation->tRNA Metabolites Degradation Products Catabolism->Metabolites

Caption: Logical diagram of the potential metabolic fate of the labeled tracer.

Application Notes and Protocols for In Vitro Transcription Assays Incorporating Modified Nucleosides: A Focus on Wyosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of modified nucleosides into RNA transcripts during in vitro transcription (IVT) is a powerful technique for elucidating RNA structure-function relationships, enhancing RNA stability, and developing RNA-based therapeutics. While canonical nucleosides—adenosine, guanosine (B1672433), cytidine, and uridine—are the fundamental building blocks of RNA, a vast array of naturally occurring and synthetic modified nucleosides can be utilized to imbue RNA molecules with novel properties.

This document provides a comprehensive overview of in vitro transcription assays involving modified nucleosides, with a specific focus on the wyosine (B1684185) family of hypermodified guanosine derivatives. While direct protocols for the incorporation of N4-Desmethyl-N5-methyl wyosine into mRNA via IVT are not established in the literature, we present the known biosynthetic pathways of wyosine derivatives to inform researchers on their natural context. Furthermore, a generalized protocol for incorporating novel modified nucleotides into IVT reactions is provided as a framework for empirical studies.

Section 1: The Wyosine Family of Modified Nucleosides

Wyosine and its derivatives are tricyclic, hypermodified guanosine analogues found at position 37, adjacent to the anticodon in tRNAPhe of Eukarya and Archaea.[1][2][3] These modifications are critical for maintaining the correct reading frame during protein synthesis.[1] The biosynthesis of wyosine derivatives is a complex, multi-step enzymatic process that begins with the methylation of a guanosine residue in the tRNA precursor.[1][3][4]

Key Wyosine Derivatives and Intermediates:

  • 4-demethylwyosine (imG-14): A key intermediate in the biosynthesis of various wyosine derivatives in Archaea.[1][5]

  • Wyosine (imG): Found in some fungi and as an intermediate in the biosynthesis of other wyosine derivatives.[1]

  • Methylwyosine (mimG): A derivative found in some Archaea.[1]

  • Wybutosine (yW): The final, complex wyosine derivative found in the cytoplasmic tRNAPhe of eukaryotes.[1]

The biosynthesis of these molecules is a fascinating area of research, highlighting the intricate enzymatic machinery dedicated to post-transcriptional tRNA modification.

Diagram: Biosynthetic Pathway of Wyosine Derivatives in Archaea

The following diagram illustrates the generalized biosynthetic pathway of wyosine derivatives, starting from a guanosine residue in tRNA.

Wyosine_Biosynthesis G Guanosine in pre-tRNA m1G N1-methylguanosine (m1G) G->m1G Trm5 imG14 4-demethylwyosine (imG-14) m1G->imG14 Taw1/Tyw1 imG Wyosine (imG) imG14->imG Taw3 yW86 yW-86 imG14->yW86 Taw2 mimG Methylwyosine (mimG) imG14->mimG aTrm5a yW72 yW-72 yW86->yW72 Taw3

Caption: Generalized biosynthetic pathway of wyosine derivatives in Archaea.

Section 2: General Protocol for In Vitro Transcription with Modified Nucleotides

While a specific protocol for this compound is not available, the following generalized protocol, adapted from standard IVT kits, can be used as a starting point for incorporating novel modified nucleotides.[6][7] The efficiency of incorporation and the impact on transcription yield will need to be determined empirically for any new modified nucleotide.

Experimental Workflow

IVT_Workflow Template DNA Template Preparation IVT_Reaction In Vitro Transcription Reaction Setup Template->IVT_Reaction Incubation Incubation (37°C, 2-4 hours) IVT_Reaction->Incubation DNase DNase I Treatment Incubation->DNase Purification RNA Purification DNase->Purification QC RNA Quality Control (Gel Electrophoresis, Spectrophotometry) Purification->QC Downstream Downstream Applications QC->Downstream

Caption: General experimental workflow for in vitro transcription.

Materials
  • Linearized plasmid DNA or PCR product with a T7, T3, or SP6 promoter (1 µg)

  • Nuclease-free water

  • 10X Transcription Buffer

  • ATP, CTP, GTP, UTP solutions (100 mM each)

  • This compound triphosphate (or other modified NTP)

  • T7, T3, or SP6 RNA Polymerase

  • RNase Inhibitor

  • DNase I (RNase-free)

  • RNA purification kit or reagents (e.g., LiCl, ethanol)

Protocol
  • Reaction Setup: Thaw all reagents on ice. Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube. The following is an example for a 20 µL reaction. The optimal concentration of the modified NTP will need to be determined empirically.

ReagentVolume (µL)Final Concentration
Nuclease-free waterUp to 20 µL-
10X Transcription Buffer2 µL1X
ATP, CTP, GTP (100 mM each)2 µL10 mM each
UTP (100 mM)VariableSee Note 1
Modified NTPVariableSee Note 1
DNA Template (1 µg/µL)1 µL50 ng/µL
RNase Inhibitor1 µL-
RNA Polymerase2 µL-
Total Volume 20 µL
  • Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2-4 hours. Longer incubation times may increase yield for some templates.

  • DNase I Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.[6]

  • RNA Purification: Purify the RNA using a column-based kit or by lithium chloride precipitation.

  • RNA Quality Control: Assess the integrity and size of the RNA transcript by denaturing agarose (B213101) gel electrophoresis. Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio).

Section 3: Quantitative Data and Considerations

There is currently no published quantitative data on the incorporation of this compound into RNA via in vitro transcription. For any novel modified nucleotide, the following parameters should be empirically determined and quantified:

ParameterMethod of QuantificationConsiderations
Incorporation Efficiency Mass Spectrometry (LC-MS/MS) of digested RNAThe efficiency can be influenced by the structure of the modification, the polymerase used, and the sequence context.
Transcription Yield Spectrophotometry (A260) or Fluorometric QuantificationHigh concentrations of some modified NTPs can inhibit the RNA polymerase, leading to reduced yields.
Transcript Integrity Denaturing Agarose or Polyacrylamide Gel ElectrophoresisThe incorporation of modified nucleotides may lead to premature termination, resulting in truncated transcripts.
Effect on Downstream Applications Varies (e.g., translation efficiency, protein binding assays)The modification may alter the biological properties of the RNA.

Section 4: Concluding Remarks

The study of modified nucleosides, such as the wyosine derivatives, provides valuable insights into the complex world of RNA biology. While the direct use of this compound in standard in vitro transcription assays is not yet documented, the provided general protocol offers a robust framework for researchers to explore the incorporation of this and other novel modified nucleotides. Such empirical studies are essential for pushing the boundaries of RNA engineering and developing next-generation RNA-based technologies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N4-Desmethyl-N5-methyl wyosine and Related Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of wyosine (B1684185) derivatives, with a specific focus on the challenges related to the formation of the N4-Desmethyl-N5-methyl wyosine isomer.

Troubleshooting Guide

Issue 1: Low Regioselectivity in Methylation Leading to Isomer Formation

Question: My methylation reaction of N4-desmethylwyosine is producing a mixture of isomers, including the desired N4-methylated product, as well as N5- and N1-methylated side products. How can I improve the regioselectivity for N4-methylation?

Answer: The formation of N1 and N5-methylated isomers is a common challenge in the synthesis of wyosine.[1] The nitrogen atoms at the N1, N4, and N5 positions of the desmethylwyosine core have varying degrees of nucleophilicity, leading to a lack of selectivity with common methylating agents.

Recommended Solution: Organozinc-Mediated Methylation

A highly effective method for achieving regioselective N4-methylation is the use of an organozinc reagent. The reaction of diethylzinc (B1219324) with iodomethane (B122720) in situ generates a less reactive and more selective methylating species. This method has been reported to yield the desired N4-methylated product in high yields with no detectable formation of the N5-methylated isomer.

Experimental Protocol: Regioselective N4-Methylation using an Organozinc Reagent

This protocol is adapted from the work of Bazin et al. and focuses on the methylation of N4-desmethylwyosine-triacetate.

Materials:

  • N4-desmethylwyosine-triacetate

  • Diethylzinc (Zn(C₂H₅)₂) solution in an appropriate solvent (e.g., hexane (B92381) or toluene)

  • Iodomethane (CH₃I)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Anhydrous dimethoxyethane (glyme)

  • Anhydrous solvents for workup and chromatography (e.g., ethyl acetate (B1210297), hexane)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N4-desmethylwyosine-triacetate in anhydrous diethyl ether.

  • Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, prepare the organozinc reagent by adding diethylzinc solution to a solution of iodomethane in anhydrous diethyl ether and a small amount of glyme at -20°C. Stir the mixture at this temperature for 15 minutes.

  • Reaction: Cool the solution of N4-desmethylwyosine-triacetate to -20°C. Slowly add the freshly prepared organozinc reagent to the solution of the substrate.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure wyosine-triacetate.

Troubleshooting:

  • Low Yield:

    • Moisture: The organozinc reagent is highly sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents.

    • Reagent Quality: Use high-quality diethylzinc and freshly distilled iodomethane.

    • Temperature Control: Maintain the reaction temperature at -20°C. Higher temperatures may lead to side reactions and decomposition of the reagent.

  • Formation of Isomers:

    • While this method is highly regioselective, trace amounts of isomers may still form. Optimize the reaction time and temperature. Ensure the slow addition of the organozinc reagent.

    • If isomer formation persists, purification by High-Performance Liquid Chromatography (HPLC) may be necessary.

Issue 2: Identification and Characterization of the this compound Isomer

Question: I have isolated a byproduct from my reaction that I suspect is this compound. How can I confirm its identity?

Answer: The characterization of wyosine isomers relies on a combination of chromatographic and spectroscopic techniques.

Chromatographic and Spectral Characteristics of Wyosine Isomers

CompoundRelative Rf (TLC)Key 1H NMR Signals (δ, ppm)
N4-Methyl wyosine (desired) HigherN4-CH₃ singlet
N5-Methyl wyosine (isomer) LowerN5-CH₃ singlet
N1-Methyl wyosine (isomer) IntermediateN1-CH₃ singlet

Note: Specific Rf values and chemical shifts will depend on the solvent system and NMR solvent used.

Analytical Techniques:

  • Thin-Layer Chromatography (TLC): The different isomers will exhibit different polarities and thus different Rf values on a TLC plate. The N5-methylated isomer is generally more polar than the N4-methylated product.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating the isomers. A C18 column with a mobile phase gradient of acetonitrile (B52724) in water or a buffer (e.g., ammonium acetate) can be used. The elution order will depend on the specific conditions, but generally, the more polar N5-isomer will have a shorter retention time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for unambiguous structure determination. The chemical shift of the methyl group will be characteristic for its position on the wyosine core. For this compound, a distinct singlet corresponding to the N5-methyl protons will be observed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the isomer, which will be identical to the desired product. Tandem mass spectrometry (MS/MS) may provide fragmentation patterns that can help distinguish between the isomers.

Issue 3: Difficulty in Separating Wyosine Isomers

Question: I am having trouble separating the N4- and N5-methylated wyosine isomers by column chromatography. What are my options?

Answer: The similar polarities of the wyosine isomers can make their separation by conventional silica gel chromatography challenging.

Recommended Solution: High-Performance Liquid Chromatography (HPLC)

HPLC offers superior resolution for separating closely related isomers.

HPLC Separation Protocol (General Guidance):

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile in water is commonly used. The addition of a buffer, such as ammonium acetate (e.g., 10-50 mM, pH 5-7), can improve peak shape and resolution.

  • Detection: UV detection at a wavelength where the wyosine core absorbs strongly (e.g., ~235, 260, and 310 nm) is suitable.

  • Optimization: To improve separation, you can adjust:

    • Gradient slope: A shallower gradient can increase resolution.

    • Flow rate: A lower flow rate can improve separation efficiency.

    • Column temperature: Optimizing the temperature can affect retention times and selectivity.

    • Mobile phase pH: Altering the pH can change the ionization state of the molecules and influence their retention.

Frequently Asked Questions (FAQs)

Q1: What is the key challenge in synthesizing N4-methylated wyosine derivatives?

A1: The primary challenge is controlling the regioselectivity of the methylation step. The N4-desmethylwyosine precursor has multiple nucleophilic nitrogen atoms (N1, N4, and N5), which can be methylated, leading to the formation of a mixture of isomers.

Q2: Why is the organozinc-mediated methylation reaction more selective for the N4-position?

A2: The organozinc reagent, formed from diethylzinc and iodomethane, is a "softer" and more sterically hindered methylating agent compared to more reactive reagents like methyl iodide or diazomethane. This increased steric bulk and reduced reactivity favor methylation at the more accessible and electronically favored N4-position over the N1 and N5 positions.

Q3: Are there any alternative methods for regioselective N4-methylation?

A3: While the organozinc method is highly effective, other strategies that have been explored for regioselective alkylation of similar heterocyclic systems include the use of protecting groups to block the more reactive positions, followed by methylation and deprotection. However, these multi-step approaches can be lower yielding and more complex.

Q4: How can I confirm the complete removal of the triacetate protecting groups after the methylation step?

A4: The deprotection of the acetyl groups can be monitored by TLC, where the unprotected nucleoside will be significantly more polar. Confirmation of complete deprotection can be achieved by 1H NMR, where the disappearance of the acetyl proton signals (typically around 2.0-2.2 ppm) will be observed, and by mass spectrometry, which will show the expected molecular weight of the deprotected product.

Data Presentation

Table 1: Comparison of Reported Yields for the Methylation of N4-Desmethylwyosine-triacetate

Methylating AgentN4-Methyl Product Yield (%)N5-Methyl Product Yield (%)N1-Methyl Product Yield (%)Reference
CH₂I₂ + Zn(C₂H₅)₂ 76Not DetectedNot ReportedBazin et al.
Diazomethane (CH₂N₂) in Dichloromethane 3Major ProductReportedGolankiewicz et al.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis of Precursor cluster_methylation Methylation cluster_products Products Guanosine (B1672433) Guanosine Tricyclic_Intermediate Tricyclic Intermediate Guanosine->Tricyclic_Intermediate Multiple Steps N4_Desmethylwyosine N4-Desmethylwyosine Tricyclic_Intermediate->N4_Desmethylwyosine N4_Desmethylwyosine_OAc N4-Desmethylwyosine -triacetate N4_Desmethylwyosine->N4_Desmethylwyosine_OAc Acetylation Methylation Methylation N4_Desmethylwyosine_OAc->Methylation N4_Me_Wyosine N4-Methyl Wyosine (Desired Product) Methylation->N4_Me_Wyosine Regioselective (Organozinc) N5_Me_Wyosine N5-Methyl Wyosine (Isomer) Methylation->N5_Me_Wyosine Non-selective (e.g., CH₂N₂) N1_Me_Wyosine N1-Methyl Wyosine (Isomer) Methylation->N1_Me_Wyosine Non-selective (e.g., CH₂N₂)

Caption: Synthetic workflow for N4-methyl wyosine highlighting the critical methylation step.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low Yield or Isomer Formation in N4-Methylation Moisture Moisture Contamination Problem->Moisture Reagent_Quality Poor Reagent Quality Problem->Reagent_Quality Temperature Incorrect Temperature Problem->Temperature Non_Selective_Reagent Non-Selective Methylating Agent Problem->Non_Selective_Reagent Anhydrous Use Anhydrous Conditions (Flame-dried glassware, inert atm.) Moisture->Anhydrous Fresh_Reagents Use High-Purity/Freshly Distilled Reagents Reagent_Quality->Fresh_Reagents Temp_Control Maintain Strict Temperature Control (-20°C) Temperature->Temp_Control Organozinc Use Regioselective Reagent (e.g., Organozinc) Non_Selective_Reagent->Organozinc HPLC Purify by HPLC for Isomer Separation Non_Selective_Reagent->HPLC If isomers still form

Caption: Troubleshooting flowchart for the N4-methylation of desmethylwyosine.

References

Technical Support Center: Optimizing N5-Methylated Wyosine Isomer Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and yield optimization of N5-methylated wyosine (B1684185) isomers. This resource is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of modified nucleosides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of N5-methylated wyosine isomers, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low overall yield of methylated products 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction conditions (temperature, time, solvent).1. Monitor reaction progress using TLC or LC-MS to ensure completion. 2. Wyosine derivatives can be sensitive to acidic conditions, which may cleave the glycosidic bond[1]; ensure all workup and purification steps are performed under neutral or slightly basic conditions. 3. Systematically optimize reaction temperature, time, and solvent choice. Anhydrous conditions are often critical for methylation reactions.
Formation of multiple isomers (N1, N4, N5-methylation) 1. Non-regioselective methylating agent. 2. Steric and electronic properties of the wyosine core.1. The methylation of desmethyl wyosine analogues can result in a mixture of isomers, with methylation occurring at the N-1, N-4, and N-5 positions[2]. 2. Employ a more regioselective methylating agent. The use of an organozinc reagent, formed in situ from diethylzinc (B1219324) and iodomethane, has been reported to achieve regiospecific methylation[3].
Difficulty in separating N5-methylated isomer from other isomers 1. Similar polarity and chromatographic behavior of the isomers.1. Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18, phenyl-hexyl) and optimize the mobile phase gradient. 2. Consider derivatization of the isomer mixture to improve separation characteristics. 3. Refer to literature for reported chromatographic and spectral characteristics of wyosine isomers to aid in identification[2].
Side-product formation (unrelated to methylation) 1. Presence of impurities in starting materials or reagents. 2. Reaction with protecting groups. 3. Air or moisture contamination.1. Ensure all starting materials and reagents are of high purity. 2. Verify the stability of protecting groups under the reaction conditions. 3. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Product degradation during workup or purification 1. Lability of the glycosidic bond in acidic conditions.[1] 2. Exposure to harsh temperatures.1. Avoid acidic conditions during extraction and chromatography. Use of a mild base (e.g., sodium bicarbonate) in aqueous washes may be beneficial. 2. Perform purification steps at room temperature or below if the product is thermally sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of N5-methylated wyosine?

A1: The primary challenges include the multi-step nature of the synthesis, which can be laborious, and the control of regioselectivity during the methylation step[2][4]. The formation of a mixture of isomers (N1, N4, and N5-methylated) is a common issue, which complicates purification and reduces the yield of the desired N5-isomer[2]. Furthermore, the wyosine scaffold can be sensitive to certain reaction conditions, particularly acidic environments that can lead to cleavage of the glycosidic bond[1].

Q2: Which methylating agents are commonly used, and what are their pros and cons?

A2: Traditional methylating agents like methyl iodide or dimethyl sulfate (B86663) are effective but often lack regioselectivity, leading to a mixture of isomers[2]. While these reagents are readily available and reactive, the subsequent purification challenges can significantly lower the isolated yield of the target N5-isomer. More advanced methods, such as the use of organozinc reagents, can offer higher regioselectivity for N4-methylation, and similar strategies could be explored for targeting the N5 position[3].

Q3: How can I confirm the identity and purity of my N5-methylated wyosine isomer?

A3: A combination of analytical techniques is recommended. High-resolution mass spectrometry (HRMS) will confirm the correct mass of the methylated product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like HMBC and NOESY) is crucial for unambiguously determining the position of the methyl group on the wyosine core. Comparing the spectral data with reported values for wyosine and its isomers is also essential[2]. HPLC or LC-MS can be used to assess the purity and quantify the isomeric ratio.

Q4: What is the general synthetic strategy for obtaining N5-methylated wyosine?

A4: The synthesis typically begins with a more readily available precursor, such as guanosine (B1672433). This involves the construction of the tricyclic wyosine core, followed by a key methylation step[2]. The challenge lies in directing the methylation to the N5 position. This may involve the use of protecting groups to block other reactive sites or the use of specific reagents that favor N5-methylation.

Q5: Are there any known biosynthetic pathways that produce N5-methylated wyosine?

A5: The known biosynthetic pathways for wyosine and its derivatives primarily involve methylation at other positions, such as N1 and N4, as part of the multi-step enzymatic modification of tRNA[4][5][6][7]. While N5-methylation is a known possibility in chemical synthesis[2], it is not a commonly reported modification in the natural biosynthesis of wyosine derivatives.

Experimental Protocols

Protocol 1: General Procedure for Methylation of Desmethylwyosine

This protocol is a representative method and may require optimization for specific substrates and desired outcomes.

  • Preparation of Substrate: Dissolve the desmethylwyosine precursor (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, DMSO) under an inert atmosphere (argon or nitrogen).

  • Addition of Base (if required): To a stirred solution, add a non-nucleophilic base (e.g., sodium hydride, potassium carbonate) (1.1-1.5 equivalents) and stir for 30-60 minutes at room temperature to deprotonate the nitrogen atoms.

  • Methylation: Cool the reaction mixture to 0°C and add the methylating agent (e.g., methyl iodide) (1.1-2.0 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of water or a saturated ammonium (B1175870) chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to separate the isomers.

Protocol 2: Isomer Analysis by HPLC
  • Sample Preparation: Dissolve a small amount of the purified product or crude reaction mixture in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid or ammonium acetate.

    • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid or ammonium acetate.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Analysis: Analyze the retention times and peak areas to determine the ratio of isomers and the purity of the desired N5-methylated product.

Visualizations

Wyosine_Methylation_Isomers cluster_start Starting Material cluster_reagents Reaction cluster_products Product Mixture Desmethylwyosine Desmethylwyosine Analog MethylatingAgent Methylating Agent (e.g., CH3I) N5_isomer N5-Methylated Wyosine (Desired Product) MethylatingAgent->N5_isomer Major/Minor N1_isomer N1-Methylated Wyosine (Isomer) MethylatingAgent->N1_isomer Major/Minor N4_isomer N4-Methylated Wyosine (Isomer) MethylatingAgent->N4_isomer Major/Minor

Caption: Formation of wyosine isomers from a desmethyl precursor.

Experimental_Workflow Start 1. Dissolve Desmethylwyosine in Anhydrous Solvent AddBase 2. Add Base (e.g., NaH) Start->AddBase Methylation 3. Add Methylating Agent (e.g., CH3I) AddBase->Methylation Reaction 4. Stir and Monitor Reaction (TLC, LC-MS) Methylation->Reaction Workup 5. Aqueous Workup and Extraction Reaction->Workup Purification 6. Isomer Separation (HPLC, Column Chromatography) Workup->Purification Analysis 7. Characterization (NMR, HRMS) Purification->Analysis

Caption: Workflow for the synthesis and purification of N5-methylated wyosine.

References

Technical Support Center: Wyosine Isomer Separation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of wyosine (B1684185) isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during HPLC analysis of these complex modified nucleosides.

Frequently Asked Questions (FAQs)

Q1: What are wyosine isomers and why are they challenging to separate?

A1: Wyosine and its derivatives are structurally complex, tricyclic hypermodified guanosine (B1672433) nucleosides found in the anticodon loop of tRNAPhe.[1][2][3] Isomers of wyosine, such as isowyosine (B13420988) (imG2) and methylwyosine (mimG), can have the same molecular weight and similar physicochemical properties, making their separation by standard HPLC methods difficult.[1] Their separation often requires specialized chiral stationary phases or highly optimized achiral methods to resolve these subtle structural differences.

Q2: What are the primary HPLC methods for separating wyosine isomers?

A2: The two main approaches for separating chiral isomers like wyosine derivatives are:

  • Direct Method: This is the most common approach and utilizes a Chiral Stationary Phase (CSP). CSPs create a chiral environment that allows for differential interaction with each isomer, leading to separation.[4][5] Polysaccharide-based and macrocyclic glycopeptide columns are often effective.[4]

  • Indirect Method: This involves derivatizing the isomers with a chiral derivatizing agent to form diastereomers.[5][6] These diastereomers have different physical properties and can then be separated on a standard achiral column (like a C18). This method is less common as it requires an additional reaction step.[4][6]

Q3: What should I consider during sample preparation for wyosine analysis?

A3: Wyosine derivatives are typically analyzed after the enzymatic digestion of tRNA.[7] A critical factor to consider is the lability of the glycosidic bond in wyosine derivatives, which can be cleaved under mildly acidic conditions (pH < 4.5).[1] Therefore, it is crucial to avoid prolonged exposure to acidic conditions during sample extraction and preparation to prevent the loss of the modified base from the ribose moiety.

Q4: Can I use mass spectrometry (MS) with these HPLC methods?

A4: Yes, coupling HPLC with mass spectrometry (LC-MS) is a powerful technique for the analysis of wyosine derivatives.[1][7] It is particularly useful for identifying and confirming the presence of isomers, especially those with the same molecular weight, by analyzing their fragmentation patterns.[1] When developing an LC-MS method, ensure that the mobile phase additives are volatile (e.g., formic acid, acetic acid, or ammonium (B1175870) formate) and compatible with the MS interface.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of wyosine isomers.

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Resolution 1. Inappropriate column choice. 2. Suboptimal mobile phase composition.[8] 3. Mobile phase pH is not optimal. 4. Column temperature is not optimized.[9]1. Column Selection: For chiral wyosine isomers, use a Chiral Stationary Phase (CSP). If using a reversed-phase column (e.g., C18), ensure it provides adequate selectivity for your specific isomers. 2. Mobile Phase Optimization: Systematically adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Try a different organic solvent; acetonitrile often provides sharper peaks than methanol (B129727).[10] 3. pH Adjustment: Control the mobile phase pH with a buffer or additive (e.g., 0.1% formic acid). For reversed-phase, a pH of +/- 2 units from the analyte's pKa is a good starting point to ensure the analyte is in a non-ionized form.[11] 4. Temperature Control: Optimize the column temperature. Increasing the temperature can improve efficiency but may decrease retention. A stable column temperature is crucial for reproducible results.[9]
Peak Tailing 1. Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups).[12] 2. Column overload. 3. Co-elution with an impurity.1. Minimize Silanol Interactions: Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress the ionization of residual silanol groups on the silica (B1680970) support.[12] 2. Reduce Sample Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column.[12] 3. Improve Separation: Further optimize the mobile phase composition or gradient to separate the analyte peak from any interfering compounds.
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Changes in mobile phase composition over time.[13] 3. Fluctuations in column temperature. 4. HPLC system issues (e.g., pump malfunction, leaks).[14]1. Ensure Equilibration: Equilibrate the column with the initial mobile phase for a sufficient duration before each injection, especially when using a gradient. 2. Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure it is well-mixed and degassed.[14] 3. Use a Column Oven: Maintain a constant and stable temperature using a column oven.[15] 4. System Maintenance: Check the HPLC system for leaks, ensure pump seals are in good condition, and verify that the pump is delivering a consistent flow rate.[14]
Broad Peaks 1. High flow rate. 2. Large dead volume in the HPLC system.[11] 3. Column contamination or degradation.1. Optimize Flow Rate: Reduce the flow rate. While this may increase analysis time, it can significantly improve peak shape and resolution.[11] 2. Minimize Dead Volume: Use tubing with a small internal diameter and ensure all connections are properly fitted to minimize extra-column band broadening.[11] 3. Column Care: Use a guard column to protect the analytical column from contaminants.[13] If performance degrades, try flushing the column or replace it if necessary.

Experimental Protocols

Representative Protocol: Chiral Separation of Wyosine Isomers

This protocol is a starting point for developing a method for the direct separation of wyosine isomers using a chiral stationary phase. Optimization will be necessary based on the specific isomers and sample matrix.

  • Instrumentation: HPLC or UHPLC system with a UV or PDA detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak series) is a common choice for this type of separation.

  • Mobile Phase:

    • Normal Phase Mode: A mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar organic solvent like ethanol (B145695) or isopropanol. The ratio will need to be optimized (e.g., start with 90:10 Hexane:Ethanol).

    • Reversed-Phase Mode: A mixture of acetonitrile and/or methanol with an aqueous buffer (e.g., 0.1% formic acid in water).

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C (can be optimized)

  • Detection: UV detection at a wavelength appropriate for wyosine (e.g., ~235 nm and ~280 nm).

  • Injection Volume: 5 - 10 µL

Methodology:

  • Prepare the mobile phase and degas it thoroughly.

  • Install the chiral column and equilibrate the system with the mobile phase until a stable baseline is achieved.

  • Prepare standards of the wyosine isomers and the sample in the mobile phase or a compatible solvent.

  • Inject the standards to determine their retention times and elution order.

  • Inject the sample.

  • If resolution is inadequate, systematically adjust the mobile phase composition (e.g., change the percentage of the polar solvent in normal phase or the organic solvent in reversed-phase) to optimize selectivity.

Quantitative Data Summary

The following table provides an example of expected results for a hypothetical separation of two wyosine isomers. Actual values will depend on the specific isomers, column, and optimized conditions.

ParameterIsomer 1Isomer 2
Retention Time (min) 12.514.2
Peak Width (min) 0.40.45
Tailing Factor 1.11.2
Resolution (Rs) -> 1.5

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC separation problems.

HPLC_Troubleshooting start Problem with Separation (e.g., Poor Resolution, Tailing) check_method Is this a validated or new method? start->check_method validated_path Validated Method check_method->validated_path Validated new_path New Method check_method->new_path New check_system Check System Suitability (Pressure, Baseline Noise) validated_path->check_system system_ok System OK? check_system->system_ok check_consumables Inspect Consumables (Mobile Phase, Column Age) consumables_ok Consumables OK? check_consumables->consumables_ok system_ok->check_consumables Yes fix_system Troubleshoot HPLC Hardware (Pump, Detector, Leaks) system_ok->fix_system No consumables_ok->start Yes, problem persists. Re-evaluate. replace_consumables Prepare Fresh Mobile Phase / Replace Column consumables_ok->replace_consumables No fix_system->check_system replace_consumables->check_system optimize_mp Optimize Mobile Phase (Solvent Ratio, pH, Additives) new_path->optimize_mp optimize_params Optimize Other Parameters (Temperature, Flow Rate) optimize_mp->optimize_params consider_column Consider Different Column (e.g., Different CSP or phase) optimize_params->consider_column

References

avoiding side reactions in N4-Desmethyl-N5-methyl wyosine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of modified nucleosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N4-Desmethyl-N5-methyl wyosine (B1684185) and related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My methylation of N4-desmethylwyosine yields a mixture of products, not the desired N4-methylated wyosine. How can I improve the regioselectivity?

A1: A common issue in the synthesis of wyosine is the lack of regioselectivity during the methylation of the N4-desmethyl precursor. The nitrogen atoms at positions N1, N4, and N5 are all potential sites for methylation, leading to a mixture of isomers.[1] Standard methylation procedures often result in the undesired N5-methyl and N1-methyl isomers as major products.[1]

Troubleshooting Steps:

  • Reagent Selection: Avoid non-specific methylating agents. For highly regioselective N4-methylation, the use of an organozinc reagent is recommended. This can be generated in situ from the reaction of diethylzinc (B1219324) (Zn(C₂H₅)₂) and iodomethane (B122720) (CH₃I).[2][3][4] This method has been shown to yield the desired N4-methylated product with high efficiency, minimizing the formation of N5-methylated isomers.[4]

  • Reaction Conditions: The reaction with the organozinc reagent is typically performed in a non-polar solvent like dimethoxyethane (glyme) or diethyl ether at low temperatures (e.g., -20°C).[2][3][4]

  • Protecting Groups: Ensure that other reactive functional groups, such as the hydroxyl groups on the ribose moiety, are adequately protected (e.g., as acetates) before attempting methylation. This prevents side reactions at these positions.

Q2: The overall yield of my multi-step wyosine synthesis starting from guanosine (B1672433) is very low. What are the key steps to optimize?

A2: Synthesizing the tricyclic core of wyosine from guanosine is a known challenge, often involving multiple steps with low overall yields (as low as 1%).[2] Key areas for optimization include the initial cyclization and the protection/deprotection strategy.[2]

Troubleshooting Steps:

  • Alternative Starting Materials: Consider starting from a precursor that already contains the tricyclic ring system, such as 4-demethylwyosine (B1206707) (imG-14), if commercially available. This bypasses the challenging initial cyclization steps.

  • Efficient Cyclization: The formation of the imidazo (B10784944) ring to create the tricyclic structure is a critical, often low-yielding step. Careful optimization of reaction conditions, including temperature, reaction time, and reagents, is crucial.

  • Streamline Protection/Deprotection: Each protection and deprotection step adds to the synthesis length and reduces the overall yield.[5] Evaluate if any protection steps can be avoided or if orthogonal protecting groups can be used to allow for selective deprotection in a single step.[5]

  • Alternative Synthetic Routes: A more efficient route involves the conversion of guanosine to imG-14, followed by regioselective methylation. This pathway has been reported to have a higher overall yield of 10-15%.[2][3]

Experimental Protocols

Protocol 1: Regioselective N4-Methylation of N4-Desmethylwyosine Triacetate

This protocol is adapted from a method that employs an organozinc reagent for highly specific methylation at the N4 position.[4]

Materials:

  • N4-Desmethylwyosine triacetate

  • Diethylzinc (Zn(C₂H₅)₂)

  • Iodomethane (CH₃I)

  • Dimethoxyethane (glyme) or Diethyl ether, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve N4-desmethylwyosine triacetate in anhydrous dimethoxyethane under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -20°C in a suitable bath.

  • In a separate flask, prepare the organozinc reagent by reacting diethylzinc with iodomethane in anhydrous diethyl ether at -20°C.

  • Slowly add the freshly prepared organozinc reagent to the solution of N4-desmethylwyosine triacetate while maintaining the temperature at -20°C.

  • Stir the reaction mixture at -20°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure wyosine triacetate.

Table 1: Comparison of Methylation Methods for N4-Desmethylwyosine
Methylating AgentPredominant Product(s)Reported Yield of N4-Methyl WyosineReference
Diazomethane (CH₂N₂)N5-methyl and N1-methyl isomersLow (3% reported, but not consistently reproducible)[4]
Organozinc reagent (from Zn(C₂H₅)₂ + CH₃I)N4-methyl wyosineHigh (76% isolated yield of triacetate)[4]

Visualizing Reaction Pathways

The following diagrams illustrate the synthetic pathways and the challenge of regioselective methylation.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Methylation Products Guanosine Guanosine N4_Desmethylwyosine N4-Desmethylwyosine Guanosine->N4_Desmethylwyosine Multi-step synthesis N4_Methyl_Wyosine N4-Methyl Wyosine (Desired Product) N4_Desmethylwyosine->N4_Methyl_Wyosine Regioselective Methylation (Organozinc) N5_Methyl_Isomer N5-Methyl Isomer (Side Product) N4_Desmethylwyosine->N5_Methyl_Isomer Non-selective Methylation (e.g., Diazomethane) N1_Methyl_Isomer N1-Methyl Isomer (Side Product) N4_Desmethylwyosine->N1_Methyl_Isomer Non-selective Methylation

Caption: Synthetic pathway from guanosine to N4-methyl wyosine, highlighting the critical methylation step.

Caption: A troubleshooting decision tree for addressing non-regioselective methylation in wyosine synthesis.

References

Technical Support Center: Analysis of N4-Desmethyl-N5-methylwyosine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of mass spectrometry for the analysis of N4-Desmethyl-N5-methylwyosine and other modified nucleosides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a weak or no signal for N4-Desmethyl-N5-methylwyosine. What are the potential causes and solutions?

A1: A weak or absent signal is a common issue when analyzing polar, low-abundance analytes. Here are the primary areas to troubleshoot:

  • Sample Preparation:

    • Inefficient tRNA Digestion: Incomplete enzymatic hydrolysis of tRNA to single nucleosides will result in a low concentration of your target analyte. Ensure the use of high-quality, active enzymes (e.g., nuclease P1, snake venom phosphodiesterase, alkaline phosphatase) and optimized reaction conditions (incubation time, temperature, and buffer).

    • Sample Loss During Cleanup: Solid-phase extraction (SPE) or other cleanup steps can lead to the loss of polar analytes. Verify the recovery of your cleanup procedure using a standard. Consider if a simple dilution ("dilute-and-shoot") approach is feasible for your sample matrix to minimize sample loss.

    • Analyte Degradation: Modified nucleosides can be susceptible to degradation. Handle samples with care, keep them on ice, and process them in a timely manner.

  • Liquid Chromatography (LC) Conditions:

    • Poor Retention on Reversed-Phase (RP) Columns: N4-Desmethyl-N5-methylwyosine is a polar molecule and may exhibit poor retention on traditional C18 columns, leading to co-elution with the solvent front and ion suppression.

      • Solution: Consider using a column with a more polar stationary phase, such as one with a polar endcapping or a phenyl-hexyl phase. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option for retaining and separating highly polar compounds.

    • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for good chromatography and efficient ionization.

      • Solution: For positive mode ESI, a mobile phase with a low pH (e.g., 0.1% formic acid) is generally recommended to promote protonation. Ensure the use of high-purity, LC-MS grade solvents and additives to minimize background noise and adduct formation.[1][2]

  • Mass Spectrometry (MS) Settings:

    • Suboptimal Ion Source Parameters: The efficiency of electrospray ionization (ESI) is highly dependent on parameters such as capillary voltage, gas temperatures, and gas flow rates.

      • Solution: Optimize these parameters using a pure standard of N4-Desmethyl-N5-methylwyosine or a closely related compound. Perform an infusion analysis to determine the optimal settings for your specific instrument.

    • Incorrect MRM Transitions: If you are using a triple quadrupole mass spectrometer, incorrect precursor and product ion m/z values in your multiple reaction monitoring (MRM) method will result in no signal.

      • Solution: Verify the theoretical m/z values and confirm them by acquiring a full scan mass spectrum of a standard. Optimize the collision energy for each transition to maximize the product ion signal.

Q2: My chromatographic peak shape for N4-Desmethyl-N5-methylwyosine is poor (e.g., broad, tailing, or splitting). How can I improve it?

A2: Poor peak shape can compromise both sensitivity and accurate quantification. Here are some troubleshooting steps:

  • Column Issues:

    • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

    • Column Contamination: Buildup of matrix components on the column can cause peak tailing and splitting. Flush the column with a strong solvent or consider replacing it.

    • Mismatched Injection Solvent: The composition of the solvent your sample is dissolved in should be as close as possible to the initial mobile phase conditions to avoid peak distortion. For HILIC, the injection solvent should have a high organic content.

  • Mobile Phase and Gradient:

    • Inadequate Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

    • Gradient Too Steep: A rapid gradient may not allow for proper interaction of the analyte with the stationary phase, leading to broad peaks. Try a shallower gradient around the expected elution time of your analyte.

  • System Issues:

    • Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the LC components and the mass spectrometer can lead to peak broadening. Minimize tubing length and ensure all fittings are secure.

Q3: I am experiencing high background noise and interfering peaks in my chromatogram. What can I do to reduce them?

A3: High background noise can significantly impact the signal-to-noise ratio and the limit of detection.

  • Solvent and Reagent Purity:

    • Contaminated Solvents: Use only high-purity, LC-MS grade solvents and additives.[1][2] Contaminants can introduce significant background noise.

    • Leaching from Plasticware: Avoid using plastic containers that may leach plasticizers or other contaminants. Use glass or polypropylene (B1209903) vials and plates.

  • Sample Matrix Effects:

    • Ion Suppression/Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization of your target analyte.

      • Solution: Improve chromatographic separation to resolve the analyte from interfering matrix components. Enhance sample cleanup procedures (e.g., using a more selective SPE sorbent) to remove these components. A stable isotope-labeled internal standard can help to compensate for matrix effects.

  • System Contamination:

    • Carryover: Analyte from a previous, more concentrated sample may be retained in the system and elute in subsequent runs.

      • Solution: Implement a thorough needle wash protocol and inject blank samples between your analytical runs to check for carryover.

Experimental Protocols

Protocol 1: Enzymatic Digestion of tRNA for Nucleoside Analysis

This protocol outlines the complete digestion of total tRNA into individual nucleosides for LC-MS/MS analysis.

Materials:

  • Purified total tRNA

  • Nuclease P1 (from Penicillium citrinum)

  • Snake Venom Phosphodiesterase (SVP)

  • Bacterial Alkaline Phosphatase (BAP)

  • Nuclease P1 buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3)

  • SVP/BAP buffer (e.g., 50 mM ammonium bicarbonate, pH 8.3)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • To 1-5 µg of total tRNA in a microcentrifuge tube, add nuclease P1 (e.g., 2 units) and bring the total volume to 20 µL with nuclease P1 buffer.

  • Incubate at 37°C for 2 hours.

  • Add 3 µL of SVP/BAP buffer.

  • Add SVP (e.g., 0.002 units) and BAP (e.g., 0.2 units).

  • Incubate at 37°C for an additional 2 hours.

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 5 minutes to pellet the enzymes.

  • Carefully transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.

Protocol 2: Representative LC-MS/MS Method for N4-Desmethyl-N5-methylwyosine Analysis

The following are suggested starting conditions for the analysis of N4-Desmethyl-N5-methylwyosine. Optimization will be required for your specific instrumentation and sample type.

Liquid Chromatography (HILIC Option):

ParameterRecommended Starting Condition
Column Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2-5 µL

Mass Spectrometry (Triple Quadrupole):

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions (Theoretical):

Note: These are predicted transitions and must be empirically optimized.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N4-Desmethyl-N5-methylwyosine[M+H]+[Nucleobase+H]+5015-25 (Optimize)
Stable Isotope Labeled Internal Standard[M+H]+[Nucleobase+H]+5015-25 (Optimize)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis tRNA_Isolation tRNA Isolation Enzymatic_Digestion Enzymatic Digestion tRNA_Isolation->Enzymatic_Digestion Sample_Cleanup Sample Cleanup (Optional) Enzymatic_Digestion->Sample_Cleanup LC_Separation LC Separation (HILIC/RP) Sample_Cleanup->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the analysis of N4-Desmethyl-N5-methylwyosine.

troubleshooting_workflow Start Weak or No Signal Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_LC Evaluate LC Conditions Start->Check_LC Check_MS Optimize MS Parameters Start->Check_MS Signal_Improved Signal Improved? Check_Sample_Prep->Signal_Improved Check_LC->Signal_Improved Check_MS->Signal_Improved Signal_Improved->Start No End Problem Solved Signal_Improved->End Yes

Caption: Troubleshooting logic for weak or no signal intensity.

References

stability issues of N4-Desmethyl-N5-methyl wyosine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N.

Frequently Asked Questions (FAQs)

Q1: My experimental results with N4-Desmethyl-N5-methyl wyosine (B1684185) are inconsistent. What could be the primary cause?

A1: Inconsistent results are often linked to the inherent instability of wyosine derivatives. These molecules are known to be sensitive to several factors in a solution, including pH, temperature, and light exposure. Degradation of the compound can lead to variability in its concentration and the presence of confounding degradation byproducts.

Q2: What are the main degradation pathways for wyosine derivatives like N4-Desmethyl-N5-methyl wyosine?

A2: The primary degradation pathway for wyosine and its analogs in solution is the acid-catalyzed hydrolysis of the glycosidic bond, which separates the tricyclic base from the ribose sugar.[1][2][3] Additionally, wyosine derivatives are known to be highly photoreactive, meaning they can be altered or degraded upon exposure to light.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, it is crucial to control the experimental conditions strictly. This includes maintaining an optimal pH, controlling the temperature, and protecting the solution from light. For storage, it is recommended to keep the compound in a buffered solution at a low temperature and in a light-protected container.

Q4: Are there any specific buffer conditions that are recommended for working with this compound?

A4: While specific data for this compound is limited, studies on the parent compound, wyosine, indicate that the rate of acid-catalyzed hydrolysis is pH-dependent. To enhance stability, it is advisable to use a well-buffered solution at a neutral or slightly alkaline pH. It is also important to consider that buffer components themselves can sometimes react with sensitive compounds, so using common, well-characterized buffers is recommended.

Q5: What are the signs of degradation I should look for?

A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Signs of degradation include the appearance of new peaks in the chromatogram, a decrease in the peak area of the parent compound, and the detection of masses corresponding to the free base or other degradation products.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Activity or Concentration
  • Possible Cause: Acid-catalyzed hydrolysis of the glycosidic bond.

  • Troubleshooting Steps:

    • Verify Solution pH: Ensure the pH of your solution is neutral to slightly alkaline. Acidic conditions significantly accelerate the hydrolysis of the glycosidic bond in wyosine derivatives.[1][2][3]

    • Buffer Selection: Use a reliable buffer system to maintain a stable pH throughout the experiment.

    • Temperature Control: Perform experiments at the lowest feasible temperature to slow down the degradation kinetics.

    • Time Management: Minimize the time the compound spends in solution before use. Prepare fresh solutions for each experiment whenever possible.

Issue 2: Appearance of Unexpected Peaks in Analytical Runs (e.g., HPLC, LC-MS)
  • Possible Cause: Photodegradation or hydrolysis.

  • Troubleshooting Steps:

    • Light Protection: Protect your solutions from light at all stages of the experiment, from storage to analysis. Use amber vials or cover containers with aluminum foil.

    • Analyze Degradation Products: If possible, characterize the unexpected peaks using mass spectrometry to identify potential degradation products. The primary hydrolysis product would be the free N4-Desmethyl-N5-methyl wye base.

    • Review Solvent Purity: Ensure the solvents used are of high purity and free from acidic contaminants.

Quantitative Data on Wyosine Stability

The stability of wyosine, a closely related compound, has been studied, and the data provides valuable insights into the potential stability of this compound. The acid-catalyzed hydrolysis of wyosine follows first-order kinetics.[1][2]

Table 1: Rate Constants (k) for the Acid-Catalyzed Hydrolysis of Wyosine at Different pH Values and Temperatures

Temperature (°C)pHRate Constant (k) (s⁻¹)
801.01.3 x 10⁻³
802.01.4 x 10⁻⁴
803.01.5 x 10⁻⁵
601.01.6 x 10⁻⁴
602.01.7 x 10⁻⁵

Data extracted from studies on wyosine hydrolysis and should be considered as an approximation for this compound.[1][2]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Solvent Selection: Dissolve the solid this compound in a high-purity, sterile buffer at a neutral or slightly alkaline pH (e.g., phosphate-buffered saline, pH 7.4).

  • Concentration: Prepare a concentrated stock solution to minimize the volume added to experimental assays, thereby reducing the potential for solvent effects.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C in light-protected containers.

  • Handling During Use: When an aliquot is needed, thaw it on ice and keep it protected from light. Use the solution as quickly as possible and discard any unused portion of the thawed aliquot.

Protocol 2: Monitoring Stability by HPLC
  • Sample Preparation: Prepare a solution of this compound in the buffer of interest.

  • Incubation: Incubate the solution under the desired experimental conditions (e.g., specific pH, temperature, light exposure).

  • Time Points: At various time points, take an aliquot of the solution and immediately quench any reaction by flash-freezing or by adding a neutralizing agent if in an acidic or basic solution.

  • HPLC Analysis: Analyze the aliquots by reverse-phase HPLC with UV detection. Monitor the peak area of the parent compound and look for the appearance of new peaks over time.

  • Data Analysis: Plot the natural logarithm of the peak area of the parent compound versus time. The slope of this line will give the negative of the first-order degradation rate constant (-k).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_experiment Experimental Use A Weigh Solid Compound B Dissolve in Buffer (pH 7.4) A->B C Aliquot into Light-Protected Tubes B->C D Store at -80°C C->D E Thaw on Ice (Protect from Light) D->E F Perform Experiment E->F G Analyze Results F->G

Caption: Recommended workflow for handling this compound.

degradation_pathway Wyosine This compound Hydrolysis Acid-catalyzed Hydrolysis Wyosine->Hydrolysis H+ Photodegradation Photodegradation Wyosine->Photodegradation Light Products1 Free Base + Ribose Hydrolysis->Products1 Products2 Various Photoproducts Photodegradation->Products2

Caption: Major degradation pathways for this compound.

References

Technical Support Center: Overcoming Poor Yield in Enzymatic Synthesis of N5-Methylwyosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of N5-methylwyosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to help you overcome challenges related to poor reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is N5-methylwyosine and why is its enzymatic synthesis important?

A1: N5-methylwyosine is a hypermodified nucleoside found in the anticodon loop of transfer RNA (tRNA). Its complex structure is crucial for maintaining the correct reading frame during protein synthesis. Enzymatic synthesis offers a highly specific and efficient method to produce N5-methylwyosine and its analogs for research and therapeutic applications, avoiding the harsh conditions and potential side reactions associated with chemical synthesis.

Q2: What are the key enzymes and substrates involved in the enzymatic synthesis of N5-methylwyosine?

A2: The enzymatic synthesis of N5-methylwyosine is a multi-step process involving a cascade of enzymes. While the specific enzyme for the final N5-methylation is not explicitly defined in publicly available literature, it is understood to be part of the broader wyosine (B1684185) biosynthesis pathway. The key enzymes belong to the Trm5/TrmN and Taw families of methyltransferases. The primary substrates are a wyosine precursor molecule and the methyl donor, S-adenosyl-L-methionine (SAM).

Q3: What are the common causes of poor yield in the enzymatic synthesis of N5-methylwyosine?

A3: Poor yields can arise from several factors, including suboptimal reaction conditions (pH, temperature), enzyme instability or inactivity, substrate or cofactor limitation, product inhibition by S-adenosyl-L-homocysteine (SAH), and degradation of the final product. Contamination of reagents and improper purification techniques can also contribute to low recovery.

Q4: How can I begin to troubleshoot a low yield of N5-methylwyosine?

A4: Start by systematically evaluating each component of your reaction. Verify the activity of your enzymes and the integrity of your substrates and cofactors. Optimize reaction conditions such as pH, temperature, and incubation time. Ensure that the concentration of the methyl donor, SAM, is not limiting and consider strategies to mitigate product inhibition by SAH. Refer to the detailed troubleshooting guide below for a step-by-step approach.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the enzymatic synthesis of N5-methylwyosine.

Problem 1: Low or No Enzyme Activity
Possible Cause Recommended Solution
Suboptimal pH Most tRNA methyltransferases exhibit optimal activity in a pH range of 7.5-8.5. Prepare fresh buffer and verify the pH of your reaction mixture.
Suboptimal Temperature The optimal temperature for methyltransferases can vary. While many function well at 30-37°C, enzymes from thermophilic organisms may require higher temperatures.[1] If using a known enzyme, consult the literature for its specific temperature optimum. Otherwise, perform a temperature optimization experiment (e.g., 25°C, 30°C, 37°C, 42°C).
Enzyme Degradation/Inactivation Enzymes are sensitive to storage conditions and freeze-thaw cycles. Store enzymes in appropriate buffers containing cryoprotectants (e.g., glycerol) at -80°C. Avoid repeated freezing and thawing. Verify enzyme integrity using SDS-PAGE.
Presence of Inhibitors Contaminants in your enzyme preparation or reaction components can inhibit activity. Ensure high purity of all reagents. Be aware that some metal ions can inhibit methyltransferases.
Problem 2: Incomplete Substrate Conversion
Possible Cause Recommended Solution
Substrate Limitation Ensure the wyosine precursor is present at an appropriate concentration. Very high substrate concentrations can sometimes lead to substrate inhibition.
Cofactor (SAM) Limitation S-adenosyl-L-methionine (SAM) is consumed during the reaction. Ensure it is present in molar excess. The stability of SAM in solution can be an issue, so use freshly prepared solutions.
Product Inhibition by SAH The reaction product S-adenosyl-L-homocysteine (SAH) is a potent competitive inhibitor of most methyltransferases.[2][3] Consider adding an SAH hydrolase to the reaction mixture to degrade SAH as it is formed, thereby driving the reaction forward.
Problem 3: Product Degradation
Possible Cause Recommended Solution
Product Instability Modified nucleosides can be sensitive to pH and temperature.[4] Once the reaction is complete, proceed with purification promptly. Store the purified N5-methylwyosine at -80°C in a slightly acidic buffer to enhance stability.
Nuclease Contamination If your substrate is a tRNA molecule, ensure your reaction environment is free of RNases. Use RNase-free water, tubes, and pipette tips.

Data Presentation

Table 1: General Optimal Reaction Conditions for tRNA Methyltransferases

Parameter Typical Range Notes
pH 7.5 - 8.5Can be enzyme-specific.
Temperature 30°C - 42°CEnzymes from thermophiles may require higher temperatures.[1]
Enzyme Concentration 1 - 10 µMOptimal concentration should be determined empirically.
Substrate Concentration 10 - 100 µMHigher concentrations may lead to substrate inhibition.
SAM Concentration 1.5 - 2.0 mMShould be in molar excess to the substrate.

Table 2: Inhibition of tRNA Methyltransferases by S-adenosyl-L-homocysteine (SAH)

Enzyme Ki for SAH Reference
m2-guanine methyltransferase I8 µM[2]
m1-adenine methyltransferase2.4 µM[2]
m2-guanine methyltransferase II0.3 µM[2]
Guanine-1 tRNA methyltransferase~0.4 µM (for N6-methyl-SAH)[3]

Experimental Protocols

Protocol 1: Standard Enzymatic Synthesis of N5-Methylwyosine

This protocol provides a general starting point for the enzymatic synthesis. Optimization will be required based on the specific enzyme and substrate used.

  • Reaction Setup:

    • In a sterile, RNase-free microcentrifuge tube, combine the following on ice:

      • 10X Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 50 mM DTT)

      • Wyosine precursor substrate (to a final concentration of 50 µM)

      • S-adenosyl-L-methionine (SAM) (to a final concentration of 1 mM, freshly prepared)

      • N5-wyosine methyltransferase enzyme (to a final concentration of 5 µM)

      • Nuclease-free water to the final reaction volume.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 1-4 hours.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortexing.

  • Product Extraction:

    • Centrifuge at high speed for 5 minutes.

    • Carefully transfer the aqueous (upper) phase to a new tube.

  • Purification:

    • Proceed immediately to HPLC purification as described in Protocol 3.

Protocol 2: Assay for Methyltransferase Activity

This protocol can be used to verify the activity of your enzyme preparation.

  • Reaction Setup:

    • Prepare the reaction mixture as described in Protocol 1, but include a radioactive tracer such as [³H]-SAM.

  • Time-course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the reaction mixture and spot it onto a DEAE-cellulose filter disc.

  • Washing:

    • Wash the filter discs three times with a cold solution of 5% trichloroacetic acid (TCA) to remove unincorporated [³H]-SAM.

    • Wash once with ethanol (B145695) and allow to air dry.

  • Quantification:

    • Measure the radioactivity on the filter discs using a scintillation counter.

    • Plot the incorporated radioactivity over time to determine the initial reaction velocity.

Protocol 3: HPLC Purification of N5-Methylwyosine

This protocol is a general method for the purification of modified nucleosides using reversed-phase HPLC.

  • Column: C18 reversed-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • Start with a linear gradient of 0-25% Mobile Phase B over 30 minutes.

    • Follow with a steeper gradient to 100% Mobile Phase B to elute any remaining hydrophobic compounds.

  • Detection:

    • Monitor the elution profile at 260 nm and 310 nm (wyosine derivatives have a characteristic absorbance around 310 nm).

  • Fraction Collection:

    • Collect fractions corresponding to the N5-methylwyosine peak.

  • Desalting and Lyophilization:

    • Pool the collected fractions and remove the TEAA buffer by repeated lyophilization from water.

    • Store the purified product at -80°C.

Visualizations

Enzymatic_Pathway_N5_Methylwyosine Guanosine Guanosine in tRNA m1G m1G Guanosine->m1G Trm5 Wyosine_precursor Wyosine Precursor m1G->Wyosine_precursor Taw/Tyw enzymes SAH1 SAH m1G->SAH1 N5_methylwyosine N5-Methylwyosine Wyosine_precursor->N5_methylwyosine N5-Methyltransferase (putative) SAH2 SAH N5_methylwyosine->SAH2 SAM1 SAM SAM1->m1G SAM2 SAM SAM2->N5_methylwyosine Troubleshooting_Workflow start Low Yield of N5-Methylwyosine check_enzyme Check Enzyme Activity start->check_enzyme enzyme_ok Enzyme Active? check_enzyme->enzyme_ok check_conditions Check Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_components Check Reaction Components components_ok Components Intact & Sufficient? check_components->components_ok optimize_purification Optimize Purification purification_ok Purification Efficient? optimize_purification->purification_ok enzyme_ok->check_conditions Yes replace_enzyme Replace/Repurify Enzyme enzyme_ok->replace_enzyme No conditions_ok->check_components Yes optimize_conditions Optimize pH, Temp, Time conditions_ok->optimize_conditions No components_ok->optimize_purification Yes optimize_components Optimize Substrate/SAM Conc., Add SAH Hydrolase components_ok->optimize_components No modify_purification Modify HPLC Protocol purification_ok->modify_purification No success Yield Improved purification_ok->success Yes replace_enzyme->check_enzyme fail Consult Further replace_enzyme->fail optimize_conditions->check_conditions optimize_conditions->fail optimize_components->check_components optimize_components->fail modify_purification->optimize_purification modify_purification->fail Reaction_Components_Yield Yield N5-Methylwyosine Yield Enzyme Active Enzyme Enzyme->Yield + Substrate Wyosine Precursor Substrate->Yield + SAM S-adenosyl-methionine (SAM) SAM->Yield + SAH S-adenosyl-homocysteine (SAH) SAM->SAH Reaction Byproduct Conditions Optimal Conditions (pH, Temp) Conditions->Yield + SAH->Yield - (Inhibition)

References

Technical Support Center: Refinement of NMR Data Acquisition for Wyosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of wyosine (B1684185) derivatives, with a focus on compounds like N4-Desmethyl-N5-methyl wyosine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the acquisition and refinement of NMR data for this unique class of hypermodified nucleosides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in acquiring high-quality NMR spectra for wyosine derivatives?

A1: Wyosine derivatives, including this compound, present several challenges for NMR analysis due to their complex structure and physicochemical properties:

  • Poor Solubility: These molecules often exhibit limited solubility in common NMR solvents, leading to low signal-to-noise ratios.

  • Signal Overlap: The presence of multiple aromatic protons and sugar moieties can result in significant peak overlap in 1D ¹H NMR spectra, complicating analysis.[1]

  • Broad Peaks: Aggregation, conformational exchange, or the presence of paramagnetic impurities can lead to broad spectral lines, obscuring coupling information and reducing resolution.[1]

  • Complex Coupling Patterns: The intricate spin systems within the tricyclic core and the ribose sugar can produce complex and overlapping multiplets.

Q2: Which NMR solvents are recommended for this compound?

A2: The choice of solvent is critical and often requires empirical testing. Commonly used deuterated solvents for modified nucleosides include:

  • DMSO-d₆: Its high polarity can aid in dissolving these complex molecules.

  • Methanol-d₄: Another polar option that can be effective.

  • Water (D₂O) with a co-solvent: For biological samples, buffered D₂O is essential. A small amount of an organic co-solvent like DMSO-d₆ may be necessary to improve solubility.

  • Benzene-d₆: In some cases, aromatic solvents can induce different chemical shifts and resolve overlapping signals.[1]

Q3: What are the typical concentration ranges for NMR samples of wyosine derivatives?

A3: For standard ¹H NMR, a concentration of 1-5 mg in 0.5-0.6 mL of solvent is a good starting point. For more demanding experiments like ¹³C or 2D NMR, higher concentrations (10-20 mg) are preferable to achieve adequate signal-to-noise in a reasonable time. However, be mindful that high concentrations can lead to aggregation and line broadening.[1]

Q4: How can I confirm the presence of exchangeable protons (e.g., NH, OH) in my spectrum?

A4: To identify exchangeable protons, you can perform a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the ¹H spectrum. The peaks corresponding to exchangeable protons will either disappear or significantly decrease in intensity.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during NMR data acquisition for wyosine derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Poor Signal-to-Noise Ratio Low sample concentration. Insufficient number of scans.Increase sample concentration if solubility allows. Increase the number of scans (signal-to-noise increases with the square root of the number of scans). Use a higher field NMR spectrometer if available.
Broad, Unresolved Peaks Sample aggregation. Presence of paramagnetic impurities. Poor shimming. Conformational exchange.Dilute the sample or try a different solvent to disrupt aggregation. Filter the sample to remove any particulate matter. Ensure the sample and solvent are free from paramagnetic metals. Re-shim the magnet carefully. Acquire spectra at different temperatures to investigate dynamic processes.
Overlapping Signals in ¹H Spectrum Inherent complexity of the molecule.Utilize 2D NMR techniques such as COSY, TOCSY, HSQC, and HMBC to resolve individual spin systems and correlations.[2][3] Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆) to induce chemical shift changes.[1]
Baseline Distortions (Rolling Baseline) Incorrect receiver gain setting. Truncated Free Induction Decay (FID).Use the automatic receiver gain setting on the spectrometer. If manual adjustment is necessary, ensure the FID is not clipped. Increase the acquisition time to allow the FID to decay fully to zero.
Phasing Problems Incorrect phase correction.Perform manual phase correction carefully for both zero-order and first-order phasing.
Presence of Water Signal (in non-D₂O solvents) Use of non-anhydrous deuterated solvents.Use freshly opened or properly stored anhydrous deuterated solvents. For samples in organic solvents where a water peak is problematic, consider solvent suppression techniques.

Data Presentation: Representative NMR Data

The following table provides representative ¹H and ¹³C NMR chemical shifts for a wyosine derivative like this compound. Note: These are hypothetical values for illustrative purposes and may not correspond to experimentally verified data for the specific molecule. Actual chemical shifts will be influenced by the solvent, temperature, and pH.

Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Wyosine Core
27.8 - 8.2145 - 150
4-CH₃3.5 - 3.830 - 35
5-155 - 160
5-CH₃3.9 - 4.235 - 40
77.5 - 7.9135 - 140
8-110 - 115
9-175 - 180
Ribose Moiety
1'5.8 - 6.285 - 90
2'4.5 - 4.970 - 75
3'4.3 - 4.770 - 75
4'4.1 - 4.580 - 85
5'a, 5'b3.7 - 4.060 - 65

Experimental Protocols

Standard ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve 1-5 mg of the purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): Start with 16 scans and increase as needed for desired signal-to-noise.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Perform phase correction (zero- and first-order).

    • Apply baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

2D NMR for Structural Elucidation (HSQC)
  • Sample Preparation: A more concentrated sample (10-20 mg in 0.6 mL) is recommended.

  • Spectrometer Setup:

    • Follow the same locking, tuning, and shimming procedures as for ¹H NMR. The probe must also be tuned for ¹³C.

  • Acquisition Parameters (Example for a Bruker spectrometer):

    • Pulse Program: hsqcedetgpsisp2.3 (or a similar sensitivity-enhanced, edited HSQC sequence).

    • Spectral Width (SW): ¹H dimension: 12-16 ppm; ¹³C dimension: 160-180 ppm.

    • Number of Points (TD): F2 (¹H): 2048; F1 (¹³C): 256-512.

    • Number of Scans (NS): 8-16 per increment, or more for dilute samples.

    • Relaxation Delay (D1): 1.5 seconds.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine bell) in both dimensions.

    • Perform Fourier transform, phase correction, and baseline correction.

Visualizations

Biosynthesis of Wybutosine (B12426080)

The biosynthesis of wybutosine (yW), a related hypermodified nucleoside, from guanosine (B1672433) provides context for the complexity of these molecules. The pathway involves a series of enzymatic modifications.[4][5][6][7][8] this compound is an analogue within this family of compounds.

Wybutosine_Biosynthesis G37 Guanosine-37 in pre-tRNA m1G37 m¹G-37 G37->m1G37 Methylation imG14 imG-14 (4-demethylwyosine) m1G37->imG14 Tricyclic Ring Formation yW86 yW-86 imG14->yW86 Side Chain Addition yW72 yW-72 yW86->yW72 N4-Methylation yW Wybutosine (yW) yW72->yW Further Side Chain Modification TRM5 TRM5 TYW1 TYW1 TYW2 TYW2 TYW3 TYW3 TYW4 TYW4

Caption: The enzymatic pathway for the biosynthesis of wybutosine.

General NMR Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and resolving common issues during NMR data acquisition.

NMR_Troubleshooting Start Poor Quality Spectrum CheckShimming Check Shimming Start->CheckShimming Broad/Asymmetric Peaks CheckSample Check Sample (Concentration, Solubility, Purity) Start->CheckSample Low S/N or Broad Peaks CheckParameters Check Acquisition Parameters Start->CheckParameters Baseline/Phasing Issues Acquire2D Acquire 2D NMR Start->Acquire2D Overlapping Peaks ReShim Re-shim CheckShimming->ReShim Poor PrepareNewSample Prepare New Sample (Filter, Change Solvent/Concentration) CheckSample->PrepareNewSample Problem Identified AdjustParameters Adjust Parameters (NS, AQ, D1, SW) CheckParameters->AdjustParameters Incorrect GoodSpectrum Good Quality Spectrum ReShim->GoodSpectrum PrepareNewSample->GoodSpectrum AdjustParameters->GoodSpectrum Acquire2D->GoodSpectrum

Caption: A workflow for troubleshooting common NMR acquisition issues.

References

Technical Support Center: Analysis of Wyosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve challenges associated with the liquid chromatography-mass spectrometry (LC-MS) analysis of wyosine (B1684185) derivatives, particularly the issue of co-elution.

Frequently Asked Questions (FAQs)

Q1: Why do my wyosine derivatives frequently co-elute during LC-MS analysis?

A1: Co-elution of wyosine derivatives is a common challenge primarily due to their structural similarity. Many derivatives are isomers, differing only in the position of a single methyl group (e.g., wyosine (imG) and isowyosine (B13420988) (imG2)) or other functional groups on the same core tricyclic structure.[1][2] This makes achieving baseline chromatographic separation difficult, as they exhibit very similar physicochemical properties and interactions with the stationary phase.

Q2: I'm observing poor peak shape (e.g., tailing or fronting) for my wyosine derivative peaks. What are the likely causes and solutions?

A2: Poor peak shape is often caused by secondary interactions with the stationary phase, improper mobile phase pH, or column degradation. Wyosine derivatives are hydrophobic and contain basic nitrogen atoms, which can interact with residual silanols on silica-based columns, leading to tailing.[3][4]

  • pH Adjustment: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for the analytes.

  • Column Choice: Consider using a high-purity silica (B1680970) column with end-capping or switching to a different stationary phase chemistry.

  • Mobile Phase Additives: Using a low concentration of an ion-pairing agent or an acidic modifier like formic acid can improve peak shape by masking silanol (B1196071) interactions and ensuring consistent protonation.[5]

Q3: My chromatographic separation is acceptable, but the mass spectrometry signal is weak or unstable. What should I investigate?

A3: Weak or unstable MS signals can be attributed to ion suppression from the sample matrix or mobile phase additives, or suboptimal ion source settings.[6][7]

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of your target analytes.[7] Improving sample clean-up or enhancing chromatographic separation to move the analyte peak away from interfering substances can help.[7]

  • Mobile Phase Compatibility: Non-volatile additives, such as phosphate (B84403) buffers or certain ion-pairing agents, are not compatible with mass spectrometry and can contaminate the ion source, leading to signal loss.[8] Always use volatile mobile phase components like formic acid, ammonium (B1175870) acetate, or volatile ion-pairing reagents (e.g., triethylamine) for LC-MS.[8]

  • Ion Source Optimization: Ensure that ion source parameters (e.g., gas flows, temperatures, voltages) are optimized for your specific compounds to achieve efficient desolvation and ionization.[6]

Q4: What is the best starting point for separating complex mixtures of wyosine derivatives found in archaea?

A4: Archaeal tRNA can contain a diverse range of wyosine derivatives, including imG-14, imG, imG2, and mimG.[3][9][10] Given their structural diversity and varying hydrophobicity, a gradient elution method using either Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended. IP-RPLC is often the first choice due to the charged nature of the nucleosides, while HILIC can provide alternative selectivity, especially for more polar derivatives.[11][12][13]

Troubleshooting Guide: Resolving Co-eluting Wyosine Derivatives

Co-elution can prevent accurate identification and quantification. This guide provides systematic strategies to improve the resolution of closely eluting wyosine derivatives.

Strategy 1: Optimization of Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC)

IP-RPLC is a powerful technique for separating charged analytes like modified nucleosides on a reversed-phase column (e.g., C18).[12] The ion-pairing (IP) reagent forms a neutral complex with the analyte, increasing its retention and allowing for separation based on hydrophobicity.[14]

  • Choice of IP Reagent: The size and hydrophobicity of the IP reagent's alkyl chain significantly impact retention and selectivity. Longer chains generally increase retention.[15]

  • Concentration of IP Reagent: Higher concentrations can improve peak shape but may also lead to ion suppression in the MS.

  • Mobile Phase pH: Controls the ionization state of the analytes and the IP reagent.

  • Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity and resolve co-eluting peaks.[16]

Ion-Pairing ReagentCommon AbbreviationTypical ConcentrationCharacteristics & Considerations
Triethylamine / Acetic AcidTEAA100 mMGood for UV analysis but can cause significant ion suppression in MS.[12]
Hexylamine / Acetic AcidHAA5-15 mMOffers stronger retention and better resolution than TEAA for some oligonucleotides.[12] MS compatible.
Dibutylamine / Acetic AcidDBAA5-15 mMProvides even greater retention; useful for more polar derivatives.[12] MS compatible.
Trifluoroacetic AcidTFA0.05-0.1%A strong ion-pairing agent that can improve peak shape but is known to cause severe ion suppression in positive-ion ESI-MS.[8]

The following workflow provides a systematic approach to developing a robust IP-RPLC method.

Caption: Workflow for troubleshooting co-elution in IP-RPLC experiments.

Strategy 2: Implementation of Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative to RPLC for polar and charged compounds.[11] It separates analytes based on their partitioning into a water-enriched layer on the surface of a polar stationary phase.[11] HILIC often provides orthogonal selectivity to RPLC and uses MS-friendly mobile phases with high organic content, which can enhance ESI sensitivity.[11]

  • When analytes are too polar and have insufficient retention in RPLC.

  • When IP-RPLC optimization fails to resolve critical isomers.

  • When seeking an orthogonal separation method for 2D-LC analysis.

Stationary PhaseChemistrySeparation Characteristics
Amide Bonded with carbamoyl (B1232498) groupsExcellent for polar neutral and charged compounds. Good durability.
Zwitterionic Contains both positive and negative charges (e.g., sulfobetaine)Offers unique selectivity through a combination of hydrophilic and electrostatic interactions.[13]
Poly-hydroxy Bonded with sugar-like moietiesProvides strong hydrophilic interactions, suitable for very polar compounds.[13]
Bare Silica Unbonded silicaCan be used in HILIC mode but may have lower reproducibility and peak shape issues for basic compounds.

This diagram helps in selecting the appropriate chromatographic mode.

HILIC_Decision start_node Start: New Analytical Method for Wyosine Derivatives decision1 Are derivatives well-retained in RPLC (k > 2)? start_node->decision1 decision_node decision_node process_node process_node rplc Use Ion-Pairing RPLC (See Guide 1) decision1->rplc Yes hilic Use HILIC (Provides orthogonal selectivity) decision1->hilic No decision2 Are critical pairs (isomers) co-eluting after RPLC optimization? rplc->decision2 decision2->hilic Yes success Method Goal Achieved decision2->success No

References

Technical Support Center: Regioselective Methylation of Desmethylwyosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective methylation of desmethylwyosine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for this specific synthetic challenge.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the methylation of desmethylwyosine?

A1: The main challenge is achieving regioselectivity. Desmethylwyosine (imG-14) has multiple potential methylation sites, particularly the N4 and N5 positions of the imidazopurine ring system. Many standard methylation procedures result in a mixture of isomers, with the undesired N5-methylated product often being the major component.[1] Controlling the reaction to selectively methylate the N4 position to yield wyosine (B1684185) (imG) is the key difficulty.

Q2: Which methylation strategy offers the best regioselectivity for the N4 position?

A2: A highly effective method for regioselective N4-methylation involves the use of an organozinc reagent, specifically a Simmons-Smith like reagent formed in situ from diiodomethane (B129776) (CH₂I₂) and diethylzinc (B1219324) (Zn(C₂H₅)₂).[2][3] This approach has been shown to exclusively yield the N4-methylated product, wyosine, with no detectable formation of the N5-isomer.[3]

Q3: Why is diazomethane (B1218177) not recommended for this synthesis?

A3: While diazomethane is a common methylating agent, its reaction with desmethylwyosine triacetate is not regioselective and produces the desired N4-methylwyosine in very low yields (around 3%). The major product of this reaction is the undesired N5-methylated isomer.[1]

Q4: Are protecting groups necessary for this reaction?

A4: Yes, protection of the ribose hydroxyl groups is crucial. The most commonly cited successful protocol uses the tri-O-acetylated form of desmethylwyosine (N4-desmethylwyosine-triacetate) as the starting material.[3] This prevents side reactions at the sugar moiety and improves the solubility and stability of the nucleoside during the organometallic reaction.

Q5: How can I confirm that I have synthesized the correct N4-methyl isomer?

A5: Confirmation of the correct isomer requires spectroscopic analysis. A combination of ¹H NMR, ¹³C NMR, and mass spectrometry is essential.[1][4] Specific differences in the chemical shifts of the methyl group and adjacent protons/carbons, as well as distinct fragmentation patterns in mass spectrometry, can be used to distinguish between the N4 and N5-methylated products.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of wyosine using the organozinc method. 1. Inactive Zinc Reagent: Organozinc reagents are sensitive to air and moisture.[5] 2. Poor Quality Reagents: Diethylzinc or diiodomethane may be degraded. 3. Incorrect Reaction Temperature: The reaction is typically performed at low temperatures.1. Ensure strict anhydrous and inert atmosphere (e.g., Argon or Nitrogen). Use freshly opened or properly stored reagents. Consider using commercially available solutions of diethylzinc. 2. Use freshly distilled diiodomethane and high-purity diethylzinc. 3. Maintain the reaction temperature at -20°C during the formation of the organozinc reagent and subsequent addition of the desmethylwyosine substrate.[3]
Formation of multiple products (lack of regioselectivity). 1. Incorrect Methylating Agent: Use of a non-selective reagent like diazomethane. 2. Reaction Conditions Favoring Isomerization: Presence of acidic or basic impurities during workup.1. Switch to the recommended organozinc (CH₂I₂/Zn(C₂H₅)₂) method for high N4-selectivity.[3] 2. Ensure a carefully controlled, neutral workup procedure. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and perform extractions with high-purity solvents.
Difficulty separating N4- and N5-methylated isomers. The isomers have very similar polarities, making chromatographic separation challenging.1. High-Performance Liquid Chromatography (HPLC): Use a reversed-phase column (e.g., C18 or a biphenyl (B1667301) phase for enhanced selectivity of aromatic isomers).[6] 2. Gradient Elution: Employ a shallow gradient of acetonitrile (B52724) or methanol (B129727) in water/buffer to maximize resolution.[7][8] 3. Column Choice: Phenyl-based columns can offer different selectivity for aromatic isomers compared to standard C18 columns.[9]
Ambiguous NMR spectra. 1. Presence of both N4 and N5 isomers. 2. Incomplete removal of acetyl protecting groups. 3. Solvent peaks obscuring key signals. 1. Purify the sample further using HPLC. Compare the spectra to literature values for wyosine and its isomers.[4][10] 2. Ensure the deprotection step (e.g., with methanolic ammonia) has gone to completion. Monitor by TLC or LC-MS. 3. Use a deuterated solvent (e.g., DMSO-d₆) that does not have signals in the regions of interest.

Data Summary

The following table summarizes the reported yields for different methylation strategies.

Methylation Method Substrate Product Reported Yield Regioselectivity Reference
Organozinc (CH₂I₂ + Zn(C₂H₅)₂)N4-desmethylwyosine-triacetateN4-methylwyosine-triacetate76%Highly N4-selective[3]
Diazomethane (CH₂N₂)N4-desmethylwyosine-triacetateN4-methylwyosine-triacetate~3%Non-selective (Major product is N5-isomer)[1]

Experimental Protocols & Characterization

Key Experiment: Regioselective N4-Methylation using Organozinc Reagent

This protocol is adapted from the highly regioselective synthesis of wyosine-triacetate.[3]

Objective: To achieve regioselective methylation at the N4 position of N4-desmethylwyosine-triacetate.

Materials:

  • N4-desmethylwyosine-triacetate

  • Diethylzinc (Zn(C₂H₅)₂) solution (e.g., 1.0 M in hexanes)

  • Diiodomethane (CH₂I₂)

  • Anhydrous dimethoxyethane (glyme) or diethyl ether

  • Anhydrous dichloromethane (B109758) (DCM) for substrate dissolution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: All glassware must be oven-dried, and the reaction must be conducted under a strict inert atmosphere (Argon or Nitrogen).

  • Reagent Preparation: In a flame-dried flask, dissolve N4-desmethylwyosine-triacetate in anhydrous DCM. In a separate flask, prepare the organozinc reagent by adding diiodomethane to a solution of diethylzinc in anhydrous glyme or diethyl ether at -20°C. Stir for 15 minutes.

  • Methylation Reaction: Slowly add the solution of N4-desmethylwyosine-triacetate to the freshly prepared organozinc reagent at -20°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield pure wyosine-triacetate.

  • Deprotection (if required): The acetyl groups can be removed by treating the wyosine-triacetate with a solution of ammonia (B1221849) in methanol.

Product Characterization
  • ¹H and ¹³C NMR Spectroscopy: The key to confirming regioselectivity is to compare the NMR spectra of the product with known data for N4-methylwyosine (wyosine) and the potential N5-methyl isomer. The chemical shift of the newly introduced methyl group and the shifts of the protons and carbons in the imidazopurine ring will be diagnostic.[4][10]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the methylated product. Tandem MS (MS/MS) can reveal fragmentation patterns that may help distinguish between the N4 and N5 isomers based on the stability of the resulting fragment ions.[11][12]

Visual Guides

Logical Workflow for Regioselective Methylation

Workflow for Regioselective Methylation of Desmethylwyosine cluster_prep Preparation cluster_reaction Regioselective Methylation cluster_analysis Workup & Analysis start Start with Desmethylwyosine protect Protect Ribose Hydroxyls (Acetylation) start->protect Acetic Anhydride, Pyridine methylate Add Protected Desmethylwyosine to Organozinc Reagent protect->methylate reagent Prepare Organozinc Reagent (CH2I2 + Zn(Et)2) -20°C, Inert Atmosphere reagent->methylate workup Quench (NH4Cl), Extract & Purify (Silica Chromatography) methylate->workup analysis Characterize Product (NMR, MS) workup->analysis deprotect Deprotect (Optional) (NH3/MeOH) analysis->deprotect Confirm N4-isomer end_product Final Product: N4-Methylwyosine deprotect->end_product

Caption: Experimental workflow for the synthesis of N4-methylwyosine.

Decision Pathway for Troubleshooting Isomer Formation

Troubleshooting Isomer Formation start Reaction Complete. Analyze Crude Product (LC-MS, NMR). check_isomers Is more than one methylated isomer detected? start->check_isomers wrong_reagent Problem: Non-selective reagent used (e.g., Diazomethane). check_isomers->wrong_reagent Yes single_isomer Single Isomer Detected. check_isomers->single_isomer No review_reagent Solution: Switch to Organozinc (CH2I2/Zn(Et)2) method for N4-selectivity. wrong_reagent->review_reagent confirm_structure Confirm structure is N4-methyl (Wyosine) via NMR comparison. single_isomer->confirm_structure success Success: Proceed with purification. confirm_structure->success

Caption: Decision tree for analyzing methylation reaction outcomes.

References

Validation & Comparative

Unambiguous Structure Verification: A Comparative Guide to the Validation of N4-Desmethyl-N5-methyl wyosine by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of modified nucleosides is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative techniques for the structural validation of complex molecules like N4-Desmethyl-N5-methyl wyosine (B1684185). We present supporting experimental data for a closely related wyosine derivative to illustrate the power of NMR in providing unambiguous atomic-level information.

The structural integrity of a molecule is intrinsically linked to its biological function. In the realm of drug discovery and molecular biology, even minor stereochemical changes or incorrect substituent placement can lead to vastly different activities. Therefore, rigorous structural validation is a critical step in the research and development pipeline. While various analytical techniques can provide structural information, NMR spectroscopy stands out for its ability to deliver a complete and detailed three-dimensional picture of a molecule in solution.

This guide will delve into the application of NMR for the structural validation of N4-Desmethyl-N5-methyl wyosine, a modified nucleoside. Due to the limited availability of specific NMR data for this exact molecule in publicly accessible literature, this guide will utilize data from a comprehensive study on wyosine derivatives to demonstrate the principles and methodologies.[1] This approach serves as a practical blueprint for the structural characterization of similarly complex nucleosides.

Comparative Analysis of Structural Elucidation Techniques

While NMR is a powerful tool, it is often used in conjunction with other methods to provide a holistic structural confirmation. Below is a comparison of NMR with two common alternative techniques: Mass Spectrometry and X-ray Crystallography.

FeatureNMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Principle Exploits the magnetic properties of atomic nuclei to determine their chemical environment and connectivity.Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition.Analyzes the diffraction pattern of X-rays passing through a crystalline solid to determine the arrangement of atoms.
Sample State Solution or solid-state. Provides information on the molecule's conformation in a biologically relevant solution state.Gas phase. Requires ionization of the sample.Crystalline solid. Requires the growth of high-quality single crystals.
Information Provided Detailed 3D structure, stereochemistry, connectivity, and dynamic information.Molecular weight, elemental formula, and fragmentation patterns which can infer structure.Precise atomic coordinates in the solid state, bond lengths, and bond angles.
Strengths - Non-destructive- Provides detailed information on molecular dynamics and conformation in solution.- Unambiguous determination of isomers.- High sensitivity- Requires very small sample amounts.- Can be coupled with chromatography for complex mixture analysis.- Provides atomic-resolution structures.- Well-established technique for macromolecules.
Limitations - Lower sensitivity compared to MS.- Can be challenging for very large molecules.- Requires isotopically labeled samples for certain experiments.- Does not directly provide 3D structural information.- Isomers can be difficult to distinguish.- Fragmentation analysis can be complex.- Requires crystallizable samples, which can be a significant bottleneck.- The crystal structure may not represent the solution-state conformation.- Does not provide information on molecular dynamics.

NMR-Based Structural Validation Workflow

The validation of a novel or modified nucleoside like this compound using NMR involves a series of experiments that, when analyzed together, provide a complete structural assignment.

G cluster_0 Sample Preparation cluster_1 1D NMR Experiments cluster_2 2D NMR Experiments cluster_3 Structure Elucidation Sample Synthesized Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Proton_NMR 1H NMR Dissolution->Proton_NMR Carbon_NMR 13C NMR Dissolution->Carbon_NMR COSY COSY (1H-1H Correlation) Proton_NMR->COSY HSQC HSQC (1H-13C Correlation) Proton_NMR->HSQC HMBC HMBC (Long-Range 1H-13C Correlation) Proton_NMR->HMBC NOESY NOESY (Through-Space 1H-1H Correlation) Proton_NMR->NOESY Carbon_NMR->HSQC Carbon_NMR->HMBC Assignment Spectral Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment NOESY->Assignment Structure Structure Validation Assignment->Structure

Caption: Workflow for NMR-based structure validation.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. The following outlines a general procedure for the NMR analysis of a modified nucleoside.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift dispersion.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

2. NMR Data Acquisition:

  • All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1H NMR: Acquire a standard one-dimensional proton spectrum to identify the number and types of protons present.

  • 13C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for assembling the molecular skeleton.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and three-dimensional conformation of the molecule.

Data Presentation: NMR Data for a Wyosine Derivative

The following table summarizes the ¹H and ¹³C NMR chemical shifts for a wyosine derivative, illustrating the type of data obtained from NMR experiments. These assignments are made possible through the combined analysis of 1D and 2D NMR spectra.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Aglycone
2-148.5H8 → C2, C4, C5a
4-158.2H8 → C4, C5
57.85 (s)115.6H5 → C4, C5a, C7, C8a
5a-140.1H5 → C5a, C7
77.58 (s)128.9H5 → C7, H8 → C7
88.21 (s)135.4H8 → C2, C4, C5a, C7, C8a
8a-145.3H8 → C8a
4-CH₃3.65 (s)30.14-CH₃ → C4, C5
6-CH₃2.55 (s)15.86-CH₃ → C5a, C7
Ribose
1'5.95 (d, J=5.2 Hz)87.5H1' → C2', C4', C2, C8
2'4.65 (t, J=5.2 Hz)74.3H2' → C1', C3'
3'4.25 (t, J=5.2 Hz)70.8H3' → C2', C4'
4'4.10 (m)85.9H4' → C1', C3', C5'
5'a, 5'b3.75 (m), 3.68 (m)61.9H5'a, H5'b → C4'

Note: The data presented is based on a representative wyosine derivative and serves as an illustrative example. Chemical shifts and coupling constants for this compound may vary.

Visualizing Connectivity: HMBC Correlations

The following diagram illustrates the key long-range proton-carbon correlations (HMBC) that are instrumental in assembling the core structure of the wyosine nucleoside.

Caption: Key HMBC correlations for structural assignment.

References

A Comparative Analysis of Wyosine and its Biosynthetic Precursor, 4-Demethylwyosine, in Translational Fidelity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the function of the hypermodified nucleoside wyosine (B1684185) (yW) and its immediate biosynthetic precursor, 4-demethylwyosine (B1206707) (imG-14), in the context of transfer RNA (tRNA) function and translational fidelity. Wyosine, found at position 37 of tRNAPhe, plays a critical role in maintaining the reading frame during protein synthesis.[1][2][3] Understanding the functional differences between the fully modified wyosine and its precursor is crucial for research into the regulation of translation and for the development of novel therapeutic strategies targeting protein synthesis.

While the user's original query specified "N4-Desmethyl-N5-methyl wyosine," this is not a recognized, naturally occurring wyosine derivative with established functional data. The term "N4-Desmethyl" accurately describes 4-demethylwyosine (imG-14), a key intermediate in the wyosine biosynthetic pathway.[3][4] This guide will therefore focus on the scientifically robust comparison between wyosine and 4-demethylwyosine.

Quantitative Functional Comparison

The primary function of wyosine at position 37 of tRNAPhe is to stabilize codon-anticodon interactions and prevent ribosomal frameshifting.[1][2][3] The absence of a complete wyosine modification, resulting in the presence of its precursor 4-demethylwyosine, has been shown to significantly impair this function, leading to an increase in translational errors.

Functional ParametertRNAPhe with Wyosine (Wild Type)tRNAPhe with 4-Demethylwyosine (imG-14)tRNAPhe with m¹G37 (Unmodified Precursor)
Ribosomal Frameshifting Frequency ~15%~25%Up to 35%

Data is synthesized from studies on the SCV-LA virus frameshift element and reflects the relative increase in frameshifting with less modified tRNA at position 37.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and quantify the function of wyosine and its derivatives.

Analysis of tRNA Modifications by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is used to identify and quantify the presence of modified nucleosides like wyosine and 4-demethylwyosine in a tRNA sample.

Methodology:

  • tRNA Purification: Isolate total tRNA from the desired cells or tissues using appropriate RNA purification kits. For higher purity, tRNA can be further purified by high-performance liquid chromatography (HPLC).[5]

  • Enzymatic Hydrolysis:

    • Digest 1-5 µg of purified tRNA to its constituent nucleosides.

    • Incubate the tRNA with a mixture of nuclease P1 (to digest the RNA to 5'-mononucleotides) and bacterial alkaline phosphatase (to dephosphorylate the mononucleotides to nucleosides) in a suitable buffer.[5]

    • A typical reaction would be in a final volume of 50 µL containing 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3), 2 units of nuclease P1, and 2 units of alkaline phosphatase, incubated at 37°C for 2 hours.

  • LC-MS Analysis:

    • Inject the digested nucleoside mixture into a reversed-phase HPLC column coupled to a triple quadrupole mass spectrometer.[5]

    • Separate the nucleosides using a gradient of mobile phases, typically water with a small amount of formic acid (Phase A) and acetonitrile (B52724) or methanol (B129727) with formic acid (Phase B).

    • The mass spectrometer is operated in positive ion mode using dynamic multiple reaction monitoring (DMRM) to detect and quantify the specific mass-to-charge ratio (m/z) of wyosine and 4-demethylwyosine.[5]

  • Quantification: The amount of each modified nucleoside is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to a standard curve generated with known amounts of purified nucleoside standards.

In Vitro Frameshift Suppression Assay

This assay measures the frequency of ribosomal frameshifting induced by a specific mRNA sequence in the presence of tRNAs with different modifications.

Methodology:

  • Reporter Construct Preparation:

    • Generate a reporter mRNA containing a known frameshift-inducing sequence (e.g., a slippery sequence followed by a pseudoknot). This is typically a dual-luciferase reporter system where the expression of the second luciferase is dependent on a -1 ribosomal frameshift.

  • In Vitro Translation System:

    • Prepare a cell-free translation system, such as a rabbit reticulocyte lysate or a reconstituted PURE (Protein Synthesis Using Recombinant Elements) system.

    • The PURE system allows for precise control over the components of the translation machinery, including the specific tRNA species.

  • Preparation of Modified tRNAs:

    • Isolate tRNAPhe from wild-type cells (containing wyosine) and from mutant strains that accumulate 4-demethylwyosine.

    • Alternatively, in vitro transcribe and modify tRNA using purified enzymes.

  • Translation Reaction:

    • Set up in vitro translation reactions containing the reporter mRNA, the cell-free translation system, and either the wyosine-containing or 4-demethylwyosine-containing tRNAPhe.

    • Incubate the reactions at the optimal temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60-90 minutes).

  • Quantification of Frameshifting:

    • Measure the activity of both luciferases using a luminometer.

    • The frameshift efficiency is calculated as the ratio of the downstream luciferase activity (frameshifted product) to the upstream luciferase activity (non-frameshifted product).

Ribosome Filter-Binding Assay

This assay is used to determine the binding affinity of tRNA to the ribosome, which can be influenced by tRNA modifications.

Methodology:

  • Preparation of Components:

    • Purify 70S ribosomes (or 80S for eukaryotes) and program them with a specific mRNA (e.g., poly(U) for tRNAPhe).

    • Prepare radioactively labeled (e.g., with 32P) tRNAPhe containing either wyosine or 4-demethylwyosine.

  • Binding Reaction:

    • Incubate a fixed amount of programmed ribosomes with increasing concentrations of the radiolabeled tRNA in a binding buffer.[6][7][8]

    • Allow the binding to reach equilibrium (typically 20-30 minutes at 37°C).

  • Filtration:

    • Pass the binding reactions through a nitrocellulose filter under vacuum. Ribosomes and ribosome-bound tRNA will be retained on the filter, while unbound tRNA will pass through.[6][7][8]

    • Wash the filters with cold binding buffer to remove non-specifically bound tRNA.

  • Quantification:

    • Quantify the amount of radioactivity retained on each filter using a scintillation counter or a phosphorimager.

    • Plot the amount of bound tRNA as a function of the tRNA concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd), which is a measure of binding affinity.

Visualizations

The following diagrams illustrate the biosynthetic pathway of wyosine and the experimental workflow for its analysis.

Wyosine_Biosynthesis_Pathway G37 Guanosine-37 in tRNA-Phe m1G37 m1G-37 G37->m1G37 SAM imG14 4-Demethylwyosine (imG-14) m1G37->imG14 yW86 yW-86 imG14->yW86 yW72 yW-72 yW86->yW72 yW58 yW-58 yW72->yW58 SAM yW Wyosine (yW) yW58->yW SAM, CO2 Trm5 Trm5 TYW1 TYW1 TYW2 TYW2 TYW3 TYW3 TYW4 TYW4

Caption: Biosynthesis pathway of wyosine from guanosine-37 in tRNAPhe.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_function Functional Assays tRNA_iso tRNA Isolation tRNA_digest Enzymatic Digestion to Nucleosides tRNA_iso->tRNA_digest Frameshift In Vitro Frameshift Assay tRNA_iso->Frameshift Binding Ribosome Binding Assay tRNA_iso->Binding LC Liquid Chromatography Separation tRNA_digest->LC MS Mass Spectrometry Detection & Quantification LC->MS

Caption: Experimental workflow for the analysis of wyosine function.

References

A Functional Showdown: tRNA Armed with Wyosine versus its Precursor, 4-Demethylwyosine

Author: BenchChem Technical Support Team. Date: December 2025

For the vanguard of molecular biology, genetics, and therapeutic development, this guide offers a detailed comparative analysis of transfer RNA (tRNA) molecules modified with the hypermodified nucleoside wyosine (B1684185) (yW) versus its biosynthetic precursor, 4-demethylwyosine (B1206707) (imG-14). Understanding the functional nuances imparted by the intricate step-wise maturation of wyosine is critical for deciphering the complex layers of translational regulation and its implications in disease. While the initially proposed "N4-Desmethyl-N5-methyl wyosine" is a valid chemical entity, its role in tRNA biology is not documented in current scientific literature. Therefore, this guide focuses on the well-characterized and functionally significant comparison between the penultimate (imG-14) and final (wyosine) stages of this critical tRNA modification.

Wyosine and its derivatives, located at position 37 of tRNAPhe, are crucial for maintaining translational fidelity.[1][2] The intricate multi-step enzymatic pathway that synthesizes these complex modifications underscores their evolutionary importance in ensuring the correct reading of the genetic code. This guide dissects the functional consequences of the final enzymatic steps that convert 4-demethylwyosine to wyosine, providing researchers with a clear overview of the available, albeit sometimes indirect, experimental evidence.

Quantitative Functional Comparison

Direct quantitative experimental data comparing the functional performance of tRNAPhe containing wyosine versus 4-demethylwyosine is limited. However, studies on the functional impact of knocking out the enzymes responsible for the conversion of imG-14 to its downstream derivatives provide strong evidence for their distinct roles. The following table summarizes the inferred functional differences based on available literature.

Functional ParametertRNAPhe with 4-demethylwyosine (imG-14)tRNAPhe with Wyosine (yW)Inferred Functional Impact of Final Modification Steps
Translational Frameshifting Higher frequency of -1 ribosomal frameshiftingLower frequency of -1 ribosomal frameshiftingThe final modifications converting imG-14 to yW are critical for preventing ribosomal slippage and maintaining the reading frame.
Codon-Anticodon Stability Presumed lower stabilityHigher stabilityThe bulky side chains added to the wyosine core enhance stacking interactions with adjacent bases in the anticodon loop, stabilizing the codon-anticodon interaction.
Ribosome Binding Likely altered affinity and kineticsOptimized for efficient binding and translocationThe complete wyosine structure is thought to ensure proper orientation and interaction with the ribosomal A site, contributing to efficient translation.
Association with Disease Phenotypes Accumulation observed in taxol-resistant cancer cellsPresent in normal, healthy cellsThe switch from a fully modified wyosine derivative to imG-14 is linked to a disease state, suggesting a significant functional consequence.[2]

Note: The frameshifting efficiency has been qualitatively ranked in yeast as G > m1G > imG-14 > yW, indicating a progressive increase in fidelity with each modification step.

Experimental Methodologies

To empirically determine the functional differences between tRNA containing wyosine and 4-demethylwyosine, a combination of in vitro and in vivo techniques can be employed. Below are detailed protocols for key experiments.

Preparation of Modified tRNA Species

Objective: To generate homogenous populations of tRNAPhe containing either 4-demethylwyosine or wyosine at position 37.

Method 1: In Vivo Preparation from Engineered Yeast Strains

  • Strain Selection: Utilize a Saccharomyces cerevisiae strain with a knockout of the TYW2 gene. The TYW2 enzyme is responsible for the first step in converting imG-14 to downstream wyosine derivatives. In this knockout strain, tRNAPhe will accumulate with the imG-14 modification. A wild-type strain will be used as a source for fully modified wyosine-containing tRNAPhe.

  • tRNA Overexpression and Purification: Overexpress tRNAPhe in both the wild-type and ΔTYW2 strains. Isolate total tRNA using standard phenol-chloroform extraction followed by ethanol (B145695) precipitation. Purify tRNAPhe using methods such as preparative polyacrylamide gel electrophoresis (PAGE) or affinity chromatography with a biotinylated antisense oligonucleotide probe.

  • Modification Analysis: Confirm the modification status of the purified tRNAPhe from both strains using liquid chromatography-mass spectrometry (LC-MS). This involves enzymatic digestion of the tRNA to nucleosides, followed by chromatographic separation and mass spectrometric identification and quantification of the modified bases.[3][4]

Method 2: In Vitro Transcription and Enzymatic Modification

  • In Vitro Transcription: Synthesize the unmodified tRNAPhe transcript using T7 RNA polymerase from a DNA template.[5]

  • Enzymatic Modification: Sequentially treat the in vitro transcribed tRNA with the purified recombinant enzymes of the wyosine biosynthesis pathway.

    • To obtain imG-14 modified tRNA: Treat with Trm5 (to generate m1G) and then TYW1.

    • To obtain wyosine-modified tRNA: Treat with Trm5, TYW1, TYW2, TYW3, and TYW4 in a stepwise manner with their respective co-factors.

  • Purification and Verification: Purify the modified tRNA after each enzymatic step and verify the modification status by LC-MS.

In Vitro Translation and Frameshifting Assay

Objective: To quantify the translational efficiency and frameshift suppression activity of the prepared tRNAs.

Protocol:

  • System Setup: Utilize a reconstituted cell-free protein synthesis system (e.g., PURE system) to have precise control over the components.[6]

  • Template Design: Use mRNA templates encoding a reporter protein (e.g., luciferase or GFP). To measure frameshifting, design a template with a programmed -1 frameshift site that requires a ribosomal slip to produce a full-length, functional reporter protein. A control template without the frameshift site should also be used.

  • Translation Reaction: Set up parallel translation reactions containing all necessary components, but substitute the endogenous tRNAPhe with the purified tRNAPhe containing either imG-14 or wyosine.

  • Data Analysis:

    • Translational Efficiency: Measure the amount of full-length protein produced from the control template using methods like western blotting or by measuring the reporter's activity (e.g., luminescence for luciferase).

    • Frameshift Efficiency: Quantify the amount of full-length protein produced from the frameshift-containing template. The frameshift efficiency is calculated as the ratio of protein produced from the frameshift template to that from the control template.

Ribosome Binding Assay

Objective: To measure the binding affinity of the modified tRNAs to the ribosome.

Protocol:

  • Complex Formation: Prepare purified 70S ribosomes, mRNA template, and the aminoacylated tRNAPhe (aa-tRNAPhe) containing either imG-14 or wyosine.

  • Binding Reaction: Incubate a constant concentration of ribosomes and mRNA with varying concentrations of the aa-tRNAPhe in a suitable binding buffer.

  • Quantification of Bound tRNA: Separate the ribosome-bound tRNA from the unbound tRNA using techniques like nitrocellulose filter binding assays or sucrose (B13894) gradient centrifugation. The amount of bound tRNA can be quantified using radiolabeled aa-tRNA or fluorescently labeled tRNA.

  • Data Analysis: Plot the amount of bound tRNA as a function of the total tRNA concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd), which is a measure of binding affinity.

Visualizing the Molecular Landscape

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Wyosine_Biosynthesis cluster_comparison Functional Comparison Focus G37 Guanosine-37 (in pre-tRNAPhe) m1G37 m1G-37 G37->m1G37 Trm5 imG14 4-demethylwyosine (imG-14) m1G37->imG14 TYW1 yW_intermediate Wyosine Intermediates imG14->yW_intermediate TYW2 yW Wyosine (yW) yW_intermediate->yW TYW3, TYW4

Caption: Biosynthesis pathway of wyosine, highlighting the precursor 4-demethylwyosine.

Experimental_Workflow cluster_prep tRNA Preparation cluster_assay Functional Assays wt_strain Wild-type Yeast purify_wt Purify tRNAPhe-yW wt_strain->purify_wt ko_strain ΔTYW2 Yeast purify_ko Purify tRNAPhe-imG-14 ko_strain->purify_ko translation_assay In Vitro Translation & Frameshift Assay purify_wt->translation_assay binding_assay Ribosome Binding Assay purify_wt->binding_assay purify_ko->translation_assay purify_ko->binding_assay efficiency Translational Efficiency translation_assay->efficiency frameshift Frameshift Suppression translation_assay->frameshift affinity Binding Affinity (Kd) binding_assay->affinity

Caption: Workflow for comparing tRNA with wyosine vs. 4-demethylwyosine.

References

A Comparative Analysis of the Stability of N4-Desmethyl-N5-methyl wyosine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the stability of N4-Desmethyl-N5-methyl wyosine (B1684185) and its related isomers, which are crucial hypermodified nucleosides found in tRNA. Understanding the relative stability of these complex molecules is paramount for their application in therapeutic and diagnostic development, as stability directly impacts efficacy, shelf-life, and in vivo performance. This document summarizes the available experimental data on their thermal, pH, and enzymatic stability, and provides detailed protocols for further investigation.

Introduction to Wyosine and Its Isomers

Wyosine and its derivatives are tricyclic, fluorescent nucleosides found at position 37 of tRNAPhe in eukaryotes and archaea.[1][2][3] These modifications are critical for maintaining the correct reading frame during protein synthesis by stabilizing the codon-anticodon interaction.[2] The intricate structures of these isomers, arising from different methylation and side-chain attachments to the guanosine (B1672433) core, lead to variations in their physicochemical properties, including stability. The isomers discussed in this guide include wyosine (imG), isowyosine (B13420988) (imG2), 7-methylwyosine (mimG), 4-demethylwyosine (B1206707) (imG-14), and the focus of our comparison, N4-Desmethyl-N5-methyl wyosine.

Comparative Stability Analysis

Direct comparative stability data for this compound and its isomers is limited in the current scientific literature. However, based on studies of wyosine and general principles of nucleoside chemistry, we can infer and present the available information.

Data Summary Table

IsomerStructureThermal Stability (Tm)pH StabilityEnzymatic Stability
This compound (Structure not readily available)Data not availableData not availableData not available
Wyosine (imG) 3-methylguanosine derivativeData not availableUnstable in acidic conditions (pH < 4.5) due to acid-catalyzed hydrolysis of the glycosidic bond.[4][5]Data not available
Isowyosine (imG2) Isomer of wyosineData not availableExpected to have a labile glycosidic bond, similar to wyosine.Data not available
7-methylwyosine (mimG) Methylated at position 7Data not availableExpected to have a labile glycosidic bond.Data not available
4-demethylwyosine (imG-14) Lacks the methyl group at N4Data not availableExpected to have a labile glycosidic bond.Data not available

Key Stability Insights:

  • pH Stability: Wyosine derivatives are known to possess a labile glycosidic bond that is susceptible to cleavage under mildly acidic conditions (pH < 4.5).[5] The acid-catalyzed hydrolysis of wyosine has been shown to proceed via an A-1 mechanism, leading to the cleavage of the C-N glycosidic bond.[4] Interestingly, unlike many other nucleosides, the 5'-monophosphate of wyosine is not more stable than the parent nucleoside.[4]

  • Enzymatic Stability: The susceptibility of wyosine isomers to degradation by nucleases and other enzymes is a critical factor for their in vivo applications. However, specific data on the enzymatic degradation rates of these isomers are currently lacking and represent a significant area for future research.

Experimental Protocols

To facilitate further research and a more comprehensive comparison, we provide detailed methodologies for assessing the stability of wyosine isomers.

1. Thermal Stability Analysis (UV-Melting)

This protocol determines the melting temperature (Tm) of a nucleoside-containing oligonucleotide, which is a measure of its thermal stability.

  • Materials:

    • Synthesized oligonucleotides containing the wyosine isomer of interest.

    • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • UV-Vis spectrophotometer with a temperature controller.

  • Procedure:

    • Prepare solutions of the oligonucleotides in the annealing buffer at a known concentration (e.g., 1-10 µM).

    • Denature the samples by heating to 95°C for 5 minutes, then slowly cool to room temperature to allow for proper annealing.

    • Measure the UV absorbance at 260 nm while increasing the temperature from 20°C to 95°C at a controlled rate (e.g., 1°C/minute).

    • The melting temperature (Tm) is determined as the temperature at which 50% of the oligonucleotides are in a single-stranded state, identified as the midpoint of the melting curve.

    • Data is analyzed by plotting the first derivative of the absorbance with respect to temperature versus temperature.

2. pH-Dependent Hydrolysis Assay

This protocol assesses the stability of wyosine isomers across a range of pH values by monitoring the rate of glycosidic bond cleavage.

  • Materials:

    • Purified wyosine isomer.

    • Buffers of varying pH (e.g., pH 2, 4, 7, 9, 12).

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Procedure:

    • Prepare solutions of the wyosine isomer in each pH buffer at a known concentration.

    • Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).

    • At specific time intervals, withdraw aliquots from each solution and immediately quench the reaction by adding the quenching solution.

    • Analyze the samples by HPLC to separate the intact nucleoside from its degradation products (the free base and the ribose sugar).

    • Quantify the amount of remaining intact nucleoside at each time point by measuring the peak area.

    • Determine the hydrolysis rate constant (k) at each pH by plotting the natural logarithm of the concentration of the intact nucleoside versus time.

3. Enzymatic Degradation Assay

This protocol evaluates the stability of wyosine isomers in the presence of specific nucleases.

  • Materials:

    • Purified wyosine isomer.

    • Nuclease solution (e.g., snake venom phosphodiesterase, calf spleen phosphodiesterase, or specific nucleases of interest).

    • Reaction buffer appropriate for the chosen enzyme.

    • HPLC system with a UV detector and a C18 reverse-phase column.

    • Quenching solution (e.g., 0.1 M HCl or heat inactivation).

  • Procedure:

    • Prepare a reaction mixture containing the wyosine isomer and the nuclease in the appropriate reaction buffer.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

    • At various time points, take aliquots of the reaction mixture and stop the enzymatic reaction by adding the quenching solution or by heat inactivation.

    • Analyze the samples by HPLC to quantify the amount of the remaining intact nucleoside.

    • Calculate the rate of enzymatic degradation by plotting the concentration of the intact nucleoside against time.

Visualizing Experimental Workflows

To provide a clear visual representation of the experimental processes, the following diagrams were generated using Graphviz (DOT language).

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Oligo Oligonucleotide Synthesis Solution Oligo Solution Oligo->Solution Buffer Annealing Buffer Prep Buffer->Solution Denature Denaturation & Annealing Solution->Denature Spectro UV Spectrophotometry Denature->Spectro MeltingCurve Generate Melting Curve Spectro->MeltingCurve Tm Determine Tm MeltingCurve->Tm pH_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Isomer Purified Isomer Incubate Incubate at Constant T Isomer->Incubate Buffers Prepare pH Buffers Buffers->Incubate Aliquots Withdraw Aliquots Incubate->Aliquots Quench Quench Reaction Aliquots->Quench HPLC HPLC Analysis Quench->HPLC Rate Determine Rate Constant HPLC->Rate Enzymatic_Stability_Workflow cluster_prep Reaction Setup cluster_analysis Analysis Isomer Purified Isomer ReactionMix Prepare Reaction Mixture Isomer->ReactionMix Enzyme Nuclease Solution Enzyme->ReactionMix Incubate Incubate at Optimal T ReactionMix->Incubate Aliquots Withdraw Aliquots Incubate->Aliquots Quench Stop Reaction Aliquots->Quench HPLC HPLC Analysis Quench->HPLC Rate Calculate Degradation Rate HPLC->Rate

References

Detecting N4-Desmethyl-N5-methylwyosine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of modified nucleosides like N4-Desmethyl-N5-methylwyosine, a guanosine (B1672433) analog, is critical. This modified nucleoside and others like it are gaining attention for their potential roles in various biological processes, including as biomarkers for disease and in the development of therapeutics. This guide provides a comprehensive comparison of the primary analytical methods used for the detection of N4-Desmethyl-N5-methylwyosine: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Immunoassays.

This comparison is designed to assist researchers in selecting the most appropriate method for their specific research needs, considering factors such as sensitivity, specificity, throughput, and cost. While direct comparative experimental data for N4-Desmethyl-N5-methylwyosine is limited, this guide draws upon established principles and data from the analysis of other modified nucleosides to provide a reliable framework for decision-making.

Performance Comparison of Detection Methods

The choice of analytical method for N4-Desmethyl-N5-methylwyosine detection depends heavily on the specific requirements of the study. LC-MS/MS is often considered the gold standard for its high specificity and accuracy, while immunoassays offer advantages in terms of throughput and ease of use.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Immunoassay (e.g., ELISA)
Principle Separation by chromatography, detection by mass-to-charge ratio.Specific antibody-antigen binding.
Specificity Very high; can distinguish between structurally similar isomers.High, but potential for cross-reactivity with related structures.
Sensitivity High; can detect low abundance modifications.[1]High; techniques like immuno-PCR can achieve femtomolar detection limits.[2]
Quantification Excellent; provides accurate absolute quantification with proper standards.Good; generally provides relative quantification, with absolute quantification possible.
Throughput Lower; sample preparation and analysis time can be longer.High; well-suited for screening large numbers of samples.
Cost Higher; requires expensive instrumentation and skilled operators.Lower; more accessible instrumentation and reagents.
Multiplexing Can simultaneously detect and quantify multiple modified nucleosides.Possible, but can be more complex to develop and validate.
Sample Requirement Typically requires enzymatic digestion of RNA to individual nucleosides.Can be adapted for various sample types, including intact RNA.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the detection of N4-Desmethyl-N5-methylwyosine using LC-MS/MS and Immunoassay techniques.

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_ia Immunoassay Workflow rna_extraction_lcms RNA Extraction enzymatic_digestion Enzymatic Digestion to Nucleosides rna_extraction_lcms->enzymatic_digestion hplc_separation HPLC Separation enzymatic_digestion->hplc_separation ms_detection Mass Spectrometry (MS/MS) Detection hplc_separation->ms_detection data_analysis_lcms Data Analysis ms_detection->data_analysis_lcms sample_prep_ia Sample Preparation antigen_coating Antigen/Antibody Coating sample_prep_ia->antigen_coating blocking Blocking antigen_coating->blocking antibody_incubation Primary & Secondary Antibody Incubation blocking->antibody_incubation signal_detection Signal Detection antibody_incubation->signal_detection data_analysis_ia Data Analysis signal_detection->data_analysis_ia

Figure 1. Experimental workflows for LC-MS/MS and Immunoassay detection.

Logical Comparison of Detection Methods

The selection of a detection method involves a trade-off between several key performance characteristics. The following diagram provides a logical comparison to aid in this decision-making process.

logical_comparison start Start: Need to detect N4-Desmethyl-N5-methylwyosine question1 High Specificity & Accurate Quantification Required? start->question1 question2 High Throughput & Cost-Effectiveness Priority? question1->question2 No lcms LC-MS/MS question1->lcms Yes question2->lcms No immunoassay Immunoassay question2->immunoassay Yes lcms_adv Advantages: - High Specificity - Accurate Quantification - Multiplexing lcms->lcms_adv lcms_disadv Disadvantages: - Lower Throughput - Higher Cost lcms->lcms_disadv ia_adv Advantages: - High Throughput - Cost-Effective - High Sensitivity immunoassay->ia_adv ia_disadv Disadvantages: - Potential Cross-Reactivity - Semi-Quantitative immunoassay->ia_disadv

Figure 2. Logical decision tree for selecting a detection method.

Detailed Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a general framework for the detection of N4-Desmethyl-N5-methylwyosine. Optimization of specific parameters may be required.

  • RNA Isolation: Extract total RNA from the biological sample using a standard method such as TRIzol reagent or a commercial kit.

  • RNA Digestion:

    • To 1-5 µg of total RNA, add nuclease P1 (2U) in 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3) and incubate at 42°C for 2 hours.

    • Add bacterial alkaline phosphatase (1U) and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides.

  • Sample Cleanup: Remove enzymes by filtration through a 10 kDa molecular weight cutoff filter.

  • LC Separation:

    • Inject the digested sample onto a C18 reversed-phase HPLC column.

    • Use a gradient elution with mobile phase A (e.g., 5 mM ammonium acetate in water) and mobile phase B (e.g., acetonitrile). The gradient should be optimized to achieve good separation of the nucleosides.

  • MS/MS Detection:

    • Couple the HPLC eluent to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Perform selected reaction monitoring (SRM) for the specific precursor-to-product ion transition of N4-Desmethyl-N5-methylwyosine. The exact m/z values will need to be determined using a purified standard.

  • Quantification: Generate a standard curve using a synthetic N4-Desmethyl-N5-methylwyosine standard of known concentrations to quantify the amount in the sample.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol outlines a competitive ELISA for the quantification of N4-Desmethyl-N5-methylwyosine. This format is often used for small molecules.

  • Plate Coating: Coat a 96-well microtiter plate with an N4-Desmethyl-N5-methylwyosine-protein conjugate (e.g., BSA-conjugated) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare standards of known concentrations of free N4-Desmethyl-N5-methylwyosine and the unknown samples.

    • In a separate plate or tubes, pre-incubate the standards or samples with a specific primary antibody against N4-Desmethyl-N5-methylwyosine for 30 minutes.

    • Add the pre-incubated antibody-analyte mixture to the coated and blocked wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) that recognizes the primary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP) and incubate in the dark until a color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of N4-Desmethyl-N5-methylwyosine in the sample.

Conclusion

Both LC-MS/MS and immunoassays are powerful techniques for the detection of N4-Desmethyl-N5-methylwyosine. LC-MS/MS offers unparalleled specificity and is the method of choice for accurate quantification and structural confirmation. Immunoassays, on the other hand, provide a high-throughput and cost-effective solution, particularly for screening large numbers of samples. The selection of the most suitable method will depend on the specific research question, available resources, and the desired balance between throughput, specificity, and quantitative accuracy.

References

N5-Methylcytosine's Impact on Codon Recognition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The post-transcriptional modification of RNA by N5-methylcytosine (m5C) has emerged as a critical regulator of gene expression, influencing various aspects of RNA metabolism, including the fidelity and efficiency of protein synthesis. This guide provides a comprehensive comparison of codon recognition in the presence and absence of N5-methylation, supported by experimental data and detailed methodologies.

The Role of N5-Methylcytosine in tRNA

N5-methylcytosine is a prevalent modification in various RNA molecules, including transfer RNA (tRNA). In tRNA, m5C is primarily found in the anticodon loop, specifically at positions 34 (the wobble position) and 38, as well as in the variable loop.[1] The methylation of cytosine residues in tRNA is primarily catalyzed by enzymes from the NSUN family, with NSUN2 being a key methyltransferase for many tRNAs.[2][3][4] Another enzyme, DNMT2, is also known to be involved in tRNA methylation.

The presence of m5C in the anticodon loop is strategically positioned to influence the interaction between the tRNA's anticodon and the mRNA's codon within the ribosome. This modification can impact the stability of the codon-anticodon pairing, thereby affecting the speed and accuracy of translation.

Comparative Effects of N5-Methylation on Codon Recognition

Experimental evidence, primarily from in vitro translation assays and ribosome profiling, has demonstrated that N5-methylation can significantly alter codon recognition. A key study by Hoernes et al. (2016) systematically investigated the impact of m5C at different codon positions within an mRNA. Their findings, and those of subsequent studies, are summarized below.[5][6][7]

Key Findings:

  • Reduced Translation Efficiency: The presence of m5C at any of the three codon positions has been shown to generally reduce the efficiency of translation.[5][6] This suggests that the ribosome may pause or stall at m5C-modified codons, slowing down the rate of protein synthesis.

  • Altered Codon Specificity: A striking effect of N5-methylation is its ability to change the amino acid identity of a codon. When m5C is located at the second position of a codon, it can lead to misincorporation of amino acids, effectively "rewiring" the genetic code at that specific site.[5]

  • Wobble Position Influence: While not directly altering the amino acid identity, m5C at the wobble position (position 34 of the tRNA anticodon) can influence the decoding of synonymous codons, potentially biasing the translation of mRNAs rich in specific codons.

Quantitative Data Summary

While precise, universally applicable quantitative values for the effects of m5C on codon recognition are context-dependent (depending on the specific tRNA, codon, and experimental system), the following table summarizes the qualitative and semi-quantitative findings from key research.

FeatureUnmodified CodonN5-Methylated CodonSupporting Evidence
Translation Efficiency NormalReducedIn vitro translation assays show a decrease in full-length protein product.[5][6]
Codon-Anticodon Stability StandardAltered (potentially destabilized)The presence of the methyl group can affect the geometry of the codon-anticodon helix.
Amino Acid Incorporation (m5C at 1st or 3rd position) AccurateGenerally Accurate (with reduced efficiency)Toeprinting assays show ribosome stalling but not necessarily misincorporation.[5]
Amino Acid Incorporation (m5C at 2nd position) AccurateProne to Misincorporation Mass spectrometry analysis of translated peptides reveals altered amino acid sequences.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of N5-methylation on codon recognition.

In Vitro Translation Assay

This assay directly measures the efficiency and fidelity of protein synthesis from a template mRNA containing a site-specific N5-methylcytosine.

Protocol Steps:

  • Template Preparation: Synthesize two versions of an mRNA template encoding a reporter protein (e.g., luciferase or a small peptide). One version will be unmodified, and the other will contain a single m5C at a specific codon position. This is typically achieved using solid-phase chemical synthesis of the RNA.

  • Translation Reaction Setup: Prepare a cell-free translation system, such as a bacterial (e.g., E. coli S30) or eukaryotic (e.g., rabbit reticulocyte lysate) extract. This extract contains all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).

  • Reaction Incubation: Add the unmodified and m5C-modified mRNA templates to separate translation reactions. Incubate the reactions under optimal conditions (temperature, time) to allow for protein synthesis.

  • Analysis of Translation Products:

    • Efficiency: Quantify the amount of full-length protein produced from each template. This can be done by measuring the activity of the reporter protein (e.g., luminescence for luciferase) or by resolving the proteins on an SDS-PAGE gel and quantifying the band intensity. A reduction in the amount of full-length protein from the m5C-modified template indicates reduced translation efficiency.

    • Fidelity: To assess for misincorporation, the translated peptide is purified and analyzed by mass spectrometry. By comparing the mass of the peptide translated from the m5C-modified template to the expected mass, any changes in the amino acid sequence can be identified.

Ribosome Profiling

Ribosome profiling (Ribo-seq) is a powerful technique to map the positions of ribosomes on mRNAs at a genome-wide scale, providing insights into which codons are being actively translated and where ribosomes might be pausing.

Protocol Steps:

  • Cell Treatment and Lysis: Treat cells with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA. Lyse the cells under conditions that preserve ribosome-mRNA complexes.

  • Nuclease Digestion: Treat the cell lysate with a nuclease (e.g., RNase I) to digest all RNA that is not protected by the ribosomes. This leaves behind ribosome-protected mRNA fragments (RPFs), typically around 28-30 nucleotides in length.

  • Ribosome Isolation: Isolate the ribosome-mRNA complexes by ultracentrifugation through a sucrose (B13894) gradient.

  • RPF Extraction: Extract the RPFs from the isolated ribosomes.

  • Library Preparation and Sequencing: Ligate adapters to the 3' and 5' ends of the RPFs, reverse transcribe them to cDNA, PCR amplify, and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference transcriptome. The density of reads mapping to specific codons indicates the level of translation at that site. An accumulation of reads at a particular codon in cells with altered tRNA methylation patterns can indicate ribosome pausing.

Visualizations

NSUN2-Mediated tRNA Methylation Pathway

NSUN2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_tRNA pre-tRNA processing Processing & Splicing pre_tRNA->processing NSUN2_unbound NSUN2 NSUN2_bound Active NSUN2-SAM Complex NSUN2_unbound->NSUN2_bound Binds SAM SAM S-Adenosyl Methionine (SAM) intron_containing_tRNA Intron-containing tRNA precursor processing->intron_containing_tRNA methylation Methylation (C -> m5C) intron_containing_tRNA->methylation NSUN2_bound->methylation m5C_tRNA m5C-modified tRNA methylation->m5C_tRNA SAH S-Adenosyl Homocysteine (SAH) methylation->SAH Releases SAH codon_recognition Codon Recognition (Ribosome) m5C_tRNA->codon_recognition translation Protein Synthesis codon_recognition->translation

Caption: NSUN2-mediated methylation of tRNA in the nucleus.

Experimental Workflow for Ribosome Profiling

Ribo_Seq_Workflow start Cells with modified/ unmodified tRNA lysis 1. Cell Lysis & Translation Arrest start->lysis nuclease 2. Nuclease Digestion lysis->nuclease isolation 3. Ribosome Isolation (Sucrose Gradient) nuclease->isolation extraction 4. RPF Extraction isolation->extraction library_prep 5. Library Preparation (Adapter Ligation, RT, PCR) extraction->library_prep sequencing 6. High-Throughput Sequencing library_prep->sequencing analysis 7. Data Analysis (Alignment & Quantification) sequencing->analysis end Ribosome Footprint Density Map analysis->end

Caption: Overview of the ribosome profiling experimental workflow.

Logical Relationship of m5C's Effect on Translation

m5C_Effect_Logic cluster_effects Primary Effects cluster_outcomes Translational Outcomes m5C N5-Methylcytosine (m5C) in Codon altered_pairing Altered Codon-Anticodon Pairing Geometry m5C->altered_pairing ribosome_interaction Modified Interaction with Ribosomal Decoding Center m5C->ribosome_interaction reduced_efficiency Reduced Translation Efficiency (Stalling) altered_pairing->reduced_efficiency misincorporation Amino Acid Misincorporation (at 2nd position) altered_pairing->misincorporation ribosome_interaction->reduced_efficiency ribosome_interaction->misincorporation

Caption: How m5C at a codon influences translational outcomes.

References

A Comparative Guide to Synthetic N4-Desmethyl-N5-methyl Wyosine and Natural Wyosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a synthetically derived wyosine (B1684185) analog, N4-Desmethyl-N5-methyl wyosine, with naturally occurring wyosine derivatives, specifically wybutosine (B12426080) (yW) found in Saccharomyces cerevisiae. While this compound has been chemically synthesized, it has not been identified in natural biological systems to date. This document outlines the structural differences, provides comparative analytical data based on published literature, and details the experimental protocols for synthesis, characterization, and functional analysis.

Data Presentation: A Comparative Overview

Wyosine and its derivatives are tricyclic, hypermodified guanosine (B1672433) analogs found at position 37 of tRNAPhe, adjacent to the anticodon, in Eukarya and Archaea.[1][2] These modifications are crucial for maintaining the translational reading frame and preventing ribosomal frameshifting.[3] The synthetic this compound represents an isomer of the naturally occurring wyosine, with a methyl group at the N5 position instead of the N4 position.[4]

Table 1: Structural and Physicochemical Properties

PropertySynthetic this compoundNatural Wybutosine (yW)
Structure Wyosine core with a methyl group at the N5 position of the imidazopurine ring.Wyosine core with a methyl group at the N4 position and an α-amino-α-carboxypropyl side chain at C7.[5]
Natural Occurrence Not found in natural isolates to date.[4]Present in tRNAPhe of Saccharomyces cerevisiae and other eukaryotes.[1][2]
Molecular Formula C14H17N5O5C21H28N6O9
Molecular Weight 351.32 g/mol 524.48 g/mol
Key Spectral Features (from literature) UV λmax and NMR chemical shifts differ from N4-methylated wyosine.[4]Characterized by specific UV absorbance, fluorescence, and NMR spectra.[1][5]

Experimental Protocols

Synthesis of this compound

This protocol is based on the method described by Golankiewicz and Folkman (1983).[4] The synthesis involves the methylation of a desmethyl wyosine analogue.

Materials:

  • Desmethylwyosine triacetate

  • Methylating agent (e.g., diazomethane (B1218177) or methyl iodide)

  • Anhydrous solvents (e.g., dioxane, methanol)

  • Chromatography supplies (silica gel, solvents for elution)

Procedure:

  • Dissolve desmethylwyosine triacetate in a suitable anhydrous solvent.

  • Add the methylating agent to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • The resulting residue will contain a mixture of isomers, including N4-methyl, N5-methyl, and N1-methyl wyosine.

  • Separate the isomers using column chromatography on silica (B1680970) gel. The specific elution solvent system will need to be optimized, but a gradient of methanol (B129727) in chloroform (B151607) is a typical starting point.

  • Collect the fractions containing the N5-methyl isomer, identified by its distinct chromatographic and spectral properties.[4]

  • Evaporate the solvent from the collected fractions to obtain the purified this compound.

  • Characterize the final product using UV spectroscopy, Mass Spectrometry, and NMR.

Isolation of Natural Wybutosine (yW) from Saccharomyces cerevisiae

This protocol outlines the general steps for isolating tRNA rich in yW from yeast for comparative analysis.[2][6]

Materials:

  • Saccharomyces cerevisiae culture

  • Lysis buffer (e.g., containing Tris-HCl, EDTA, SDS)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol and isopropanol

  • DEAE-cellulose or similar anion-exchange chromatography resin

  • Enzymes for tRNA digestion (e.g., Nuclease P1, bacterial alkaline phosphatase)

  • HPLC system with a C18 column

Procedure:

  • Culture S. cerevisiae in an appropriate growth medium and harvest the cells during the exponential growth phase.[2]

  • Lyse the cells using mechanical or enzymatic methods to release the total RNA.

  • Perform a phenol:chloroform extraction to remove proteins and other cellular debris.

  • Precipitate the total RNA with ethanol.

  • Isolate the tRNA fraction from the total RNA using anion-exchange chromatography.

  • Digest the purified tRNA to nucleosides using a combination of nuclease P1 and bacterial alkaline phosphatase.

  • Analyze the resulting nucleoside mixture by HPLC-MS to identify and quantify wybutosine.[7]

Characterization by HPLC-MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column.

Procedure:

  • Dissolve the synthetic compound and the natural nucleoside digest in a suitable solvent (e.g., water/methanol).

  • Inject the sample onto the HPLC column.

  • Elute the nucleosides using a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).

  • Monitor the elution profile using a UV detector.

  • The eluent is introduced into the ESI-MS for mass analysis.

  • Acquire mass spectra in positive ion mode to detect the protonated molecular ions ([M+H]+) of the wyosine derivatives.

  • Compare the retention times and mass-to-charge ratios of the synthetic and natural compounds.

Characterization by NMR Spectroscopy

Instrumentation:

  • High-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • NMR tubes and deuterated solvents (e.g., D2O or DMSO-d6).

Procedure:

  • Dissolve the purified synthetic compound and, if sufficient quantity is isolated, the natural wyosine derivative in a deuterated solvent.

  • Acquire one-dimensional (1D) 1H and 13C NMR spectra.

  • For detailed structural elucidation, acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Compare the chemical shifts and coupling constants of the synthetic N5-methyl isomer with published data for natural N4-methylated wyosine derivatives to confirm the structural differences.[4][8]

Functional Analysis: In Vitro Ribosomal Frameshift Assay

This assay evaluates the ability of a tRNA containing a specific wyosine derivative to maintain the correct reading frame during translation.[9][10]

Materials:

  • In vitro translation system (e.g., rabbit reticulocyte lysate or a purified E. coli system).

  • mRNA template containing a known ribosomal frameshift site (e.g., from a retrovirus).

  • Purified tRNAPhe that is either unmodified, contains the natural wybutosine, or has been modified with the synthetic this compound.

  • Radiolabeled amino acids (e.g., 35S-methionine).

  • SDS-PAGE gels and autoradiography equipment.

Procedure:

  • Set up the in vitro translation reactions containing the mRNA template, the translation system, and the specific tRNAPhe to be tested.

  • Initiate translation by adding the radiolabeled amino acid.

  • Allow the translation reaction to proceed for a defined period.

  • Stop the reaction and analyze the protein products by SDS-PAGE.

  • Visualize the translated proteins by autoradiography.

  • Quantify the amount of the normal translation product and the frameshifted product.

  • The efficiency of frameshifting is calculated as the ratio of the frameshifted protein to the total protein synthesized.

  • Compare the frameshifting efficiency in the presence of the synthetic analog to that with the natural wybutosine and the unmodified tRNA. A lower frameshifting efficiency indicates a better ability to maintain the reading frame.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthetic this compound cluster_natural Natural Wybutosine (yW) cluster_comparison Comparative Analysis s1 Chemical Synthesis of This compound s2 Purification by Chromatography s1->s2 s3 Structural Characterization (HPLC-MS, NMR) s2->s3 c1 In Vitro Ribosomal Frameshift Assay s3->c1 Incorporate into tRNA n1 Isolation of tRNA from S. cerevisiae n2 Enzymatic Digestion to Nucleosides n1->n2 n3 Characterization of yW (HPLC-MS) n2->n3 n3->c1 Use as control c2 Performance Evaluation c1->c2

Caption: Experimental workflow for the comparison of synthetic and natural wyosine derivatives.

biosynthesis_pathway cluster_synthetic Synthetic Pathway G Guanosine in tRNA-Phe m1G m1G G->m1G Trm5 imG14 imG-14 (4-demethylwyosine) m1G->imG14 Tyw1 yW86 yW-86 imG14->yW86 Tyw2 yW72 yW-72 yW86->yW72 Tyw3 (N4-methylation) yW Wybutosine (yW) yW72->yW Tyw4 desmethyl Desmethylwyosine n5_methyl N4-Desmethyl- N5-methyl Wyosine desmethyl->n5_methyl Chemical Methylation

Caption: Biosynthetic pathway of wybutosine in S. cerevisiae and the synthetic route to N5-methyl wyosine.

References

Comparative Analysis of Wyosine and N4-Desmethyl-N5-methyl wyosine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Wyosine (B1684185) and its derivatives are a class of tricyclic, hypermodified guanosine (B1672433) analogs found at position 37, immediately 3' to the anticodon of phenylalanine transfer RNA (tRNAPhe), in eukaryotes and archaea.[1][2][3] These modifications are crucial for the structural integrity and function of tRNAPhe, playing a key role in stabilizing codon-anticodon interactions within the ribosome and preventing translational frameshifting.[2] This guide provides a comparative assessment of the biological significance of wyosine (specifically, the derivative commonly found in yeast, wybutosine (B12426080) or yW) and a hypothetical derivative, N4-Desmethyl-N5-methyl wyosine, based on the known functions of wyosine and the impact of specific methylations in its biosynthetic pathway.

Structural and Functional Comparison

The table below summarizes the key structural differences and the known or inferred biological implications for wyosine (wybutosine) and this compound.

FeatureWyosine (Wybutosine, yW)This compoundInferred Biological Significance of the Difference
Chemical Structure A hypermodified guanosine with a tricyclic core and a complex side chain at C7, including a methyl group at N4.A wyosine analog lacking the methyl group at the N4 position but possessing a methyl group at the N5 position.The presence or absence of the N4-methyl group and the addition of an N5-methyl group would significantly alter the molecule's stereochemistry and charge distribution.
Biosynthesis Synthesized in a multi-step enzymatic pathway from guanosine. N4-methylation is a key step catalyzed by the TYW3 enzyme.[4]This compound is not a known natural product in the canonical wyosine biosynthetic pathway. It would likely require synthetic chemistry for its creation.The lack of a known biosynthetic pathway suggests this compound does not play a natural biological role.
Role in Translation Essential for maintaining the translational reading frame during protein synthesis. It stabilizes the codon-anticodon interaction in the ribosomal P-site.[2]The absence of the N4-methyl group would likely compromise its ability to prevent frameshifting. The impact of N5-methylation is unknown but could further alter its interaction with the ribosome.Altered translational fidelity, potentially leading to the synthesis of non-functional proteins.
Ribosomal Interaction The modified base fits into a specific pocket in the ribosome, contributing to the overall stability of the translational machinery.The altered shape and electronic properties due to the different methylation pattern would likely lead to a suboptimal fit in the ribosome, weakening the codon-anticodon interaction.Reduced efficiency and accuracy of protein synthesis.

Experimental Protocols for Comparative Analysis

To empirically determine the biological activity of this compound relative to wyosine, the following experimental approaches could be employed:

1. In Vitro Translational Fidelity Assay (Frameshift Assay)

  • Objective: To quantify the rate of ribosomal frameshifting in the presence of tRNAPhe containing either wyosine or this compound.

  • Methodology:

    • Prepare a cell-free translation system (e.g., rabbit reticulocyte lysate or a purified E. coli system).

    • Synthesize two versions of a reporter mRNA containing a programmed frameshift site (e.g., a slippery sequence followed by a stop codon in the 0 frame and a reporter gene like luciferase in the +1 frame).

    • Prepare tRNAPhe molecules. One batch will be fully modified with wyosine (control), and the other will be modified with synthetically produced this compound at position 37.

    • Perform in vitro translation reactions with each type of tRNAPhe and the reporter mRNA.

    • Measure the expression of the frameshifted product (luciferase activity) relative to a non-frameshifted control product.

  • Expected Outcome: A higher level of luciferase activity in the reaction with this compound-modified tRNAPhe would indicate a greater degree of frameshifting and thus, reduced biological activity in maintaining the reading frame.

2. Ribosome Binding Assay

  • Objective: To measure the binding affinity of tRNAPhe modified with each compound to the ribosomal P-site.

  • Methodology:

    • Isolate purified ribosomes.

    • Synthesize short mRNA codons for phenylalanine.

    • Radioactively or fluorescently label the two populations of modified tRNAPhe.

    • Perform equilibrium binding assays (e.g., nitrocellulose filter binding or fluorescence anisotropy) by titrating the labeled tRNAPhe with increasing concentrations of the ribosome-mRNA complex.

    • Calculate the dissociation constant (Kd) for each tRNAPhe population.

  • Expected Outcome: A higher Kd value for the this compound-modified tRNAPhe would indicate a lower binding affinity to the ribosome, suggesting a less stable codon-anticodon interaction.

Visualizing the Wyosine Biosynthetic Pathway

The following diagram illustrates the established biosynthetic pathway for wybutosine (yW) in yeast, highlighting the enzymatic steps that lead to the final modified nucleoside. This provides context for understanding the importance of each modification, including the N4-methylation that is absent in the hypothetical this compound.

Wyosine_Biosynthesis G37 Guanosine-37 in tRNA m1G37 m1G-37 G37->m1G37 Trm5 imG14 imG-14 (4-demethylwyosine) m1G37->imG14 TYW1 yW72 yW-72 imG14->yW72 TYW2 yW58 yW-58 yW72->yW58 TYW3 (N4-methylation) yW yW (Wybutosine) yW58->yW TYW4

References

Safety Operating Guide

Navigating the Disposal of N4-Desmethyl-N5-methyl wyosine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling N4-Desmethyl-N5-methyl wyosine (B1684185), a modified guanosine (B1672433) analog, proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) in the public domain, a conservative approach, treating the compound as potentially hazardous chemical waste, is essential. This guide provides a procedural framework based on general best practices for the disposal of modified nucleosides and related laboratory chemicals.

Core Principle: Precaution and Consultation

Given that N4-Desmethyl-N5-methyl wyosine is a biologically active molecule, all waste containing this compound, regardless of concentration, should be managed through your institution's Environmental Health and Safety (EHS) office. Direct disposal down the drain or in regular trash is strictly discouraged to prevent potential environmental contamination and unforeseen biological consequences.

General Disposal Guidelines

The appropriate disposal method for this compound waste depends on its form. The following table summarizes recommended procedures for different waste streams.

Waste FormRecommended Disposal Procedure
Solid this compound - Collect in a clearly labeled, sealed, and chemically compatible container. The original product container is often suitable.[1] - Label the container as "Hazardous Waste" and clearly identify the contents: "this compound, Solid". - Arrange for pickup and disposal through your institution's EHS program.[1][2]
Solutions containing this compound - Collect all aqueous and solvent-based solutions in a dedicated, leak-proof, and shatter-resistant waste container.[1] - Do not mix with other incompatible waste streams. - Label the container as "Hazardous Waste" and list all chemical components, including solvents and the estimated concentration of this compound. - Store in a designated satellite accumulation area until collection by EHS.
Contaminated Labware and Personal Protective Equipment (PPE) - Items with trace amounts of contamination (e.g., pipette tips, gloves, bench paper) should be collected in a designated hazardous waste container, often a lined drum or pail.[2] - Sharps (needles, scalpels) must be placed in a designated sharps container. - Do not dispose of these items in regular or biohazardous waste bins unless explicitly permitted by your EHS office.[3]
Empty Product Containers - If the container held an acute hazardous waste, it may require triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] - Follow your institution's specific procedures for disposing of empty chemical containers. Some may require defacing the label before disposal.[1]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow start Waste Generated (Contains this compound) waste_type Determine Waste Form start->waste_type solid Solid Compound waste_type->solid Solid liquid Liquid Solution waste_type->liquid Liquid contaminated Contaminated Materials (PPE, Labware) waste_type->contaminated Contaminated collect_solid Collect in Labeled, Sealed Container solid->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid->collect_liquid collect_contaminated Place in Designated Hazardous Waste Bin contaminated->collect_contaminated label_waste Label as 'Hazardous Waste' & List Contents collect_solid->label_waste collect_liquid->label_waste collect_contaminated->label_waste contact_ehs Contact EHS for Pickup and Disposal label_waste->contact_ehs

Disposal decision workflow for this compound.

Experimental Protocols

As no specific experimental protocols for the disposal or neutralization of this compound are publicly available, laboratory-based treatment of this waste is not recommended.[5] Defer to the expertise and established procedures of your institution's EHS professionals who are equipped to handle and dispose of chemical waste in compliance with federal and local regulations.

Understanding the Compound

This compound is a derivative of wyosine, a hypermodified nucleoside found in the transfer RNA (tRNA) of many organisms.[6] Modified nucleosides can exhibit a range of biological activities, and many nucleoside analogs are used as antiviral and anticancer drugs.[7] This underscores the importance of handling and disposing of such compounds with a high degree of caution to avoid unintended biological and environmental effects.

References

Personal protective equipment for handling N4-Desmethyl-N5-methyl wyosine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling N4-Desmethyl-N5-methyl wyosine (B1684185) based on best practices for handling analogous N-methylated nucleosides and guanosine (B1672433) analogs. A specific Safety Data Sheet (SDS) for N4-Desmethyl-N5-methyl wyosine is not publicly available. Therefore, this compound should be handled with caution as a substance with unknown toxicological properties.

This guide is intended for researchers, scientists, and drug development professionals. It is crucial to supplement this information with your institution's specific safety protocols and to perform a thorough risk assessment before beginning any work.

Personal Protective Equipment (PPE)

Given the potential for uncharacterized hazards, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling this compound in any form (solid or in solution).

  • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable initial choice. For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, more resistant gloves. Always inspect gloves for tears or punctures before use and change them immediately if they become contaminated.

  • Eye Protection: Chemical safety goggles with side shields are mandatory to protect against splashes and airborne particles. A face shield should be used in addition to goggles when there is a significant risk of splashing.

  • Lab Coat: A clean, buttoned lab coat, preferably with elastic cuffs, must be worn to protect skin and clothing.

  • Respiratory Protection: Work with the solid compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary, based on a formal risk assessment.

Safety and Handling Data Summary

The following table summarizes key safety and handling information based on the properties of similar N-methylated nucleosides and guanosine analogs.

ParameterRecommendation/InformationCitation
Physical Form Solid (Assumed)
Route of Exposure Inhalation, skin contact, eye contact, ingestion.[1]
Potential Hazards May be harmful if inhaled, ingested, or absorbed through the skin. Potential for reproductive and developmental toxicity. Some guanosine analogs have shown mitochondrial toxicity.[1][2][3]
Primary Controls Work in a well-ventilated area, preferably a certified chemical fume hood.[4][5]
Storage Store in a tightly sealed container in a cool, dry, and dark place.[4]
Spill Cleanup Absorb with inert material and dispose of as hazardous waste.[5]

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural workflow for the safe handling of this compound.

3.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate PPE (lab coat, gloves, safety goggles) when handling the package.

  • Verify that the container is clearly labeled.

  • Store the compound in a designated, well-ventilated, and secure area away from incompatible materials. Follow any specific storage temperature recommendations provided by the supplier.

3.2. Weighing the Compound

  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of the powder.

  • Use a dedicated set of spatulas and weighing boats.

  • Handle the container and weighing utensils carefully to avoid generating dust.

  • Close the primary container tightly immediately after use.

  • Clean the balance and surrounding area with a damp cloth or a specialized cleaning wipe after weighing to remove any residual powder. Dispose of the cleaning materials as hazardous waste.

3.3. Dissolving the Compound

  • All dissolution procedures must be carried out in a chemical fume hood.

  • Add the solvent to the weighed compound slowly to avoid splashing.

  • If sonication or heating is required, ensure the container is properly sealed or equipped with a condenser to prevent the release of vapors.

  • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

3.4. Use in Experiments

  • Conduct all experimental procedures involving this compound in a chemical fume hood.

  • When transferring solutions, use appropriate tools such as pipettes with aerosol-resistant tips to prevent cross-contamination and exposure.

  • Avoid working alone and ensure that colleagues are aware of the nature of the compound being handled.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

4.1. Solid Waste

  • All solid waste, including contaminated gloves, weighing boats, pipette tips, and cleaning materials, must be collected in a designated, clearly labeled hazardous waste container.

  • Do not mix this waste with non-hazardous laboratory trash.

4.2. Liquid Waste

  • Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Specify the composition of the waste on the label, including the name of the compound and all solvents.

  • Do not dispose of liquid waste containing this compound down the drain.

4.3. Decontamination

  • Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable decontamination solution should be chosen based on the chemical properties of the compound and the materials to be cleaned. In the absence of specific data, a multi-step cleaning process involving a detergent wash followed by a solvent rinse (e.g., ethanol (B145695) or isopropanol) is a prudent approach.

  • All materials used for decontamination should be disposed of as hazardous waste.

Mandatory Visualizations

Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Enter_Fume_Hood Enter Chemical Fume Hood Don_PPE->Enter_Fume_Hood Proceed Weigh_Compound Weigh Compound Enter_Fume_Hood->Weigh_Compound Proceed Dissolve_Compound Dissolve in Appropriate Solvent Weigh_Compound->Dissolve_Compound Proceed Perform_Experiment Perform Experiment Dissolve_Compound->Perform_Experiment Proceed Decontaminate_Work_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Work_Area Complete Dispose_Waste Dispose of Waste Decontaminate_Work_Area->Dispose_Waste Proceed Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Proceed

Caption: Workflow for Safe Handling of this compound.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Collection cluster_final_disposal Final Disposal Solid_Waste Contaminated Solid Waste (Gloves, Tips, etc.) Solid_Waste_Container Labeled Hazardous Solid Waste Bin Solid_Waste->Solid_Waste_Container Segregate Liquid_Waste Contaminated Liquid Waste (Solutions, Solvents) Liquid_Waste_Container Labeled Hazardous Liquid Waste Bottle Liquid_Waste->Liquid_Waste_Container Segregate Sharps_Waste Contaminated Sharps (Needles, Blades) Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container Segregate EH_S_Pickup Arrange for Pickup by Environmental Health & Safety Solid_Waste_Container->EH_S_Pickup Store for Disposal Liquid_Waste_Container->EH_S_Pickup Store for Disposal Sharps_Container->EH_S_Pickup Store for Disposal

Caption: Waste Disposal Workflow for this compound.

References

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